(S)-2,4-Diaminobutanoic acid hydrobromide
Description
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Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-2,4-Diaminobutanoic Acid Hydrobromide: Properties, Mechanisms, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,4-Diaminobutanoic acid, often referred to as L-DAB in its free base form, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. As the hydrobromide salt, (S)-2,4-diaminobutanoic acid hydrobromide (L-DAB HBr), it serves as a stable and accessible compound for a range of research and development applications. Its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), positions it as a key modulator of the GABAergic system.
This guide provides a comprehensive overview of the chemical properties, biological activity, and practical applications of this compound. We will delve into its molecular structure, synthesis, mechanisms of action, and established protocols, offering field-proven insights for professionals in neuroscience, medicinal chemistry, and biochemical research.
Part 1: Core Chemical and Physical Profile
A thorough understanding of a compound's identity and physicochemical properties is foundational to its effective application in a research setting.
Chemical Identity
This compound is a chiral molecule whose unique identity is established by several key descriptors.[1] The stereochemical descriptor "(S)" denotes the absolute configuration at the chiral center on the second carbon, which corresponds to the L-configuration in standard amino acid nomenclature.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid;hydrobromide[1][2] |
| CAS Number | 73143-97-2[1] |
| Molecular Formula | C₄H₁₁BrN₂O₂[1][2] |
| Molecular Weight | 199.05 g/mol [1][2] |
| Canonical SMILES | C(CN)C(C(=O)O)N.Br[1][2] |
| Isomeric SMILES | C(CN)N.Br[1] |
| InChI | InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1[1][2] |
| InChIKey | RVCHWEZQMFNGBK-DFWYDOINSA-N[1][2] |
| Synonyms | L-DAB HBr, L-Dab.HBr, H-Dab-OH.HBr[1][2] |
Molecular Structure
The structure features a four-carbon butanoic acid backbone with two amino groups, one at the alpha (C2) position and another at the gamma (C4) position.[1] This dual amino functionality is crucial to its biological activity and distinguishes it from related compounds like GABA.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The hydrobromide salt form confers specific physical properties, such as improved stability and solubility in aqueous media, which are advantageous for experimental work.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid, white to off-white powder/crystal | [3] |
| Melting Point | 197-200 °C (decomposes) | [4] |
| Solubility | Soluble in water (0.5 g/10 mL) | [4] |
| pKa (Predicted) | 2.00 ± 0.10 | [5] |
| Storage Conditions | Room temperature, in a cool, dry place. Hygroscopic. |
Part 2: Synthesis and Reactivity
General Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various proprietary methods exist, a generalized approach often starts from a suitable butyric acid derivative.[1]
-
Starting Material Selection : The process typically begins with a chiral precursor or involves a resolution step to isolate the desired (S)-enantiomer.
-
Amination : The introduction of the two amino groups at the C2 and C4 positions is achieved through methods like reductive amination or nucleophilic substitution.[1] This is the most critical phase for maintaining stereochemical integrity.
-
Deprotection : If protecting groups are used on the amino or carboxyl functions during synthesis, they are removed in this step.
-
Salt Formation : The final step involves reacting the free base form of (S)-2,4-diaminobutanoic acid with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt.[1]
Caption: L-DAB HBr increases synaptic GABA by inhibiting GABA-T and blocking reuptake.
Toxicity and Other Effects
It is critical to note that while L-DAB is a valuable research tool, it also exhibits neurotoxic and hepatotoxic effects, particularly at higher concentrations. [6]Some studies have reported that high intracellular accumulation can lead to osmotic lysis and cell death. [5]This cytolytic effect has been explored for its potential antitumoral activity against glioma cells. [5][7]
Part 4: Applications and Experimental Protocols
Key Research Applications
-
Neuroscience Research : Used as a pharmacological tool to investigate the roles of the GABAergic system in neurological processes and disorders like epilepsy and anxiety. [1]* Pharmaceutical Development : Serves as a scaffold or lead compound for designing novel therapeutics that target the GABA system. [1]* Peptide Synthesis : Incorporated as an unnatural amino acid to create peptides with unique structural and functional properties. [4]* Biochemical Assays : Employed as a reference inhibitor in studies of amino acid metabolism and enzyme kinetics. [1]
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol provides a self-validating system for assessing the inhibitory potential of L-DAB HBr on GABA-T activity.
Objective: To determine the IC₅₀ value of this compound against GABA transaminase.
Materials:
-
Purified GABA transaminase enzyme
-
This compound (test inhibitor)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of L-DAB HBr in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and SSADH in the buffer.
-
-
Assay Procedure :
-
Pipette 20 µL of each L-DAB HBr dilution (or vehicle control) into the wells of the 96-well plate.
-
Add 160 µL of the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the GABA-T enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition :
-
Measure the increase in absorbance at 340 nm (corresponding to the formation of NADPH) every minute for 20-30 minutes. The rate of NADPH formation is directly proportional to GABA-T activity.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Trustworthiness Check: The inclusion of a positive control (e.g., vigabatrin) and a negative (vehicle) control in every assay plate validates the results. The coupling of the GABA-T reaction to SSADH provides a continuous and reliable spectrophotometric readout.
Part 5: Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
-
Hazards : Causes skin irritation and may cause respiratory irritation. [3][8]Risk of serious eye damage. [3][8]May be harmful if swallowed or in contact with skin, and fatal if inhaled in high concentrations. * Handling :
-
Use only in a well-ventilated area or under a chemical fume hood. [3][9] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3][9] * Avoid breathing dust. [3]Avoid formation of dust and aerosols. [3][9] * Wash hands thoroughly after handling. [3][9]* Storage :
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. [3][8][9] * The compound is hygroscopic; storage under an inert gas like nitrogen or argon is recommended for long-term stability. [9]
-
Caption: Recommended safety workflow for handling L-DAB HBr.
Conclusion
This compound is a multifaceted chemical entity with significant utility in modern research. Its well-defined chemical properties and potent, dual-mechanism action on the GABAergic system make it an indispensable tool for neuroscientists and a valuable starting point for drug discovery programs. While its application requires careful consideration of its toxicological profile, a thorough understanding of its chemistry and biology, as outlined in this guide, enables researchers to leverage its unique characteristics to advance our understanding of neurobiology and develop next-generation therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ChemBK. L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. [Link]
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P3 BioSystems. Diaminobutyric Acid (Dab). [Link]
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Wikipedia. (2023). 2,4-Diaminobutyric acid. [Link]
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AAPPTEC. H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt. [Link]
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PubChem. 2,4-Diaminobutyric acid. National Center for Biotechnology Information. [Link]
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NP-MRD. Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809). [Link]
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L-2,4-Diaminobutyric Acid: A Multifaceted Modulator of Neurological and Oncological Pathways
An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, stands as a compelling molecule of interest at the crossroads of neuroscience and oncology. Its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), belies a complex and multifaceted mechanism of action. This technical guide provides a comprehensive exploration of the molecular interactions and cellular consequences of DABA, offering researchers and drug development professionals a detailed understanding of its potential as both a therapeutic agent and a neurotoxic compound. We will delve into its dual role in the GABAergic system as a potent inhibitor of GABA transaminase and a modulator of GABA reuptake, leading to an elevation of synaptic GABA levels. Furthermore, this guide will elucidate the mechanisms underlying its neurotoxicity, primarily through the competitive inhibition of ornithine carbamoyltransferase in the urea cycle, resulting in hyperammonemia. Finally, we will explore the unique antitumor properties of DABA, which are attributed to its unrestricted accumulation in cancer cells, culminating in osmotic lysis. This document will provide not only the theoretical framework of DABA's actions but also detailed, field-proven experimental protocols to enable researchers to rigorously investigate its effects in their own laboratories.
Introduction: The Enigmatic Nature of L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid (DABA) is a naturally occurring amino acid not found in the canonical set of twenty proteinogenic amino acids.[1][2] Its presence has been identified in various plants and microorganisms.[3] The scientific intrigue surrounding DABA stems from its potent biological activities, which are largely attributable to its structural mimicry of GABA. This structural analogy allows DABA to interact with key components of the GABAergic system, making it a subject of investigation for neurological disorders characterized by GABAergic deficits, such as epilepsy.[4] However, the therapeutic potential of DABA is shadowed by its documented neurotoxicity, a consequence of its interference with fundamental metabolic pathways.[5][6][7] This dual nature necessitates a thorough understanding of its mechanisms of action to harness its therapeutic benefits while mitigating its toxic effects. In recent years, a novel and promising facet of DABA's bioactivity has emerged in the field of oncology, where its unique transport properties in tumor cells present a potential avenue for cancer therapy.[8][9]
This guide will systematically dissect the known mechanisms of action of L-2,4-diaminobutyric acid, providing a robust foundation for researchers and clinicians. We will explore its impact on neurotransmission, its metabolic toxicity, and its selective cytotoxicity towards cancer cells, supported by detailed experimental methodologies to facilitate further research and development.
Modulation of the GABAergic System: A Double-Edged Sword
The primary and most well-characterized mechanism of action of DABA lies in its ability to augment GABAergic neurotransmission. It achieves this through a two-pronged approach: the inhibition of the primary GABA-degrading enzyme, GABA transaminase (GABA-T), and the modulation of GABA reuptake from the synaptic cleft.[10][11]
Inhibition of GABA Transaminase (GABA-T)
GABA-T is a critical enzyme responsible for the catabolism of GABA, converting it to succinic semialdehyde.[10] By inhibiting GABA-T, DABA effectively increases the synaptic concentration and prolongs the action of GABA. Kinetic studies have demonstrated that L-DABA acts as a non-competitive inhibitor of GABA transaminase.[11][12][13] This inhibition leads to a measurable elevation of GABA levels in various brain regions.[11]
Experimental Workflow: Assessing GABA Transaminase Inhibition
Caption: Workflow for the spectrophotometric assay of GABA transaminase inhibition by L-DABA.
Inhibition of GABA Reuptake
In addition to enzymatic inhibition, DABA also impedes the reuptake of GABA from the synaptic cleft back into presynaptic neurons and glial cells.[10] This action further contributes to the potentiation of GABAergic signaling.
The Dark Side: Neurotoxicity Mediated by Ornithine Carbamoyltransferase Inhibition
Despite its potential benefits in conditions requiring enhanced GABAergic tone, the therapeutic application of DABA is significantly hampered by its neurotoxicity.[5][6][7] This toxicity is not a direct effect on neuronal receptors but rather a consequence of its interference with a critical metabolic pathway in the liver: the urea cycle.
L-DABA has been shown to be a competitive inhibitor of ornithine carbamoyltransferase (OCT), a key mitochondrial enzyme in the urea cycle that converts ornithine and carbamoyl phosphate to citrulline.[5][14] Inhibition of OCT leads to a decreased rate of urea synthesis, resulting in the accumulation of ammonia in the blood and brain.[5][7] This hyperammonemia is the primary driver of DABA-induced neurotoxicity, leading to symptoms such as hyperirritability, tremors, and convulsions.[5][7] The accumulation of glutamine in the brain is another hallmark of this toxicity.[5]
Signaling Pathway: DABA-Induced Neurotoxicity
Caption: Mechanism of L-DABA-induced neurotoxicity via inhibition of the urea cycle.
A Novel Frontier: The Antitumor Mechanism of DABA
A fascinating and relatively recent discovery is the potent and selective antitumor activity of L-DABA, particularly against hepatoma cells.[8][9] The mechanism underlying this effect is distinct from its neurological actions and hinges on the unique transport characteristics of some cancer cells.
Unlike normal cells, certain tumor cells exhibit an apparently unlimited and non-saturable uptake of DABA.[8][9] This leads to a massive intracellular accumulation of the amino acid, creating a hyperosmotic environment within the cancer cell. The resulting osmotic stress ultimately leads to cell lysis and death.[8] This unique mechanism of action makes DABA an attractive candidate for cancer therapy, potentially in combination with other cytostatic drugs to achieve synergistic effects.[8]
Experimental Workflow: Assessing Antitumor Activity of L-DABA
Caption: Workflow for determining the in vitro antitumor activity of L-DABA using the MTT assay.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating and provide a solid foundation for reproducible research.
Protocol for GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric)
Principle: The activity of GABA-T is measured by coupling the transamination of GABA to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Rat brain homogenate (as a source of GABA-T and SSADH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
GABA solution (100 mM)
-
α-ketoglutarate solution (50 mM)
-
NADP+ solution (20 mM)
-
L-DABA solutions (various concentrations)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare fresh rat brain homogenate in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
20 µL of brain homogenate supernatant
-
10 µL of α-ketoglutarate solution
-
10 µL of NADP+ solution
-
10 µL of L-DABA solution (or buffer for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of GABA solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 20-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each L-DABA concentration and calculate the IC50 value.
Protocol for Ornithine Carbamoyltransferase (OCT) Inhibition Assay (Colorimetric)
Principle: The activity of OCT is determined by measuring the formation of citrulline from ornithine and carbamoyl phosphate. Citrulline is quantified colorimetrically using the diacetyl monoxime-thiosemicarbazide reaction.
Materials:
-
Rat liver mitochondria preparation (as a source of OCT)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Ornithine solution (50 mM)
-
Carbamoyl phosphate solution (50 mM)
-
L-DABA solutions (various concentrations)
-
Color Reagent A: 0.5% diacetyl monoxime in 5% acetic acid
-
Color Reagent B: 0.25% thiosemicarbazide in 5% acetic acid
-
Acid Reagent: 1:2.5 mixture of concentrated H₂SO₄ and H₃PO₄
-
Citrulline standard solutions
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 530 nm
Procedure:
-
Prepare a mitochondrial fraction from fresh rat liver.
-
In microcentrifuge tubes, mix:
-
100 µL of Assay Buffer
-
50 µL of mitochondrial preparation
-
20 µL of ornithine solution
-
20 µL of L-DABA solution (or buffer for control)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of carbamoyl phosphate solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 500 µL of Acid Reagent.
-
Add 100 µL of a 1:1 mixture of Color Reagent A and B.
-
Boil for 5 minutes and then cool to room temperature.
-
Transfer 200 µL to a 96-well plate and measure the absorbance at 530 nm.
-
Create a standard curve using citrulline standards and calculate the amount of citrulline produced.
-
Determine the percent inhibition for each L-DABA concentration and calculate the Ki value.
Protocol for In Vitro Antitumor Activity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium
-
L-DABA stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed hepatoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of L-DABA and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of L-DABA.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| GABA-T Inhibition (IC50) | >500 µM | Rat Brain | [12][13] |
| Ornithine Carbamoyltransferase Inhibition | Competitive | Rat Liver Homogenates | [5][14] |
| Antitumor Activity (Hepatoma Cells) | Dose and time-dependent | In vitro | [9] |
| Neurotoxicity | Induces hyperirritability, tremors, convulsions | Rats | [5][7] |
| Ammonia Levels | Increased in blood and brain | Rats | [5] |
| Glutamine Levels | Increased in brain | Rats | [5] |
Conclusion and Future Directions
L-2,4-diaminobutyric acid is a molecule with a compellingly complex pharmacological profile. Its ability to modulate the GABAergic system presents therapeutic opportunities for neurological disorders, while its unique mechanism of antitumor activity opens new avenues for cancer treatment. However, the significant neurotoxicity associated with its inhibition of the urea cycle remains a major hurdle for its clinical development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Designing and synthesizing DABA analogs that retain the desired GABAergic or antitumor effects while minimizing the inhibition of ornithine carbamoyltransferase is a critical next step.
-
Targeted Drug Delivery: Developing strategies to specifically deliver DABA to tumor tissues could enhance its therapeutic index and reduce systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of DABA with existing anticonvulsant or anticancer drugs could lead to more effective treatment regimens.
The in-depth understanding of DABA's multifaceted mechanisms of action, facilitated by the robust experimental protocols outlined in this guide, will be instrumental in unlocking its full therapeutic potential while ensuring patient safety. The scientific community is encouraged to utilize this knowledge to drive innovation in the fields of neuroscience and oncology.
References
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2,4-Diaminobutyric acid - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. Retrieved January 7, 2026, from [Link]
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- Krueger, T., Engleder, M., & Mosandl, A. (2009). LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid)
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- Yamamoto, S., Suemoto, Y., Seito, Y., Nakao, H., & Shinoda, S. (1990). The presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species: A new biosynthetic pathway for 1,3-diaminopropane. FEMS Microbiology Letters, 69(1-2), 75-79.
- Sung, M. L., & Fowden, L. (1968). Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. Biochemistry, 7(10), 3550-3555.
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PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved January 7, 2026, from [Link]
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Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved January 7, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of (S)-DAB Hydrobromide
Executive Preamble: Navigating the Unknown
The compound "(S)-DAB hydrobromide" does not correspond to a universally recognized Active Pharmaceutical Ingredient (API) in publicly available scientific literature. This designation may represent a novel candidate compound, an internal codename, or a niche molecule.
This guide, therefore, is structured to serve as a universal and authoritative framework for characterizing the solubility and stability of any novel, chiral, hydrobromide salt API. For the purpose of clarity and instruction, we will refer to this hypothetical compound as "(S)-API HBr" . The principles, protocols, and regulatory considerations detailed herein are grounded in established pharmaceutical science and are designed to be directly applicable to your research and development endeavors.
Part 1: The Foundation of Formulation - Solubility Profile Characterization
The aqueous solubility of an API is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For an ionizable compound like a hydrobromide salt, solubility is not a single value but a profile dependent on environmental factors. Understanding this profile is the foundational first step in any formulation development program.[2]
Causality in Experimental Design: Why We Test What We Test
The choice of solvents and conditions for solubility testing is not arbitrary. It is a strategic investigation into the physicochemical properties of the (S)-API HBr to predict its behavior in both manufacturing and physiological environments.
-
Aqueous Media (pH Variance): As a hydrobromide salt of what is likely a weakly basic parent molecule, the solubility of (S)-API HBr is expected to be highly pH-dependent. Testing across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) mimics the journey through the gastrointestinal tract and is essential for predicting oral absorption.[3]
-
Co-solvents (Ethanol, Propylene Glycol, etc.): These are common excipients in liquid formulations. Determining solubility in these systems reveals potential pathways for developing oral solutions, parenterals, or topical products.[2]
-
Non-Aqueous Solvents (DMSO, etc.): While not pharmaceutically relevant for final formulations, solvents like DMSO are crucial for preparing high-concentration stock solutions for in-vitro screening assays.[4]
Gold Standard Protocol: Equilibrium "Shake-Flask" Solubility
This method determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound. It is the most reliable method for obtaining definitive solubility data.[5]
Methodology:
-
Preparation: Add an excess amount of (S)-API HBr solid to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours). This duration should be sufficient to ensure the system has reached equilibrium (i.e., the concentration of the dissolved API no longer changes over time).
-
Sample Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is imperative to filter the sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates, which would otherwise lead to an overestimation of solubility.[5]
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved (S)-API HBr using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Validation: The presence of remaining solid in the vial at the end of the experiment visually confirms that the initial amount of API was indeed in excess and that the measured concentration represents the saturation solubility.
High-Throughput Protocol: Kinetic Solubility Assessment
In early drug discovery, speed is essential. Kinetic solubility assays provide a rapid assessment for ranking compounds, though the values are generally higher than equilibrium solubility as they measure the concentration before precipitation from a supersaturated solution.[4]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of (S)-API HBr in 100% DMSO (e.g., 10 mM).[4]
-
Dilution & Incubation: Dispense a small volume of the DMSO stock into a microtiter plate well, followed by the addition of the aqueous buffer (e.g., PBS). This creates a supersaturated solution. Mix and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[4]
-
Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly. For the indirect method, the solution is filtered to remove the precipitate, and the concentration of the remaining dissolved compound in the filtrate is measured by UV spectrophotometry.[4]
Data Summary: Solubility Profile of (S)-API HBr
All quantitative data should be consolidated into a clear, comparative table.
| Solvent System | Temperature (°C) | Solubility Method | Measured Solubility (mg/mL) |
| Deionized Water | 25 | Equilibrium | [Insert Data] |
| 0.1 N HCl (pH ~1.2) | 37 | Equilibrium | [Insert Data] |
| PBS (pH 6.8) | 37 | Equilibrium | [Insert Data] |
| PBS (pH 7.4) | 37 | Equilibrium | [Insert Data] |
| Ethanol | 25 | Equilibrium | [Insert Data] |
| Propylene Glycol | 25 | Equilibrium | [Insert Data] |
| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |
Visualization: Equilibrium Solubility Workflow
Caption: Overview of the API stability testing program from stress studies to formal evaluation.
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The Pharmacokinetic and Metabolic Profile of (S)-2,4-Diaminobutanoic Acid: A Technical Guide for Researchers
Introduction
(S)-2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, has garnered significant scientific interest due to its diverse biological activities, including its role as a neurotoxin.[1][2] As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), DABA's interaction with physiological systems is of paramount importance for researchers in toxicology, neuroscience, and drug development.[3] This technical guide provides a comprehensive overview of the current understanding and investigational methodologies for elucidating the pharmacokinetics and metabolism of (S)-2,4-diaminobutanoic acid. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of DABA, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Absorption: The Gateway to Systemic Circulation
The initial step in the pharmacokinetic journey of any xenobiotic is its absorption into the systemic circulation. For orally administered compounds like (S)-2,4-diaminobutanoic acid, this primarily occurs in the gastrointestinal tract.
Predicted Mechanisms of Intestinal Absorption
Given its amino acid structure, the intestinal absorption of DABA is likely mediated by specific amino acid transporters. The Human Metabolome Database suggests that 2,4-diaminobutyric acid has bioavailability, indicating it can be absorbed from the gut.[4] The primary candidates for its transport across the intestinal epithelium are the solute carrier (SLC) family of transporters, which are responsible for the uptake of various amino acids.
-
Amino Acid Transporters: Systems such as the B⁰,+ transporter, which handles neutral and cationic amino acids, are plausible candidates for DABA uptake. The presence of two amino groups gives DABA a cationic character at physiological pH, favoring interaction with such transporters.
-
Paracellular Transport: While likely a minor route, some passive diffusion between intestinal cells (paracellular transport) may occur, particularly at high concentrations.
Experimental Protocol: In Vitro Caco-2 Permeability Assay
To experimentally determine the intestinal permeability of DABA, the Caco-2 cell monolayer assay is the gold standard.[][6] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of (S)-2,4-diaminobutanoic acid across a Caco-2 cell monolayer, providing an in vitro estimation of intestinal absorption.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the Caco-2 monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Dosing: A solution of (S)-2,4-diaminobutanoic acid (typically at a concentration of 10 µM) is added to the apical (AP) side of the monolayer, representing the intestinal lumen. The basolateral (BL) side, representing the blood, contains a drug-free buffer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral compartment.
-
Quantification: The concentration of DABA in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the apical compartment.
-
Data Interpretation: The calculated Papp value is compared to reference compounds with known intestinal absorption to classify DABA's permeability.
| Permeability Class | Papp Value (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Distribution: Reaching the Target Tissues
Once absorbed, (S)-2,4-diaminobutanoic acid is distributed throughout the body via the systemic circulation. Its distribution pattern will determine its concentration at various sites, including its targets for therapeutic or toxic effects.
Predicted Distribution Profile
-
Tissue Accumulation: As a neurotoxin, DABA is expected to cross the blood-brain barrier (BBB).[2] This transport is likely mediated by specific amino acid transporters present on the brain capillary endothelial cells.[7][8]
-
Plasma Protein Binding: The extent to which DABA binds to plasma proteins such as albumin will influence its free concentration and availability for distribution into tissues.
Experimental Protocol: In Vivo Distribution Study Using Radiolabeled Compound
To definitively determine the tissue distribution of DABA, an in vivo study using a radiolabeled form of the compound (e.g., with ¹⁴C or ³H) is the most robust approach.[9][10]
Objective: To quantify the distribution of (S)-2,4-diaminobutanoic acid in various tissues of a model organism over time.
Step-by-Step Methodology:
-
Radiolabeling: (S)-2,4-diaminobutanoic acid is synthesized with a radioactive isotope.
-
Animal Dosing: A suitable animal model (e.g., rats or mice) is administered a single dose of the radiolabeled DABA, typically via intravenous or oral route.
-
Tissue Collection: At selected time points post-dose, animals are euthanized, and various tissues (e.g., brain, liver, kidneys, muscle, fat) and fluids (blood, urine, feces) are collected.
-
Sample Processing: Tissues are homogenized, and the total radioactivity in each sample is quantified using liquid scintillation counting or quantitative whole-body autoradiography (QWBA).
-
Data Analysis: The concentration of radioactivity in each tissue is determined and expressed as a percentage of the administered dose per gram of tissue.
Data Visualization:
Caption: Workflow for an in vivo radiolabeled distribution study.
Metabolism: Biotransformation and Detoxification
The metabolism of (S)-2,4-diaminobutanoic acid is a critical determinant of its duration of action and potential toxicity. While bacterial metabolic pathways involving decarboxylation and transamination have been identified, mammalian metabolism is likely to differ.[11][12][13]
Predicted Metabolic Pathways in Mammals
Based on its structure and the known metabolic pathways for amino acids, the following biotransformations are plausible for DABA in mammals:
-
Transamination: The alpha-amino group could be removed by a transaminase, converting DABA into a keto acid.
-
Oxidative Deamination: Amine oxidases could catalyze the removal of an amino group.
-
N-Acetylation: One or both of the amino groups could undergo acetylation, a common phase II conjugation reaction.
-
Glucuronidation: The carboxylic acid group could be conjugated with glucuronic acid.
Experimental Protocol: In Vitro Hepatocyte Stability Assay
The metabolic stability of a compound can be assessed in vitro using hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes.[2][14]
Objective: To determine the rate of metabolic clearance of (S)-2,4-diaminobutanoic acid in hepatocytes from different species (e.g., human, rat, mouse) to predict its in vivo hepatic clearance.
Step-by-Step Methodology:
-
Hepatocyte Incubation: Cryopreserved or fresh hepatocytes are incubated with a known concentration of (S)-2,4-diaminobutanoic acid (typically 1 µM) at 37°C.
-
Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound (DABA) in each sample is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Data Presentation:
| Species | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) |
| Human | [Experimental Data] | [Experimental Data] |
| Rat | [Experimental Data] | [Experimental Data] |
| Mouse | [Experimental Data] | [Experimental Data] |
Excretion: Elimination from the Body
The final stage of the pharmacokinetic process is the excretion of the parent compound and its metabolites from the body.
Predicted Routes of Excretion
-
Renal Excretion: As a small, water-soluble molecule, (S)-2,4-diaminobutanoic acid and its potentially more polar metabolites are likely to be primarily excreted by the kidneys into the urine.[15][16] This process involves glomerular filtration and potentially active tubular secretion.
-
Biliary Excretion: A minor route of excretion may be through the bile into the feces, particularly for larger, more lipophilic metabolites.
Investigating Excretion Pathways
The in vivo distribution study using a radiolabeled compound, as described in section 2.2, is also the primary method for determining the routes and rates of excretion. By analyzing the radioactivity in collected urine and feces over time, the primary route of elimination can be identified, and a mass balance can be performed to account for the total administered dose.
Analytical Methodologies: The Key to Accurate Quantification
Accurate and precise quantification of (S)-2,4-diaminobutanoic acid in complex biological matrices is fundamental to all pharmacokinetic and metabolism studies.
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of DABA due to its high sensitivity, selectivity, and specificity.[17][18][19]
Key Considerations for Method Validation
A robust LC-MS/MS method for DABA quantification in biological matrices (e.g., plasma, urine, tissue homogenates) should be validated according to regulatory guidelines, including the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between instrument response and concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effects: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Determining the stability of the analyte in the biological matrix under various storage and handling conditions.
Data Visualization:
Caption: A conceptual overview of the ADME pathway for (S)-2,4-diaminobutanoic acid.
Conclusion
This technical guide provides a framework for understanding and investigating the pharmacokinetics and metabolism of (S)-2,4-diaminobutanoic acid. By combining predictive insights with robust experimental protocols, researchers can effectively characterize the ADME profile of this important non-proteinogenic amino acid. A thorough understanding of its absorption, distribution, metabolism, and excretion is essential for interpreting its toxicological properties and for exploring any potential therapeutic applications. The methodologies outlined herein provide a clear path for generating the critical data required for advancing research in this field.
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An In-Depth Technical Guide to the Toxicology and Neurotoxicity of L-2,4-Diaminobutyric Acid
Foreword: Understanding the Duality of L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, presents a fascinating case study in neuropharmacology and toxicology. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA exhibits a complex pharmacological profile, interacting with multiple components of neurotransmitter systems. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core toxicological properties of L-DABA, with a particular focus on its neurotoxic manifestations. Our exploration will move beyond a mere recitation of facts to an analysis of the causal relationships that underpin its biological activity, providing field-proven insights into the experimental methodologies used to elucidate its effects.
General Toxicology Profile
The toxicity of L-DABA is not confined to the central nervous system; it also elicits systemic effects, primarily targeting the liver. The intraperitoneal administration of toxic doses of L-DABA to rats leads to a state of chronic ammonia toxicity, characterized by hyperirritability, tremors, and convulsions appearing 12-20 hours post-administration[1][2][3]. This is in contrast to the acute ammonia toxicity induced by other amino acids, which manifests more rapidly[1][2].
The underlying mechanism for this hepatotoxicity involves the competitive inhibition of ornithine carbamoyltransferase, a key enzyme in the urea cycle. This inhibition impairs the liver's capacity to detoxify ammonia into urea, leading to a slight but prolonged elevation in systemic ammonia levels, which is believed to contribute to the observed neurotoxicity[1][2][3].
While comprehensive LD50 data is not extensively available in recent literature, historical studies provide some context for its acute toxicity. It is crucial for researchers to conduct dose-finding studies specific to their experimental model and route of administration.
The Neurotoxic Landscape of L-DABA: A Multi-pronged Assault on Neuronal Function
The neurotoxicity of L-DABA is multifaceted, arising from its interactions with both the GABAergic and glutamatergic systems. This dual action disrupts the delicate balance between neuronal inhibition and excitation, leading to a cascade of detrimental effects.
Disruption of the GABAergic System
L-DABA's primary and most well-documented mechanism of action is its interference with the GABA system. It acts as both an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, and as a GABA reuptake inhibitor by blocking GABA transporters (GATs)[4][5].
-
Inhibition of GABA Transaminase (GABA-T): By acting as a non-competitive inhibitor of GABA-T, L-DABA prevents the breakdown of GABA, leading to an elevation of GABA levels in the brain[4]. While this might initially suggest a neuroprotective, anticonvulsant effect, the reality is more complex.
-
Inhibition of GABA Reuptake: L-DABA is a known inhibitor of GABA transporters, particularly GAT-1, the most abundant subtype in the brain. This action further increases the synaptic concentration of GABA.
The anticonvulsant properties of L-DABA have been observed against certain chemoconvulsants like picrotoxin and 3-mercaptopropionate[5]. However, long-term or high-dose exposure can paradoxically lead to convulsions, highlighting the intricate and dose-dependent nature of its effects[4].
Excitotoxicity: The Glutamatergic Connection
While L-DABA's effects on the GABA system are significant, a critical component of its neurotoxicity stems from its interaction with the excitatory glutamate system. L-DABA is known to activate N-methyl-D-aspartate (NMDA) receptors, a key player in synaptic plasticity and, when overactivated, a central mediator of excitotoxicity.
The excitotoxic cascade initiated by L-DABA is believed to follow this general pathway:
-
NMDA Receptor Activation: L-DABA binds to and activates NMDA receptors.
-
Calcium Influx: Activation of NMDA receptors leads to a significant influx of calcium ions (Ca2+) into the neuron.
-
Activation of Degradative Enzymes: The excessive intracellular calcium activates a host of downstream enzymes, including proteases (like calpains), phospholipases, and endonucleases.
-
Mitochondrial Dysfunction and Oxidative Stress: Calcium overload in mitochondria impairs their function, leading to reduced ATP production and the generation of reactive oxygen species (ROS).
-
Apoptotic Cascade Activation: The cellular stress and damage trigger apoptotic pathways, involving the activation of caspases (e.g., caspase-3, -8, and -9), ultimately leading to programmed cell death[6][7][8][9][10].
This excitotoxic mechanism is a common pathway in many neurodegenerative conditions, and its activation by L-DABA underscores the compound's potential to induce neuronal damage.
Experimental Methodologies for Assessing L-DABA Toxicity
A robust assessment of L-DABA's toxicological profile necessitates a combination of in vitro and in vivo experimental approaches. The choice of model and methodology is critical and should be guided by the specific research question.
In Vitro Assessment of Neurotoxicity
Rationale for Model Selection: In vitro models offer a controlled environment to dissect the molecular mechanisms of L-DABA's neurotoxicity, minimizing the confounding factors present in whole organisms. Primary cortical neuron cultures are particularly valuable as they represent a physiologically relevant cell type for studying excitotoxicity[11][12][13][14]. Human neuroblastoma cell lines, such as SH-SY5Y, provide a more homogenous and reproducible system for high-throughput screening.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Expose the cells to a range of L-DABA concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (culture medium without L-DABA) and a positive control for cell death (e.g., a known neurotoxin).
-
MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate the plate at 37°C for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells containing only medium.
Protocol: [³H]-GABA Uptake Assay
This assay measures the ability of L-DABA to inhibit the reuptake of GABA into neurons or synaptosomes.
-
Preparation of Synaptosomes or Neuronal Cultures: Isolate synaptosomes from rodent brain tissue or use primary neuronal cultures.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of L-DABA or a vehicle control in a suitable buffer.
-
Initiation of Uptake: Add a known concentration of radiolabeled GABA ([³H]-GABA) to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (typically a few minutes), rapidly terminate the uptake by washing with ice-cold buffer and filtering the samples through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of L-DABA for GABA uptake inhibition by plotting the percentage of inhibition against the logarithm of the L-DABA concentration.
In Vivo Assessment of Neurotoxicity
Rationale for Model Selection: In vivo models are indispensable for evaluating the systemic effects of L-DABA and its impact on complex behaviors. Rodent models (rats and mice) are commonly used to assess motor deficits and convulsive activity. The zebrafish model offers a high-throughput platform for screening developmental neurotoxicity due to its rapid external development and transparent embryos[1][15][16][17][18].
Protocol: Rotarod Test for Motor Coordination
This test assesses motor coordination and balance in rodents.
-
Habituation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant, low speed for a set period on consecutive days before the test day.
-
Compound Administration: Administer L-DABA or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after administration, place the animal on the rotating rod. The rod can be set to a constant speed or an accelerating speed.
-
Data Collection: Record the latency to fall from the rod.
-
Data Analysis: Compare the latency to fall between the L-DABA-treated and control groups.
Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior
This test can be used to assess general locomotor activity, exploratory behavior, and anxiety-like behaviors. Tremors induced by L-DABA can also be qualitatively observed.
-
Habituation: Acclimate the animals to the testing room.
-
Testing: Place the animal in the center of a square, open-topped box (the open field).
-
Data Collection: Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Analyze the collected data to assess changes in locomotor activity and anxiety-like behavior.
Protocol: Seizure Scoring
The Racine scale is a commonly used method for scoring the severity of seizures in rodents.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
Quantitative Toxicological Data
The following table summarizes key quantitative data related to the toxicology of L-DABA. It is important to note that these values can vary depending on the experimental conditions.
| Parameter | Value | Species/Model | Source |
| Inhibition of GABA Transaminase (IC50) | ~150 µM | Rat Brain | [19] |
| Inhibition of GABA Transporter (GAT-1) (Ki) | ~4 µM | Mouse Brain | |
| Anticonvulsant Effect (CD50 doubling) | 2 µmoles (i.c.v.) | Mouse | [5] |
| In vitro Neurotoxicity (Cell Damage) | 10 mM (24h) | Mouse Fibrosarcoma Cells | [20][21] |
Visualizing the Mechanisms of L-DABA Neurotoxicity
The following diagrams, generated using the DOT language, illustrate the key pathways involved in L-DABA's neurotoxic effects.
Disruption of GABAergic Neurotransmission
Caption: L-DABA inhibits GABA reuptake and degradation, increasing synaptic GABA.
Induction of Excitotoxicity
Caption: L-DABA triggers excitotoxicity via NMDA receptor-mediated calcium influx.
Conclusion: A Call for Cautious Exploration
L-2,4-diaminobutyric acid is a compound of significant interest due to its potent effects on the central nervous system. Its ability to modulate both inhibitory and excitatory neurotransmission makes it a valuable tool for neuroscientific research. However, this same dual activity is the source of its toxicity. A thorough understanding of its mechanisms of action, coupled with the application of robust and well-validated experimental protocols, is paramount for any researcher working with this compound. This guide has provided a framework for such an understanding, emphasizing the importance of a multi-faceted approach to toxicological assessment. As research continues to unravel the complexities of neurotransmitter systems, the study of compounds like L-DABA will undoubtedly provide further insights into the delicate balance that governs neuronal function and the devastating consequences of its disruption.
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biosynthesis of (S)-2,4-diaminobutanoic acid in nature
An In-depth Technical Guide to the Biosynthesis of (S)-2,4-Diaminobutanoic Acid in Nature
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,4-Diaminobutanoic acid, also known as L-2,4-diaminobutyric acid (L-DABA), is a non-proteinogenic amino acid that serves as a critical metabolic intermediate in a variety of organisms.[1][2] While notorious as a neurotoxin in certain cyanobacteria and plants, its primary and most widespread role in nature is as a key precursor in the biosynthesis of ectoine, a powerful compatible solute and chemical chaperone.[3][4] This guide provides a comprehensive technical overview of the known biosynthetic pathways of L-DABA, focusing on the canonical ectoine synthesis route and exploring alternative metabolic fates. We will delve into the enzymatic mechanisms, genetic underpinnings, and the experimental methodologies required to investigate this fascinating molecule, offering field-proven insights for researchers in microbiology, synthetic biology, and pharmacology.
Part 1: The Canonical Pathway: L-DABA as the Cornerstone of Ectoine Biosynthesis
The most well-characterized route for L-DABA synthesis is as an obligate intermediate in the production of ectoine, a cyclic amino acid derivative that protects microorganisms from osmotic stress.[5] This evolutionarily conserved pathway is prevalent in halophilic and halotolerant bacteria and consists of three core enzymatic steps that convert the central metabolite L-aspartate-β-semialdehyde into ectoine, with L-DABA being the product of the first committed step.[3][5]
Precursor Formation: L-Aspartate-β-semialdehyde
The journey to L-DABA begins with L-aspartate, a primary amino acid. Two sequential enzymatic reactions, common to the biosynthesis of lysine, methionine, and threonine, generate the key precursor, L-aspartate-β-semialdehyde (L-ASA).[6][7]
-
Aspartate Kinase (AK): Catalyzes the phosphorylation of L-aspartate to form β-aspartyl-phosphate.
-
Aspartate-Semialdehyde Dehydrogenase (ASADH): Mediates the NADPH-dependent reduction of β-aspartyl-phosphate to yield L-ASA.[8][9]
This precursor, L-ASA, stands at a critical metabolic branch point. Its fate is determined by the downstream enzymatic machinery present in the organism.[6][8] In ectoine producers, the primary path forward is catalyzed by the enzyme EctB.
The Committed Step: EctB-Catalyzed Transamination
The formation of L-DABA from L-ASA is the first irreversible and rate-limiting step specific to the ectoine pathway.[3][10] This reaction is catalyzed by L-2,4-diaminobutyrate:2-oxoglutarate 4-aminotransferase , commonly known as EctB (EC 2.6.1.76).[11][12]
-
Mechanism: EctB is a pyridoxal-5'-phosphate (PLP)-dependent transaminase.[12] It facilitates the transfer of an amino group from the donor, L-glutamate, to the aldehyde group of L-ASA. The products of this reversible reaction are L-DABA and 2-oxoglutarate.[3][11]
-
Enzyme Characteristics: The EctB enzyme is typically a highly stable tetramer, exhibiting significant tolerance to high salt concentrations, extreme pH values, and elevated temperatures, befitting its role in stress-response pathways.[3] Its structure has been elucidated, revealing a conserved active site architecture crucial for substrate binding and catalysis.[10]
-
Genetic Context: The gene encoding EctB (ectB) is almost invariably found within an operon, ectABC, alongside the genes for the subsequent two enzymes in the pathway, ensuring coordinated expression under osmotic stress.[5][13]
Downstream Conversion to Ectoine
To provide a complete picture of L-DABA's primary metabolic context, the subsequent steps are briefly outlined:
-
Acetylation by EctA: L-DABA is acetylated by L-2,4-diaminobutyrate acetyltransferase (EctA) (EC 2.3.1.178).[14][15] This enzyme uses acetyl-CoA to regiospecifically transfer an acetyl group to the γ-amino group of L-DABA, forming N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA).[15][16]
-
Cyclization by EctC: The final step is a water elimination and intramolecular cyclization reaction catalyzed by ectoine synthase (EctC) (EC 4.2.1.108), which converts N-γ-ADABA into the stable cyclic compound, ectoine.[3][17]
The tight coupling of these three enzymatic activities provides an efficient biosynthetic pipeline from a central metabolite to a vital stress protectant.
Part 2: Alternative Fates and Biosynthetic Routes of DABA
While the ectoine pathway is the primary source of L-DABA, this amino acid can also be the endpoint of other pathways or serve as a precursor for different molecules.
Decarboxylation to 1,3-Diaminopropane (DAP)
In certain bacterial genera, such as Vibrio and Enterobacter, L-DABA is not converted to ectoine but is instead decarboxylated to form 1,3-diaminopropane (DAP).[18][19]
-
Enzyme: This conversion is catalyzed by a specific, PLP-dependent L-2,4-diaminobutyric acid decarboxylase (EC 4.1.1.86).[18][20]
-
Metabolic Role: DAP is a crucial building block for the synthesis of non-canonical polyamines like norspermidine, which play roles in cell growth and biofilm formation.[20] This pathway represents a significant metabolic diversion for L-DABA away from osmoprotection and towards structural and signaling roles.
Biosynthesis in Cyanobacteria
The origin of L-DABA in cyanobacteria, where it can act as a neurotoxin, is less conserved and appears to involve multiple routes.[4]
-
Aspartate 4-Phosphate Pathway: Bioinformatic analyses suggest that some cyanobacteria possess the necessary transaminase (a homolog of EctB) to produce L-DABA from L-ASA, similar to the canonical pathway.[21][22] In these organisms, the ectB homolog is often found in gene clusters associated with the production of siderophores (iron-chelating molecules) or other polyamines, suggesting a functional link.[21][22]
-
S-adenosyl-L-methionine (SAM) Derived Pathway: An alternative route, proposed in plants like Lathyrus sylvestris, may also exist in some cyanobacteria. This pathway uses SAM as a precursor, though the specific enzymes have not been fully characterized.[21][22]
The diversity of pathways in cyanobacteria underscores that L-DABA's physiological role is context-dependent and an active area of research.
Racemization and Polymerization to Poly-D-Dab
A fascinating pathway exists in the actinobacterium Streptoalloteichus hindustanus, which produces the antiviral polymer γ-poly-D-2,4-diaminobutyric acid.[23]
-
L-DABA Synthesis: The organism first synthesizes L-DABA using a dedicated pathway-specific aspartate kinase (PddD) and a transaminase (PddC), analogous to the canonical route.[23]
-
Stereoinversion: The crucial next step is the racemization of L-DABA to D-DABA. This is performed by PddB , the first discovered PLP-independent DABA racemase.[23] This enzyme employs a two-cysteine catalytic mechanism, distinct from the PLP-dependent EctB.
-
Polymerization: D-DABA is then polymerized into the final product.
This pathway is a prime example of how nature has evolved distinct enzymatic tools to modify a core metabolite for specialized secondary metabolite production.
Protocol 1: Characterization of DABA Decarboxylase Activity
This protocol is adapted from methodologies used to study the enzyme in Vibrio species and provides a robust framework for detecting and quantifying this activity. [20] Objective: To measure the conversion of L-DABA to 1,3-diaminopropane (DAP) in a cell-free extract or with a purified enzyme.
Materials:
-
Tris-HCl buffer (1.0 M, pH 8.25)
-
L-2,4-diaminobutanoic acid dihydrochloride (L-DABA) solution (75 mM)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
Magnesium sulfate (MgSO₄) solution (200 mM)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Perchloric acid (HClO₄), 20% (v/v)
-
Enzyme preparation (cell-free extract or purified protein)
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the master reaction mixture for a final volume of 1.0 mL:
-
100 µL of 1.0 M Tris-HCl buffer (pH 8.25)
-
100 µL of 1 mM PLP
-
100 µL of 200 mM MgSO₄
-
100 µL of 10 mg/mL BSA
-
Appropriate volume of enzyme protein (e.g., 50-250 µg total protein)
-
Nuclease-free water to bring the volume to 900 µL.
-
-
Control Reaction: Prepare a blank control tube containing all ingredients except the L-DABA substrate. Add an equivalent volume of water instead.
-
Pre-incubation: Incubate the tubes at 37°C for 5 minutes to allow the enzyme to equilibrate with the cofactors.
-
Initiation: Start the reaction by adding 100 µL of 75 mM L-DABA solution to each sample tube (and water to the blank). Mix gently by flicking the tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time may need optimization depending on enzyme activity.
-
Termination: Stop the reaction by adding 400 µL of 20% HClO₄. This will precipitate the protein.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new tube for quantification of the product, 1,3-diaminopropane. Analysis is typically performed by HPLC after derivatization (e.g., with benzoyl chloride or dansyl chloride) and comparison to a standard curve of DAP.
Causality & Self-Validation: The requirement of both L-DABA and PLP for product formation confirms the identity of the enzyme as a PLP-dependent decarboxylase. The absence of product in the no-substrate control validates that the activity is substrate-specific.
Protocol 2: Chiral Analysis of DABA via Marfey's Method
This protocol is essential for determining the stereochemistry of the DABA product, for instance, to confirm that a transaminase produces the L-isomer or to analyze the activity of a racemase. It is based on the method used to characterize the PddB racemase. [23] Objective: To derivatize DABA enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) for separation and quantification by reverse-phase HPLC.
Materials:
-
Aqueous sample containing DABA (e.g., from an enzyme reaction)
-
1 M Sodium bicarbonate (NaHCO₃)
-
Marfey's Reagent (L-FDLA), 1% (w/v) in acetone
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Standards of L-DABA and D-DABA
Procedure:
-
Sample Preparation: Take an aliquot (e.g., 50 µL) of the aqueous sample containing DABA. If the reaction was quenched with acid, neutralize it carefully with NaOH first.
-
Derivatization:
-
Add 20 µL of 1 M NaHCO₃ to the sample to ensure a basic pH (~8.5-9.0).
-
Add 100 µL of 1% L-FDLA solution in acetone.
-
Mix thoroughly and incubate at 40°C for 1-2 hours in the dark. The L-FDLA will react with both the α- and γ-amino groups of DABA.
-
-
Quenching: Stop the derivatization by adding 10 µL of 2 M HCl to acidify the mixture.
-
HPLC Analysis:
-
Centrifuge the sample to remove any precipitate.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be a linear increase from ~10% B to 70% B over 30-40 minutes. This must be optimized for your specific column and system.
-
Detection: Monitor the elution at 340 nm.
-
-
Identification and Quantification:
-
Run derivatized standards of pure L-DABA and D-DABA to determine their retention times. The L-DABA-di-FDLA derivative will elute earlier than the D-DABA-di-FDLA derivative.
-
Quantify the peaks by integrating the area under the curve and comparing it to a standard curve.
-
Causality & Self-Validation: The L-FDLA reagent is chiral. The diastereomers formed with L- and D-DABA have different physical properties, allowing them to be separated by standard achiral chromatography. The elution order is predictable and provides unambiguous identification of the stereoisomers present.
Part 4: Quantitative Data Summary
Quantitative understanding of the enzymes involved in DABA biosynthesis is crucial for applications in metabolic engineering and drug development. The following table summarizes available kinetic data for key enzymes.
| Enzyme | Organism | Substrate | Km (mM) | Optimal pH | Optimal Temp (°C) | Reference |
| DABA Transaminase (EctB) | Halomonas elongata | L-Aspartate-β-semialdehyde | N/A | 8.6 - 8.7 | 25 | [24] |
| DABA Decarboxylase | Vibrio alginolyticus | L-DABA | 0.13 | 8.0 - 8.5 | ~37 | [20] |
| DABA Decarboxylase | Enterobacter aerogenes | L-DABA | 0.32 | 7.75 - 8.0 | ~37 | [19] |
| DABA Racemase (PddB) | S. hindustanus | L-DABA | 2.1 ± 0.1 | ~8.5 | ~30 | [23] |
| DABA Racemase (PddB) | S. hindustanus | D-DABA | 0.73 ± 0.05 | ~8.5 | ~30 | [23] |
N/A: Data not available in the cited literature.
Conclusion
The biosynthesis of (S)-2,4-diaminobutanoic acid is a pivotal process in microbial metabolism, most prominently serving as the gateway to the synthesis of the universal stress protectant, ectoine. The EctB-catalyzed transamination of L-aspartate-β-semialdehyde represents the canonical and most widespread route for L-DABA production. However, nature exhibits remarkable versatility, having evolved alternative pathways and subsequent metabolic fates for DABA, including its decarboxylation to form polyamine precursors and its racemization for the assembly of unique D-amino acid polymers. A thorough understanding of these pathways, grounded in rigorous genetic, biochemical, and analytical investigation, is essential for harnessing their potential. For drug development professionals, the enzymes in these pathways, particularly in pathogenic organisms, may represent novel therapeutic targets. For synthetic biologists and metabolic engineers, these enzymes provide a powerful toolkit for the bio-production of valuable chemicals and biopolymers. Future research will likely uncover additional diversity in DABA metabolism and further refine our understanding of the intricate regulatory networks that govern its production and consumption in the microbial world.
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Yamamoto, S., et al. (1986). The presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species: a new biosynthetic pathway for 1,3-diaminopropane. FEMS Microbiology Letters. [Link]
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Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. [Link]
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Yamamoto, S., et al. (1992). l-2,4-diaminobutyric acid decarboxylase activity responsible for the formation of 1,3-diaminopropane in Enterobacter aerogenes. FEMS Microbiology Letters. [Link]
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Kuhlmann, A. U., et al. (2020). The crystal structure of the tetrameric DABA-aminotransferase EctB, a rate-limiting enzyme in the ectoine biosynthesis pathway. The FEBS Journal. [Link]
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The Aspartate Family of Amino Acids. (2024). YouTube. [Link]
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Li, C. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]
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Chen, Y., et al. (2021). Genetic Background Behind the Amino Acid Profiles of Fermented Soybeans Produced by Four Bacillus spp. Frontiers in Microbiology. [Link]
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Cataldo, V. F., et al. (2024). Comprehensive characterization of γ-aminobutyric acid (GABA) production by Levilactobacillus brevis CRL 2013: insights from physiology, genomics, and proteomics. Frontiers in Microbiology. [Link]
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Dhakal, R., et al. (2012). Production of gaba (γ – Aminobutyric acid) by microorganisms: a review. Brazilian Journal of Microbiology. [Link]
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(S)-2,4-Diaminobutanoic Acid Hydrobromide: A Comprehensive Technical Guide to Safe Handling and Application
Introduction
(S)-2,4-Diaminobutanoic acid hydrobromide, also known as L-2,4-Diaminobutyric acid hydrobromide, is a chiral, non-proteinogenic amino acid derivative with significant applications in neuroscience research and pharmaceutical development.[1] Its primary biological activity stems from its role as a modulator of the GABAergic system, where it acts as a non-competitive inhibitor of GABA transaminase and an inhibitor of GABA reuptake.[1][2] This activity leads to increased levels of the inhibitory neurotransmitter GABA in the central nervous system, making it a valuable tool for studying neurological disorders such as epilepsy and anxiety.[1] However, its potent biological effects are accompanied by potential toxicity, necessitating a thorough understanding of its material safety profile for researchers, scientists, and drug development professionals.[1][2]
This in-depth technical guide provides a comprehensive overview of the material safety data for this compound. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to offer practical, field-proven insights into its safe handling, storage, and emergency management. The information presented herein is grounded in authoritative sources to ensure scientific integrity and empower users to work with this compound responsibly.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and for predicting its behavior under various experimental conditions. The compound is a white to off-white crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₁₁BrN₂O₂ | [1][3] |
| Molecular Weight | 199.05 g/mol | [1][3] |
| CAS Number | 18815-58-2 (for hydrobromide); 1758-80-1 (for free base) | [3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 195-200 °C (with decomposition, for the closely related dihydrochloride salt) | [1] |
| Storage Temperature | 2-8°C (protect from light) | [4] |
Note: Some data, such as the melting point, is for the closely related dihydrochloride salt and should be considered indicative for the hydrobromide salt.
Hazard Identification and Toxicological Profile
While specific GHS classification for the hydrobromide salt is not consistently available, data from the free base and related salts indicate that (S)-2,4-diaminobutanoic acid should be handled with care. The primary hazards are associated with skin, eye, and respiratory irritation.[5][6][7]
GHS Hazard Statements for L-2,4-Diaminobutyric acid (Free Base): [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Insights:
(S)-2,4-Diaminobutanoic acid is a known neurotoxin and can also cause liver damage.[2] Its toxicity is linked to its biological activity. The intraperitoneal administration of toxic doses in rats has been shown to cause hyperirritability, tremors, and convulsions.[8] These effects are thought to be due to a prolonged, slight increase in body ammonia concentration resulting from the inhibition of urea synthesis in the liver.[8] In vitro studies have shown that it can have a cytolytic effect on both tumor cells and normal human fibroblasts at high concentrations.[4]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is crucial to minimize exposure and mitigate risks. The following protocols are based on best practices for handling potentially hazardous chemical compounds.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[9][10]
-
For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood is required.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical.
Caption: Workflow for responding to a spill of this compound.
First Aid Measures
The following first aid measures should be taken in case of exposure. [9][10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [9][11]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. [9][11]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [9][11]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. [12]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [12]
Conclusion
This compound is a compound of significant interest to the scientific community. While it possesses valuable biological properties, it also presents potential hazards that demand respect and careful handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely unlock the scientific potential of this important molecule. This guide serves as a foundational resource to support those endeavors, emphasizing a culture of safety and scientific integrity.
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spectroscopic analysis (NMR, IR, MS) of (S)-DAB hydrobromide
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-2,4-Diaminobutyric Acid Hydrobromide
Abstract
(S)-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, serves as a crucial building block in peptide synthesis and as a precursor in the biosynthesis of compatible solutes like ectoine.[1] Its hydrobromide salt, (S)-DAB hydrobromide, is a common form for handling and storage. For researchers in drug development and biochemistry, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic analysis of (S)-DAB hydrobromide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectral output, thereby equipping scientists with the expertise to interpret their own analytical data with confidence.
Chemical Structure and Properties
(S)-DAB hydrobromide is the salt formed between the chiral amino acid (S)-2,4-diaminobutyric acid and hydrogen bromide. The presence of two amino groups and a carboxylic acid makes it a highly polar molecule, readily soluble in aqueous solutions. The hydrobromide salt form ensures that, in an anhydrous state or in a non-basic solvent, the highly basic amino groups are protonated.
Caption: Structure of (S)-DAB Hydrobromide.
Integrated Analytical Workflow
A robust characterization of (S)-DAB hydrobromide relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The following workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of (S)-DAB hydrobromide. Due to the salt's high polarity, Deuterium Oxide (D₂O) is the solvent of choice.
Expertise & Causality: In D₂O, the acidic protons of the carboxylic acid (-COOH) and the ammonium groups (-NH₃⁺) will readily exchange with deuterium. Consequently, these protons will not be observed in the ¹H NMR spectrum, and any proton-proton coupling to the -NH₃⁺ groups will be lost. The spectrum will therefore be simplified, allowing for an unambiguous assignment of the carbon-backbone protons.
¹H NMR Spectroscopy
The protonated amino groups exert a strong electron-withdrawing inductive effect, deshielding adjacent protons and shifting their signals downfield.
-
H2 (α-proton): This proton is adjacent to both the α-ammonium group and the carboxylic acid. This dual deshielding effect results in the most downfield signal for the aliphatic backbone, appearing as a triplet.
-
H3 (β-protons): These two protons are diastereotopic and will appear as a multiplet. They are coupled to both H2 and H4.
-
H4 (γ-protons): These protons are adjacent to the γ-ammonium group, shifting them downfield relative to a standard alkane but upfield relative to H2. They will appear as a triplet due to coupling with the H3 protons.
¹³C NMR Spectroscopy
The chemical shifts in the ¹³C NMR spectrum are similarly influenced by the electron-withdrawing functional groups.
-
C1 (Carboxyl Carbon): This carbon will be the most downfield signal, characteristic of a carboxylic acid.
-
C2 (α-carbon): Attached directly to the α-ammonium and carboxyl groups, this carbon is significantly deshielded.
-
C4 (γ-carbon): Attached to the γ-ammonium group, this carbon is deshielded, but to a lesser extent than C2.
-
C3 (β-carbon): Being the most shielded carbon in the backbone, it will appear at the most upfield position.
Data Summary: Predicted NMR Assignments
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (-COOH) | N/A | N/A | 170 - 175 |
| 2 (-CH) | ~4.0 - 4.2 | Triplet (t) | 50 - 55 |
| 3 (-CH₂) | ~2.2 - 2.4 | Multiplet (m) | 25 - 30 |
| 4 (-CH₂) | ~3.1 - 3.3 | Triplet (t) | 35 - 40 |
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-DAB hydrobromide and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to an internal or external standard (e.g., DSS or TSP).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For (S)-DAB hydrobromide, the key is to identify vibrations associated with the carboxylic acid, the protonated amine (ammonium) groups, and the alkyl backbone.
Expertise & Causality: The hydrobromide salt form is critical to the IR spectrum. The primary amines (-NH₂) are protonated to ammonium (-NH₃⁺) groups. This results in the appearance of strong, broad N-H stretching bands in the 3200-2800 cm⁻¹ region, which will overlap with the C-H stretching bands. The carboxylic acid O-H stretch will also be very broad and may be difficult to distinguish from the N-H stretches. The C=O stretch of the carboxylic acid is a highly reliable and strong absorption.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Comments |
| 3200 - 2500 | O-H (Carboxylic Acid) & N-H (Ammonium) stretch | Strong, Very Broad | Overlapping bands characteristic of amino acid salts. |
| 2960 - 2850 | C-H (Alkyl) stretch | Medium | May be obscured by the broad O-H/N-H bands. |
| ~1720 | C=O (Carboxylic Acid) stretch | Strong, Sharp | A key diagnostic peak. |
| ~1600 & ~1400 | N-H (Ammonium) bend | Medium, Broad | Asymmetric and symmetric bending modes. |
| 600 - 500 | C-Br stretch | Medium to Weak | Not typically diagnostic as it falls in the fingerprint region.[4] |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solid sample of (S)-DAB hydrobromide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background is automatically subtracted by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for a pre-charged, polar molecule like (S)-DAB hydrobromide.
Expertise & Causality: The analysis will be performed in positive ion mode. Since the molecule is already a salt, it will readily form ions in solution. The observed mass will correspond to the cationic part of the molecule, which is the protonated (S)-2,4-diaminobutyric acid. The bromide counter-ion will not be observed in the positive ion mode spectrum. The expected mass is that of the free amino acid (118.13 g/mol ) plus the mass of a proton (H⁺), resulting in an [M+H]⁺ ion.[5]
Data Summary: Predicted Mass-to-Charge Ratios
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Comments |
| [M+H]⁺ | [C₄H₁₁N₂O₂]⁺ | 119.0815 | The primary molecular ion expected in ESI+ mode. |
| [M+Na]⁺ | [C₄H₁₀N₂O₂Na]⁺ | 141.0634 | Often observed as a sodium adduct. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of (S)-DAB hydrobromide (~10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps ensure complete protonation.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire spectra over a relevant mass range (e.g., m/z 50-300).
-
-
Data Processing: The resulting spectrum will show peaks corresponding to the mass-to-charge ratios of the ions generated. The peak at m/z ~119.08 confirms the molecular weight of the base molecule.
Conclusion
The structural elucidation of (S)-DAB hydrobromide is achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy defines the carbon-hydrogen framework and confirms stereochemistry. IR spectroscopy provides rapid confirmation of key functional groups, particularly the carboxylic acid and ammonium moieties indicative of the amino acid salt structure. Finally, mass spectrometry delivers an unambiguous determination of the molecular weight of the parent molecule. Together, these techniques provide a self-validating system, ensuring researchers can proceed with confidence in the identity and integrity of this important chemical reagent.
References
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Czech, L., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. MDPI. Available at: [Link]
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Goyal, S., et al. (2025). Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. ResearchGate. Available at: [Link]
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ResearchGate. (2018). 1H-NMR Spectrum of 8H-DAB. ResearchGate. Available at: [Link]
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BioCrick. H-Dab.HBr. BioCrick. Available at: [Link]
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ChemBK. L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. ChemBK. Available at: [Link]
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PubChem. Dextromethorphan Hydrobromide. National Institutes of Health. Available at: [Link]
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PubChem. (S)-2,4-Diaminobutanoic acid hydrobromide. National Institutes of Health. Available at: [Link]
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Plyler, E. K., & Tidwell, E. D. (1962). Infrared Spectrum of Hydrobromic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]
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NIST. Hydrogen bromide. NIST Chemistry WebBook. Available at: [Link]
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Czech, L., et al. (2020). The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. Journal of Biological Chemistry. Available at: [Link]
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University of Colorado Boulder. Infrared Spectroscopy. University of Colorado Boulder Department of Chemistry. Available at: [Link]
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Unraveling the Enigma of 2,4-Diaminobutanoic Acid: A Technical Guide to its Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide delves into the multifaceted and enigmatic world of 2,4-diaminobutanoic acid (DABA), a non-proteinogenic amino acid with intriguing and potent biological activities. Moving beyond a superficial overview, this document provides a comprehensive exploration of DABA's origins, its intricate interactions with mammalian systems, and the experimental frameworks required to elucidate its functions. We will navigate the current understanding of its biosynthesis, its established role as a modulator of the GABAergic system, and its emerging potential in therapeutic applications, particularly in oncology. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently investigate the biological significance of this fascinating molecule.
I. The Dichotomy of 2,4-Diaminobutanoic Acid: Endogenous Metabolite or Exogenous Agent?
A pivotal question in understanding the biological relevance of 2,4-diaminobutanoic acid (DABA) in mammals is its origin. While the Human Metabolome Database suggests its presence in all living organisms, including humans, it is also paradoxically described as a "non-physiological" amino acid analogue[1]. The primary and well-documented sources of DABA are exogenous, particularly from cyanobacteria and certain plant species like Lathyrus sylvestris[2][3][4]. In these organisms, DABA is synthesized through established pathways, such as the aspartate 4-phosphate pathway[4][5].
Currently, there is a conspicuous absence of definitive evidence for the endogenous biosynthesis of DABA in mammalian cells. This strongly suggests that the biological effects observed in mammals are a consequence of exposure to external sources. Therefore, this guide will proceed under the working hypothesis that DABA is primarily an exogenous compound, and its biological roles in mammals are a result of its interaction with existing physiological pathways following absorption.
II. The Central Role of 2,4-Diaminobutanoic Acid in the GABAergic System
The most well-characterized biological function of DABA in mammals is its potent modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.
A. Mechanism of Action: A Dual-Pronged Approach
DABA exerts its influence on the GABAergic system through a dual mechanism of action[6]:
-
Inhibition of GABA Transaminase (GABA-T): DABA acts as a non-competitive inhibitor of GABA-T, the key enzyme responsible for the degradation of GABA[6][7]. By inhibiting GABA-T, DABA effectively increases the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission[6]. Kinetic studies have demonstrated that L-2,4-diaminobutyric acid is a more effective inhibitor of GABA transaminase in vivo than in vitro, suggesting that its inhibitory action is a primary contributor to the observed elevation of GABA levels[7].
-
Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor, further contributing to the potentiation of GABAergic signaling[6]. The S(+)-enantiomer of 2,4-diaminobutyric acid is significantly more potent than the R(-)-stereoisomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices[8].
This dual-pronged mechanism underscores the potent ability of DABA to amplify inhibitory neurotransmission, a property that forms the basis of both its neurotoxic and potential therapeutic effects.
Signaling Pathway of DABA in the GABAergic System
Caption: DABA enhances GABAergic signaling by inhibiting GABA-T and GABA reuptake.
III. Neurotoxicity and Potential Therapeutic Applications
The potentiation of GABAergic signaling by DABA is a double-edged sword, leading to both neurotoxic effects and potential therapeutic applications.
A. Neurotoxicity Profile
At high concentrations, the over-activation of the GABAergic system by DABA can lead to neurotoxicity, characterized by convulsions[6]. Both the S(+) and R(-) isomers of 2,4-diaminobutyric acid have been reported to be neurotoxic in rats following intracisternal injection[8]. This neurotoxicity is a critical consideration in any potential therapeutic application and necessitates careful dose-response studies.
B. Anticonvulsant Properties
The ability of DABA to increase GABA levels has led to investigations into its potential as an anticonvulsant. L-2,4-diaminobutyric acid has demonstrated anticonvulsant activity against picrotoxin- and 3-mercaptopropionate-induced seizures in mice[9]. This suggests a potential therapeutic window where DABA could be used to control seizures without inducing its own neurotoxic effects.
C. A Novel Approach to Cancer Therapy
A particularly intriguing and promising application of DABA lies in the field of oncology. Malignant glioma cells have been shown to accumulate DABA to such an extent that it leads to osmotic lysis and cell death[1]. This unique mechanism of action, distinct from traditional chemotherapeutic agents, makes DABA an attractive candidate for the treatment of certain cancers. In vitro and in vivo studies have demonstrated a significant antitumour effect of DABA on hepatoma cells[1].
IV. Experimental Methodologies for Investigating 2,4-Diaminobutanoic Acid
To facilitate further research into the biological roles of DABA, this section provides detailed experimental protocols for its quantification and the assessment of its biological activity.
A. Quantification of 2,4-Diaminobutanoic Acid in Biological Samples
Accurate quantification of DABA in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Quantification of DABA in Rat Brain Tissue
This protocol is adapted from a general method for neurotransmitter analysis and would require optimization and validation specifically for DABA[10][11][12].
1. Sample Preparation (Brain Tissue Homogenization and Protein Precipitation): a. Homogenize frozen brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid. b. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. c. Collect the supernatant and filter it through a 0.22 µm syringe filter. d. An internal standard (e.g., a stable isotope-labeled DABA) should be added at the beginning of the sample preparation process for accurate quantification.
2. LC-MS/MS Analysis: a. Chromatography:
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like DABA.
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid.
- Gradient: A gradient elution from high to low organic content should be optimized to achieve good separation of DABA from other matrix components.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Column Temperature: Maintained at 40°C. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DABA and the internal standard must be determined by direct infusion of standards. For DABA (C4H10N2O2, MW: 118.13), a potential precursor ion would be [M+H]+ at m/z 119.1. Product ions would need to be determined experimentally.
- Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity.
3. Data Analysis: a. Generate a calibration curve using known concentrations of DABA standards. b. Quantify DABA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for LC-MS/MS Quantification of DABA
Caption: A streamlined workflow for quantifying DABA in brain tissue using LC-MS/MS.
B. In Vitro Assessment of GABA Transaminase Inhibition
A coupled-enzyme assay is a common method to determine the inhibitory potential of compounds on GABA-T activity.
Experimental Protocol: Spectrophotometric Assay for GABA-T Inhibition
This protocol is based on the principle of measuring the production of NADPH, which is coupled to the degradation of GABA by GABA-T and succinic semialdehyde dehydrogenase (SSADH)[13][14][15][16].
1. Reagents:
- Potassium pyrophosphate buffer (50 mM, pH 8.6).
- GABA solution (substrate).
- α-ketoglutarate solution (co-substrate).
- NADP+ solution.
- Succinic semialdehyde dehydrogenase (SSADH) enzyme.
- GABA transaminase (GABA-T) enzyme (e.g., from porcine brain).
- Test compound (DABA) dissolved in an appropriate solvent.
2. Assay Procedure (96-well plate format): a. To each well, add the potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH. b. Add the test compound (DABA) at various concentrations to the test wells. Add solvent vehicle to the control wells. c. Pre-incubate the mixture for 10 minutes at 25°C. d. Initiate the reaction by adding the GABA-T enzyme. e. Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is directly proportional to GABA-T activity.
3. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. b. Determine the percentage of inhibition for each DABA concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the DABA concentration to determine the IC50 value.
Quantitative Data for GABA-T Inhibition
| Compound | Enzyme Source | IC50 / Ki | Reference |
| L-2,4-Diaminobutyric acid | Rat Brain | Non-competitive inhibitor (specific IC50 not provided) | [7] |
| Vigabatrin | Human (recombinant) | 70-fold higher sensitivity than bacterial GABA-T | [15] |
C. Cell-Based Assays for Neurotoxicity Assessment
Cell viability assays are crucial for determining the cytotoxic effects of DABA on neuronal cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability[17][18][19].
1. Cell Culture: a. Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere and grow for 24 hours.
2. Treatment: a. Treat the cells with various concentrations of DABA for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
3. MTT Assay: a. After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. b. During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. c. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. d. Measure the absorbance of the solution at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each DABA concentration relative to the control (untreated cells). b. Plot the percentage of cell viability against the logarithm of the DABA concentration to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
D. In Vivo Assessment of Neurobehavioral Effects
The zebrafish larva is a powerful in vivo model for high-throughput screening of neuroactive compounds.
Experimental Protocol: Zebrafish Larval Photomotor Response Assay
This assay assesses the locomotor activity of zebrafish larvae in response to changes in light, a behavior that can be altered by neurotoxic compounds[20][21][22][23][24].
1. Animal Husbandry and Exposure: a. Raise zebrafish embryos in standard E3 medium. b. At 4 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate. c. Expose the larvae to various concentrations of DABA for a defined period (e.g., 24 hours).
2. Behavioral Recording: a. Place the 96-well plate in an automated behavioral tracking system (e.g., DanioVision). b. Acclimate the larvae to the dark for a period (e.g., 20 minutes). c. Subject the larvae to alternating periods of light and dark (e.g., 10 minutes light, 10 minutes dark) and record their movement using a high-speed camera.
3. Data Analysis: a. Quantify the total distance moved and the velocity of the larvae during the light and dark phases. b. Analyze the change in activity upon the light-to-dark and dark-to-light transitions. c. Compare the behavioral parameters of the DABA-treated larvae to the control group to identify any significant alterations in locomotor activity.
V. The Metabolic Fate of Exogenous 2,4-Diaminobutanoic Acid
Understanding the metabolism of DABA in mammals is crucial for a complete picture of its biological effects. While detailed metabolic pathways have not been fully elucidated, it is known that the liver is a primary site for the concentration of L-2,4-diaminobutyric acid. This can lead to liver damage, which may, in turn, contribute to its neurotoxicity. It has been shown that DABA can competitively inhibit ornithine carbamoyltransferase in rat liver homogenates, a key enzyme in the urea cycle. This inhibition can lead to a chronic increase in ammonia levels, contributing to its toxic effects.
VI. Future Directions and Unanswered Questions
The study of 2,4-diaminobutanoic acid is a burgeoning field with many unanswered questions. Future research should focus on:
-
Definitive confirmation of its endogenous presence or absence in mammals: This is a fundamental question that will shape our understanding of its physiological relevance.
-
Elucidation of its complete metabolic pathway in mammals: Identifying the enzymes and metabolites involved in DABA degradation is crucial.
-
Exploration of other potential biological roles: Investigating its potential as an osmoprotectant or its involvement in other cellular signaling pathways could reveal novel functions.
-
Comprehensive toxicological profiling: Determining the precise LD50 values for different routes of administration in various animal models is essential for risk assessment.
-
Optimization of its therapeutic potential: Further investigation into its anticancer and anticonvulsant properties, with a focus on maximizing efficacy and minimizing toxicity, is warranted.
VII. Conclusion
2,4-Diaminobutanoic acid is a non-proteinogenic amino acid with potent and diverse biological activities. While its primary source in the environment appears to be exogenous, its profound effects on the mammalian GABAergic system and its potential as a therapeutic agent in oncology and neurology make it a molecule of significant interest. The experimental frameworks and foundational knowledge presented in this technical guide are intended to empower researchers to further unravel the complexities of DABA and unlock its full potential for scientific discovery and therapeutic innovation.
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- 20. Behavioural assessments of neurotoxic effects and neurodegeneration in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Zebrafish Behavioral Assays in Toxicology | Springer Nature Experiments [experiments.springernature.com]
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- 23. Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Protocols
Application Notes and Protocols for the Solubilization and Use of (S)-2,4-Diaminobutanoic Acid Hydrobromide in Cell Culture
Introduction
(S)-2,4-diaminobutanoic acid (DABA), a non-proteinogenic amino acid, has garnered interest within the research community for its biological activities, including its role as an inhibitor of GABA transaminase.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and application of (S)-2,4-diaminobutanoic acid hydrobromide in mammalian cell culture. Adherence to these protocols is critical to ensure experimental reproducibility, maintain cell viability, and obtain reliable data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in cell culture.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 73143-97-2 | [2][3] |
| Molecular Formula | C₄H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 199.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | The dihydrochloride salt is soluble in water (0.5 g/10 mL). |
Core Principles for Dissolution
The hydrobromide salt of (S)-2,4-diaminobutanoic acid is acidic in nature. Therefore, proper solubilization requires careful consideration of the solvent and pH to ensure complete dissolution and compatibility with cell culture media. The primary objective is to prepare a sterile, high-concentration stock solution that can be diluted to the desired final concentration in the cell culture medium without causing precipitation or significant pH shifts.
Experimental Workflow for Solubilization and Use
Figure 1. A schematic overview of the key steps for preparing and using this compound in cell culture experiments.
Detailed Protocol for Stock Solution Preparation
This protocol describes the preparation of a 100 mM stock solution of this compound.
Materials:
-
This compound (CAS: 73143-97-2)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, weigh out 19.905 mg of this compound for every 1 mL of solvent.
-
Initial Dissolution: In a sterile tube, add the appropriate volume of sterile water or PBS. Slowly add the weighed powder to the solvent while vortexing to aid dissolution.
-
pH Adjustment (Critical Step): The hydrobromide salt will result in an acidic solution. It is imperative to adjust the pH to a physiological range (7.0-7.4) to prevent shocking the cells upon addition to the culture medium.
-
Carefully add sterile 1 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.
-
Mix thoroughly after each addition.
-
Continue until the pH is stable within the desired range.
-
-
Sterilization: To ensure the sterility of the stock solution, pass it through a 0.22 µm syringe filter into a sterile collection tube. This method is preferred over autoclaving, which may degrade the compound.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Determining the Optimal Working Concentration: A Note on Cytotoxicity
(S)-2,4-diaminobutanoic acid has demonstrated cytotoxic effects in various cell lines. Therefore, it is essential to determine the optimal working concentration for your specific cell line and experimental goals.
Published Cytotoxicity Data:
| Cell Line | Incubation Time | LD50 Concentration | Reference |
| Human glioma (SKMG-1) | 24 hours | 20 mM | [4] |
| Human glioma (SKMG-1) | 48 hours | 14 mM | [4] |
| Normal human fibroblasts | 24 hours | 12.5 mM | [4] |
| Normal human fibroblasts | 48 hours | 10 mM | [4] |
| Mouse fibrosarcoma | 24 hours | 10 mM (irreversible damage) | [5][6] |
| Hepatoma cells | 8 hours | 8 mM (irreversible damage) |
Recommended Procedure for Determining Working Concentration:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A starting range of 1 µM to 20 mM is recommended based on published data.
-
Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the highest concentration of the compound).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). This will inform the selection of non-toxic to moderately toxic concentrations for your experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Incomplete dissolution or incorrect pH. | Ensure the pH is adjusted to the neutral range. Gentle warming (to 37°C) may aid dissolution, but do not boil. |
| Precipitation upon dilution in media | The final concentration is too high, or the pH of the stock solution was not properly adjusted. | Re-prepare the stock solution, ensuring the pH is between 7.0 and 7.4. Test a small-scale dilution first. |
| Unexpected cell death | The working concentration is too high for the specific cell line. | Perform a dose-response curve to determine the appropriate non-toxic or desired inhibitory concentration. |
Conclusion
The successful use of this compound in cell culture hinges on a meticulous approach to its dissolution and the empirical determination of its optimal working concentration. By following the detailed protocols and considering the cytotoxicity data presented in these application notes, researchers can confidently incorporate this compound into their experimental designs, paving the way for novel discoveries in their respective fields.
References
-
The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
This compound | C4H11BrN2O2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
2,4-Diaminobutyric acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]
-
Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. This compound | C4H11BrN2O2 | CID 46735201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
step-by-step guide for peptide synthesis with L-2,4-diaminobutyric acid
Application Note & Protocol
Topic: A Step-by-Step Guide for Solid-Phase Peptide Synthesis with L-2,4-Diaminobutyric Acid (Dab)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. L-2,4-diaminobutyric acid (Dab), a homolog of lysine, is of particular interest for its role in natural bioactive peptides and its utility in constructing constrained, branched, or conjugated peptides.[1] This guide provides a detailed, step-by-step protocol for the successful incorporation of Dab into synthetic peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of side-chain protection strategy, coupling methodologies, and final cleavage, providing field-proven insights to ensure high-fidelity synthesis.
The Foundational Principle: Orthogonal Protection in Dab Synthesis
L-2,4-diaminobutyric acid possesses two primary amino groups: the α-amine involved in peptide bond formation and the γ-amine on its side chain. During synthesis, this side-chain amine is a reactive nucleophile that must be masked to prevent undesirable outcomes such as peptide branching or incorrect acylation.[2][3]
The success of the entire synthesis hinges on an orthogonal protection strategy .[4][5][6] This principle dictates that the temporary protecting group on the α-amine and the permanent protecting group on the side-chain amine must be removable under completely different chemical conditions.[5][6] For Dab synthesis, the industry-standard Fmoc/tBu approach is ideal.[5]
Table 1: The Orthogonal Protection Scheme for Dab
| Functional Group | Protecting Group | Chemical Name | Cleavage Condition | Purpose |
| α-Amine | Fmoc | 9-fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% Piperidine in DMF) | Temporary protection, removed at each cycle to allow chain elongation.[4][7] |
| γ-Amine (Side-Chain) | Boc | tert-butyloxycarbonyl | Acid-labile (e.g., Trifluoroacetic Acid) | "Permanent" protection, stable to repeated base treatments and removed only during the final cleavage step.[8][9] |
The commercially available building block, Fmoc-Dab(Boc)-OH , is the reagent of choice for this strategy, offering excellent stability and reactivity in standard SPPS cycles.[8][10] While other side-chain protecting groups like Mtt or ivDde exist for specialized applications requiring on-resin side-chain modification, they can introduce complications such as lactamization and are not recommended for routine synthesis.[11]
The SPPS Workflow for Peptides Containing Dab
The synthesis is a cyclical process where each amino acid is added sequentially to a growing peptide chain that is covalently anchored to an insoluble resin support.[3][4]
Sources
- 1. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drivehq.com [drivehq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alfachemic.com [alfachemic.com]
- 10. peptide.com [peptide.com]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Inducing Targeted Neurotoxicity with L-2,4-Diaminobutyric Acid (L-DAB) in Rodent Models: A Mechanistic and Methodological Framework
An Application Guide for Researchers
Abstract
L-2,4-diaminobutyric acid (L-DAB) is a non-proteinogenic amino acid and a potent neurotoxin found in certain plants and produced by various cyanobacteria.[1][2] As a structural isomer of the well-studied cyanotoxin β-N-methylamino-L-alanine (BMAA), L-DAB is of significant interest to the neuroscientific community for its role in modeling neurodegenerative processes. Its multifaceted mechanism of action, which includes excitotoxicity and metabolic disruption, provides a valuable tool for investigating neuronal injury and screening potential neuroprotective agents. This guide offers a comprehensive, field-tested framework for inducing and evaluating L-DAB-mediated neurotoxicity in rodent models. We move beyond a simple recitation of steps to explain the causal biochemistry behind the protocols, ensuring that researchers can not only replicate the model but also adapt it to their specific experimental needs. This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals aiming to establish a robust and reproducible in vivo model of neurotoxicity.
The Scientific Basis: Understanding L-DAB's Neurotoxic Profile
A successful neurotoxicity model hinges on a clear understanding of the toxin's mechanism of action. L-DAB exerts its neurotoxic effects through at least two primary, interconnected pathways: excitotoxicity mediated by glutamate receptors and a secondary toxicity resulting from induced hyperammonemia.
Excitotoxicity Pathway
Similar to BMAA, L-DAB acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[3] Excessive activation of these receptors leads to a massive influx of calcium (Ca²⁺) into neurons.[4][5] This Ca²⁺ overload triggers a cascade of cytotoxic events, including the activation of degradative enzymes (proteases, phospholipases), generation of free radicals, and mitochondrial dysfunction, ultimately culminating in neuronal apoptosis or necrosis.[4][6] This process, termed excitotoxicity, is a common pathogenic pathway in many neurodegenerative diseases.[4]
Metabolic Disruption and Hyperammonemia
A distinct and critical feature of L-DAB toxicity is its ability to disrupt hepatic function, leading to systemic effects that impact the central nervous system. L-DAB competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle.[7][8] This inhibition impairs the liver's capacity to detoxify ammonia, a byproduct of amino acid metabolism, into urea.[7][9] The resulting elevation of ammonia in the blood and brain (hyperammonemia) is profoundly neurotoxic. Astrocytes, the primary cells responsible for glutamate and ammonia homeostasis in the brain, attempt to detoxify this excess ammonia by converting it to glutamine.[9] However, this process can lead to astrocytic swelling and dysfunction, further disrupting metabolic and neurotransmitter balance and contributing to the overall neurotoxic environment.[9][10]
The convergence of these pathways results in a robust and multifaceted neurodegenerative phenotype in animal models.
Caption: Interconnected pathways of L-DAB neurotoxicity.
Experimental Design: Crafting a Validating System
The integrity of any neurotoxicity study rests on a robust experimental design. The following considerations are critical for generating reliable and interpretable data. Small rodents, such as rats and mice, are advantageous models for these studies due to their well-characterized physiology and the availability of tools for behavioral and neuropathological analysis.[11]
Animal Model and Group Allocation
-
Model: Male Sprague-Dawley or Wistar rats (250-300g) are a suitable choice, as the original hyperammonemia studies were conducted in rats.[7][9] C57BL/6 mice are also an excellent alternative, widely used in neurotoxicity research.[11][12]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard vivarium conditions (12h light/dark cycle, ad libitum access to food and water).
-
Group Design: A minimum of three groups is recommended for a robust study:
-
Naive Control: Untreated animals to provide baseline data.
-
Vehicle Control: Animals receiving an injection of the vehicle (e.g., sterile 0.9% saline) to control for injection stress.
-
L-DAB Treatment: Animals receiving the neurotoxin. For dose-response studies, multiple L-DAB treatment groups with escalating doses are necessary.
-
Route of Administration
The route of administration significantly influences the bioavailability and toxicokinetics of L-DAB.[13]
-
Intraperitoneal (i.p.) Injection: This is the recommended route for inducing the systemic effects of L-DAB, including hyperammonemia.[7][9] It is technically straightforward and allows for reliable, systemic delivery.
-
Oral Gavage: While possible, this route may have more variable absorption.
-
Intracerebroventricular (i.c.v.) or Stereotaxic Injection: These routes bypass the blood-brain barrier and are useful for investigating the direct excitotoxic effects of L-DAB in specific brain regions, but they will not replicate the systemic metabolic disruption.[14]
Caption: General experimental workflow for L-DAB neurotoxicity studies.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for inducing and assessing L-DAB neurotoxicity in a rat model.
Protocol 3.1: Preparation of L-DAB Solution
Rationale: Proper preparation of the dosing solution is critical for accuracy and sterility. L-DAB is typically available as a hydrochloride salt, which is water-soluble.
-
Calculate Required Mass: Determine the total amount of L-DAB needed based on the target dose (mg/kg), the number of animals, and their average weight.
-
Weighing: Using an analytical balance, accurately weigh the L-2,4-diaminobutyric acid dihydrochloride.
-
Dissolution: Dissolve the L-DAB in sterile, pyrogen-free 0.9% saline to the desired final concentration (e.g., 50 mg/mL). Gentle warming or vortexing can aid dissolution.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 3.2: Intraperitoneal (i.p.) Administration
Rationale: This protocol ensures consistent systemic delivery of the toxin. Injection volumes must be carefully controlled to avoid discomfort and adverse effects.[15][16]
-
Animal Handling: Weigh the animal immediately before injection to calculate the precise volume. Gently restrain the rat, ensuring it is secure but not unduly stressed.
-
Injection Site: Position the animal with its head tilted downwards. The injection site is in the lower abdominal quadrant, off the midline, to avoid puncturing the bladder or cecum.
-
Injection: Using a 23-25 gauge needle, penetrate the skin and abdominal wall at a shallow angle (~20-30 degrees). Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Delivery: Slowly inject the calculated volume of L-DAB or vehicle solution. The maximum recommended i.p. injection volume for rats is 5-10 mL/kg.[15]
-
Post-Injection: Withdraw the needle and return the animal to its home cage. Monitor for any immediate adverse reactions.
Protocol 3.3: Behavioral and Clinical Assessment
Rationale: Observation of clinical signs is the first indicator of toxicity. Standardized behavioral tests can quantify functional deficits.
-
Clinical Monitoring: Following injection, continuously monitor animals for the first 4 hours, and then at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Scoring: Record the onset and severity of toxic signs using a simple scoring system (see Table 1). Key signs in rats include hyperirritability, pronounced tremors, and tonic-clonic convulsions.[7][9]
-
Functional Testing: At a predetermined time point (e.g., 24 hours post-injection, before severe convulsions begin), a simple behavioral test like the open field test can be performed to assess locomotor activity and anxiety-like behavior.
| Toxicity Score | Clinical Signs | Description |
| 0 | Normal | Animal is alert, active, and exhibits normal grooming and exploratory behavior. |
| 1 | Mild | Hyperirritability, exaggerated startle response, slight tremors of the head or limbs. |
| 2 | Moderate | Pronounced, persistent whole-body tremors; piloerection; abnormal gait (ataxia). |
| 3 | Severe | Intermittent tonic-clonic seizures, loss of righting reflex. |
| 4 | Moribund | Continuous seizures, respiratory distress. Animal should be humanely euthanized. |
| Table 1: Clinical Scoring System for L-DAB Toxicity in Rodents. |
Protocol 3.4: Tissue Collection via Transcardial Perfusion
Rationale: Perfusion fixation is the gold standard for preserving tissue architecture for histological analysis.[17] It rapidly halts autolysis and provides superior morphology compared to simple immersion fixation.
-
Anesthesia: Deeply anesthetize the animal with an approved anesthetic (e.g., i.p. injection of ketamine/xylazine or isoflurane inhalation) until it is unresponsive to a paw pinch.
-
Surgical Preparation: Secure the animal in a supine position. Make a midline incision to open the thoracic cavity and expose the heart.
-
Cannulation: Carefully insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for blood outflow.
-
Perfusion:
-
Begin perfusion with ice-cold phosphate-buffered saline (PBS) containing heparin (10 U/mL) to flush out the blood. Continue until the liver pales and the fluid from the right atrium runs clear.
-
Switch to an ice-cold solution of 4% paraformaldehyde (PFA) in PBS. Perfuse with a volume appropriate for the animal's size (e.g., 200-300 mL for an adult rat). The animal's body will become rigid.
-
-
Brain Extraction: Carefully dissect the brain from the skull and post-fix it in the same 4% PFA solution for 24 hours at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours). This prevents ice crystal formation during freezing. The tissue is now ready for sectioning.
Protocol 3.5: Neuropathological Assessment
Rationale: Histological analysis provides direct physical evidence of neurotoxicity. Staining for specific cellular markers allows for the quantification of neuronal loss and glial cell reactivity.[18][19]
-
Sectioning: Using a cryostat or vibrating microtome, cut coronal sections of the brain (e.g., 30-40 µm thick), focusing on regions of interest like the hippocampus and cortex.
-
Nissl Staining (with Cresyl Violet):
-
Mount sections onto gelatin-coated slides.
-
Hydrate the sections through a series of ethanol solutions and distilled water.
-
Stain in 0.1% Cresyl Violet solution.
-
Differentiate in ethanol solutions containing acetic acid.
-
Dehydrate, clear with xylene, and coverslip.
-
Analysis: Healthy neurons will appear dark purple with distinct morphology. Damaged or dying neurons will be shrunken, pale, or absent.[20]
-
-
Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP):
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer).
-
Block endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate overnight at 4°C with a primary antibody against GFAP (a marker for reactive astrocytes).
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the signal using 3,3'-diaminobenzidine (DAB) as a chromogen, which produces a brown precipitate.[21][22]
-
Analysis: An increase in the intensity and density of GFAP staining indicates astrogliosis, a hallmark of CNS injury.[23]
-
Expected Outcomes and Data Interpretation
A successful L-DAB neurotoxicity model will demonstrate clear differences between control and treated groups across multiple assessment modalities.
| Assessment Method | Control / Vehicle Group | L-DAB Treated Group | Method of Quantification |
| Clinical Observation | Normal behavior (Score 0) | Dose-dependent increase in toxicity score (tremors, seizures)[7][9] | Ordinal scoring (Table 1); Latency to seizure onset |
| Behavioral Testing | Normal locomotor activity in open field test | Hypo- or hyperactivity depending on time point and dose | Total distance traveled, time spent in center vs. periphery |
| Nissl Staining | Densely packed, well-defined neurons in hippocampus and cortex | Areas of neuronal loss, pyknotic (shrunken, dark) nuclei | Stereological cell counting (e.g., optical fractionator)[19] |
| GFAP IHC | Quiescent astrocytes with fine processes | Widespread astrogliosis: hypertrophic cell bodies and thickened processes[22] | Densitometry or threshold analysis using image analysis software (e.g., ImageJ) |
| Biochemical Analysis | Normal blood/brain ammonia levels | Significantly elevated ammonia and glutamine concentrations[9] | Colorimetric or enzymatic assays |
| Table 2: Summary of Expected Outcomes in an L-DAB Neurotoxicity Model. |
Conclusion
The protocol detailed in this guide provides a robust and mechanistically grounded method for inducing neurotoxicity using L-DAB in rodent models. By combining systemic administration with detailed behavioral and neuropathological endpoints, researchers can create a powerful platform to investigate the fundamental processes of neuronal injury. This model is not only valuable for exploring the pathophysiology of excitotoxicity and metabolic encephalopathy but also serves as a crucial preclinical tool for the screening and validation of novel neuroprotective therapeutics. Adherence to the principles of rigorous experimental design and multi-modal assessment will ensure the generation of high-quality, reproducible data to advance the field of neurodegenerative disease research.
References
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 809–818. [Link]
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The 'neurotoxicity' of l-2,4-diaminobutyric acid - PMC - NIH. (n.d.). [Link]
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The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar. (1968). [Link]
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Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334–338. [Link]
-
Armstrong, M. B., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Neurotoxicity Research, 40(2), 347–364. [Link]
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Samardzic, K., et al. (2025). The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study. Toxicology in Vitro, 98, 106058. [Link]
-
Neurotoxicity sampling & histological assessment. (n.d.). [Link]
-
Armstrong, M. B., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Neurotoxicity research, 40(2), 347–364. [Link]
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Anil, T. M., et al. (2015). Histological study on hippocampus, amygdala and cerebellum following low lead exposure during prenatal and postnatal brain development in rats. Journal of natural science, biology, and medicine, 6(1), 105–110. [Link]
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Samardzic, K., et al. (2021). Toxicity and bioaccumulation of two non-protein amino acids synthesised by cyanobacteria, β-N-Methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB), on a crop plant. Ecotoxicology and Environmental Safety, 225, 112771. [Link]
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Diaz-Guerra, E., et al. (2022). The Multifaceted Neurotoxicity of Astrocytes in Ageing and Age-Related Neurodegenerative Diseases: A Translational Perspective. Frontiers in Aging Neuroscience, 14, 858269. [Link]
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Dong, X., Wang, Y., & Qin, Z. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica, 30(4), 379–387. [Link]
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Caller, T. A., Doolin, J. W., & Stommel, E. W. (2010). The Cyanobacteria Derived Toxin Beta-N-Methylamino-L-Alanine and Amyotrophic Lateral Sclerosis. Toxins, 2(12), 2837–2850. [Link]
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Weakley, S. K., et al. (2021). IMPACT OF EARLY-LIFE LEAD EXPOSURE ON ADULT DELTA-9-TETRAHYDROCANNABINOL SENSITIVITY IN MALE AND FEMALE C57BL6/J MICE. Neurotoxicology and teratology, 87, 107008. [Link]
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Glutamate Receptors and Their Association with Other Neurochemical Parameters in Excitotoxicity - ResearchGate. (n.d.). [Link]
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Esterhuizen-Londt, M., et al. (2018). Cyanobacterial Neurotoxin Beta-Methyl-Amino-l-Alanine Affects Dopaminergic Neurons in Optic Ganglia and Brain of Daphnia magna. Toxins, 10(12), 522. [Link]
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Sureda, F. X., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1321074. [Link]
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Sureda, F. X., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in pharmacology, 14, 1321074. [Link]
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Garman, R. H., et al. (2011). A 'best practices' approach to neuropathologic assessment in developmental neurotoxicity testing--for today. Toxicologic pathology, 39(2), 327–346. [Link]
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Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. Cold Spring Harbor perspectives in medicine, 2(10), a009597. [Link]
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Coggeshall, R. E. (1992). A consideration of neuronal counting methods. Trends in neurosciences, 15(1), 9–13. [Link]
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Sureda, F. X., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14. [Link]
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Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death. Molecular neurobiology, 27(2), 167–182. [Link]
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Pipinytė, M., et al. (2024). Effect of Treatment with a Combination of Dichloroacetate and Valproic Acid on Adult Glioblastoma Patient-Derived Primary Cells Xenografts on the Chick Embryo Chorioallantoic Membrane. International Journal of Molecular Sciences, 25(11), 5786. [Link]
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Kim, J. Y., et al. (2014). Astrogliosis Is a Possible Player in Preventing Delayed Neuronal Death. Molecules and cells, 37(4), 345–352. [Link]
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Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. (n.d.). [Link]
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Chen, Y., et al. (2023). Regulatory role of the endocannabinoid system on glial cells toward cognitive function in Alzheimer's disease: A systematic review and meta-analysis of animal studies. Frontiers in pharmacology, 14, 1243160. [Link]
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Moore, N. L., et al. (2015). Acute and Long-Term Effects of Δ9-tetrahydrocannabinol on Object Recognition and Anxiety-Like Activity are Age- and Strain-Dependent in Mice. Behavioural pharmacology, 26(8), 747–757. [Link]
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Abdel-Salam, O. M. E. (2020). The Neurotoxic Effects of Cannabis on Brain: Review of Clinical and Experimental Data. World Scientific and Engineering Academy and Society, 14, 205-221. [Link]
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Astrocytic α2-Na + /K + ATPase inhibition suppresses astrocyte reactivity and reduces neurodegeneration in a tauopathy mouse model - ResearchGate. (n.d.). [Link]
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Thibault, O., et al. (2001). Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release. Journal of neurophysiology, 86(1), 69–79. [Link]
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Lish, A. M., et al. (2025). Astrocyte induction of disease-associated microglia is suppressed by acute exposure to fAD neurons in human iPSC triple cultures. Cell reports, 44(6), 115777. [Link]
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Philips, T., & Rothstein, J. D. (2015). The established and emerging roles of astrocytes and microglia in amyotrophic lateral sclerosis and frontotemporal dementia. Frontiers in aging neuroscience, 7, 214. [Link]
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Application Notes and Protocols for the Immunohistochemical Detection of L-2,4-diaminobutyric acid (L-DABA)
Introduction: The Challenge and Importance of L-DABA Detection
L-2,4-diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid that plays diverse roles in biological systems. It is a component of certain peptide antibiotics and has been identified in various organisms, from bacteria to bovine brain tissue[1][2]. Its presence can be indicative of specific metabolic pathways or pathological conditions, making it a potential biomarker of interest in microbiology, neuroscience, and toxicology.
Immunohistochemistry (IHC) offers the invaluable advantage of providing spatial information about a target molecule within the morphological context of the tissue.[3][4] However, the detection of small molecules like L-DABA via IHC presents a significant challenge: the lack of commercially available, validated primary antibodies. This document provides a comprehensive guide for researchers aiming to develop and implement an IHC protocol for L-DABA. It outlines the strategy for custom antibody generation, a detailed theoretical IHC protocol, and the critical validation controls required to ensure data integrity.
PART 1: Strategy for Custom Anti-L-DABA Antibody Generation
The cornerstone of any IHC experiment is a highly specific and sensitive primary antibody.[5] Since L-DABA is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently conjugated to a larger carrier protein.
1.1. Hapten-Carrier Conjugation:
-
Principle: The carboxyl group or one of the amino groups of L-DABA can be used for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. Glutaraldehyde or carbodiimide (e.g., EDC) cross-linking are common methods.
-
Rationale: KLH is a large, highly immunogenic protein that effectively presents the conjugated L-DABA to the host's immune system. BSA is used for screening to avoid selecting antibodies that recognize the carrier protein itself.
1.2. Immunization and Antibody Production:
-
Host Selection: Rabbits are a common choice for producing polyclonal antibodies due to their robust immune response. For monoclonal antibodies, mice or rats are typically used.
-
Protocol: A series of immunizations with the L-DABA-KLH conjugate, mixed with an appropriate adjuvant, is administered over several weeks to stimulate a high-titer antibody response.
1.3. Antibody Purification and Screening:
-
Purification: The resulting antiserum (for polyclonal antibodies) should be purified. Affinity purification is the gold standard. This involves passing the serum over a column with immobilized L-DABA (conjugated to a different carrier or a solid support) to isolate only the antibodies that specifically bind to L-DABA.
-
Screening: The specificity of the purified antibodies must be rigorously tested, typically by ELISA, against the L-DABA-BSA conjugate.
The overall workflow for antibody development is a critical prerequisite to any staining protocol.
Caption: Workflow for generating a specific antibody against L-DABA.
PART 2: Detailed Immunohistochemistry Protocol for L-DABA
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization will be required for different tissue types and fixation methods.[6][7]
2.1. Reagents and Materials
| Reagent | Purpose | Recommended Product/Specs |
| Xylene | Deparaffinization | Histology Grade |
| Ethanol (100%, 95%, 80%) | Rehydration | ACS Grade |
| Deionized Water (dH₂O) | Washes and buffer prep | High purity |
| Antigen Retrieval Buffer | Epitope unmasking | 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0[8][9] |
| Wash Buffer (TBS-T) | Washing steps | Tris-Buffered Saline with 0.05% Tween-20 |
| Peroxidase Block | Quench endogenous peroxidase | 3% Hydrogen Peroxide in Methanol or PBS[10][11] |
| Blocking Buffer | Reduce non-specific binding | 5-10% Normal Goat Serum in TBS-T[12] |
| Primary Antibody | [THEORETICAL] Purified Rabbit anti-L-DABA | Empirically determined dilution (start at 1:100 - 1:1000) |
| Secondary Antibody | Signal amplification | Biotinylated Goat anti-Rabbit IgG[13] |
| Detection Reagent | Enzyme conjugate | Streptavidin-HRP (Horseradish Peroxidase)[13] |
| Substrate-Chromogen | Visualization | DAB (3,3'-Diaminobenzidine) Kit[4] |
| Counterstain | Nuclear staining | Mayer's Hematoxylin |
| Mounting Medium | Coverslipping | Aqueous or permanent mounting medium |
2.2. Step-by-Step Staining Protocol
Step 1: Deparaffinization and Rehydration
-
Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The tissue is then gradually rehydrated.
-
Procedure:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[11]
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 80% Ethanol: 1 change, 3 minutes.
-
Rinse gently in running tap water, then wash in dH₂O for 5 minutes.
-
Step 2: Antigen Retrieval
-
Rationale: Formalin fixation creates protein cross-links that can mask the L-DABA epitope. Heat-Induced Epitope Retrieval (HIER) helps to break these cross-links.[9][14] The optimal pH and buffer must be determined empirically, as citrate (pH 6.0) and EDTA (pH 8.0) are common starting points.[8][9]
-
Procedure (HIER using a steamer):
-
Pre-heat a steamer containing the chosen Antigen Retrieval Buffer until the temperature reaches 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-40 minutes.
-
Remove the container and allow slides to cool to room temperature for 20 minutes.
-
Rinse sections in Wash Buffer (TBS-T) for 2 x 5 minutes.
-
Step 3: Blocking Endogenous Peroxidase
-
Rationale: Tissues like the kidney and liver contain endogenous peroxidase activity, which can react with the DAB substrate, causing false-positive staining.[10]
-
Procedure:
-
Immerse slides in 3% H₂O₂ for 10-15 minutes at room temperature.
-
Rinse sections in Wash Buffer (TBS-T) for 2 x 5 minutes.
-
Step 4: Blocking Non-Specific Binding
-
Rationale: Antibodies can bind non-specifically to tissues through hydrophobic or ionic interactions. Blocking with normal serum from the same species as the secondary antibody (in this case, goat) minimizes this background.
-
Procedure:
-
Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber.
-
Gently tap off excess blocking buffer. Do not rinse.
-
Step 5: Primary Antibody Incubation
-
Rationale: The custom-developed anti-L-DABA antibody specifically binds to the target antigen. This is the most critical step for specificity.
-
Procedure:
-
Dilute the primary anti-L-DABA antibody in Blocking Buffer to its optimal concentration.
-
Apply the diluted antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.
-
Step 6: Secondary Antibody Incubation
-
Rationale: The biotinylated secondary antibody binds to the primary antibody, initiating the signal amplification cascade.
-
Procedure:
-
Rinse sections in Wash Buffer (TBS-T) for 3 x 5 minutes.
-
Apply the diluted biotinylated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Step 7: Detection
-
Rationale: The Streptavidin-HRP conjugate binds with high affinity to the biotin on the secondary antibody. The HRP enzyme will catalyze the conversion of the DAB substrate into a visible brown precipitate.
-
Procedure:
-
Rinse sections in Wash Buffer (TBS-T) for 3 x 5 minutes.
-
Apply the Streptavidin-HRP reagent.
-
Incubate for 30 minutes at room temperature.
-
Rinse sections in Wash Buffer (TBS-T) for 3 x 5 minutes.
-
Apply the DAB substrate solution and incubate for 2-10 minutes, monitoring color development under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
-
Step 8: Counterstaining, Dehydration, and Mounting
-
Rationale: Counterstaining with hematoxylin provides nuclear detail, giving context to the DAB signal. The tissue is then dehydrated and permanently coverslipped for microscopic analysis.
-
Procedure:
-
Immerse slides in Mayer's Hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water.
-
Dehydrate through graded ethanols (80%, 95%, 100%).
-
Clear in xylene.
-
Apply a drop of permanent mounting medium and coverslip.
-
Caption: Step-by-step workflow for the L-DABA IHC protocol.
PART 3: A Self-Validating System: Mandatory Controls
To ensure the trustworthiness of the staining results, a comprehensive set of controls is non-negotiable.
| Control Type | Purpose | Expected Outcome |
| Positive Control | To validate the protocol and antibody activity. | Staining in a tissue known to contain L-DABA (may require spiking a control cell block). |
| Negative Control | To check for non-specific binding of the primary antibody. | No staining in a tissue known to lack L-DABA. |
| Isotype Control | To ensure the observed staining is not due to non-specific Fc receptor binding or other interactions of the antibody class. | Replace primary antibody with a non-immune IgG from the same host (rabbit) at the same concentration. No staining should be observed. |
| No Primary Control | To check for non-specific binding of the secondary antibody and detection reagents. | Omit the primary antibody incubation step. No staining should be observed. |
| Absorption Control | The ultimate specificity test. Pre-incubate the primary antibody with an excess of free L-DABA before applying it to the tissue. | The specific staining signal should be completely abolished. |
References
- Boster Bio. (n.d.). Anti-Lactate Dehydrogenase LDHA Rabbit Monoclonal Antibody.
- R&D Systems. (n.d.). Antigen Retrieval Methods.
- Abcam. (n.d.). IHC antigen retrieval protocol.
- Pileri, S. A., Roncador, G., Ceccarelli, C., Piccioli, M., Briskomatis, A., Sabattini, E., ... & Leoncini, L. (1997). Antigen retrieval techniques in immunohistochemistry: comparison of different methods.
- Sino Biological. (n.d.). Antigen Retrieval Methods.
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- Boster Bio. (n.d.). LDHA antibody, optimized for IHC and immunofluorescence.
- Abcam. (n.d.). The complete guide to immunohistochemistry.
- R&D Systems. (n.d.). IHC/ICC Protocol Guide.
- Sigma-Aldrich. (n.d.). Immunohistochemistry Procedure for Paraffin-Embedded Tissues.
- R&D Systems. (n.d.). ICC/IHC Non-Specific Binding / Staining Prevention Protocol.
- United States Biological. (n.d.). Immunohistochemistry Protocol.
- Thermo Fisher Scientific. (n.d.). Immunohistochemistry Protocols.
- GenScript. (n.d.). Immunohistochemistry (IHC-P) Protocol.
- St. John's Laboratory. (2016, August 2). ImmunoHistoChemistry (IHC) - Video Protocol Series. YouTube.
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- Komura, S., & Kurahashi, K. (1979). Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism. Journal of Biochemistry, 86(4), 1013-1021.
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- Danaher Life Sciences. (n.d.). Antibodies.
- Ikai, H., & Yamamoto, S. (1998). Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the 1,3-diaminopropane production pathway in Acinetobacter baumannii. Journal of Bacteriology, 180(11), 2929-2936.
- VitroVivo Biotech. (n.d.). VitroView™ LSAB IHC-DAB Kit (Rabbit IgG).
- Takeda, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 681534.
- Nakajima, T., Wolfgram, F., & Clark, W. G. (1967). Identification of 1,4-methylhistamine, 1,3-diaminopropane and 2,4-diaminobutyric acid in bovine brain. Journal of Neurochemistry, 14(12), 1113-1118.
- Abcam. (n.d.). The complete IHC guide.
- medwireNews. (2023). DOPA decarboxylase: a 'highly promising' biomarker for Parkinsonian disorders.
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cell-based assay protocol for screening (S)-DAB derivatives
Application Note & Protocol
Topic: High-Throughput Cell-Based Assay for Screening (S)-DAB Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Screening Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The hypothetical library of (S)-diaminobutane ((S)-DAB) derivatives represents a novel chemical space for the discovery of potent and selective kinase inhibitors. This document provides a comprehensive, field-proven protocol for a high-throughput cell-based screening campaign designed to identify and characterize (S)-DAB derivatives that inhibit a specific, therapeutically relevant kinase.
For the purpose of this application note, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer.[1][2] The principles and methodologies described herein are, however, broadly applicable to other kinase targets with appropriate modifications to the cell line and specific reagents.
Our screening strategy is built on a tiered approach, beginning with a primary screen to assess the impact of the (S)-DAB derivatives on cell viability in a cancer cell line known to be dependent on EGFR signaling. This is followed by a secondary assay to confirm direct engagement with the EGFR target within the cellular environment. This multi-faceted approach is designed to minimize false positives and negatives, ensuring a robust and reliable dataset for hit identification and lead optimization.
The Scientific Rationale: From Cell Viability to Target Engagement
A common pitfall in early-stage drug discovery is the discrepancy between results from biochemical assays and the actual effects in a cellular context.[3] Compounds that show high potency against an isolated enzyme may fail in a cellular environment due to poor permeability, off-target effects, or rapid metabolism. Therefore, a cell-based primary screen is an invaluable starting point.
Our primary assay will utilize the A549 human lung carcinoma cell line, which endogenously expresses EGFR.[4] We will measure cell viability as the primary readout. A decrease in cell viability upon treatment with an (S)-DAB derivative suggests potential inhibition of a critical signaling pathway for cell survival, such as the EGFR pathway.
However, a reduction in cell viability is not, on its own, conclusive evidence of on-target EGFR inhibition. To address this, we will employ a secondary, more specific assay to confirm that the active compounds from the primary screen are indeed engaging with EGFR within the intact cell. For this, we will utilize the NanoBRET™ Target Engagement assay, a technology that allows for the quantitative measurement of compound binding to a specific protein in living cells.[5][6]
This tiered approach ensures that our resources are focused on compounds with the highest probability of being genuine, on-target inhibitors.
Visualizing the Workflow
Caption: High-level overview of the tiered screening workflow.
PART 1: Primary Screening Protocol - Cell Viability
This protocol is designed for a 96-well plate format but can be readily adapted for 384-well plates for higher throughput.
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™).
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well, white, clear-bottom tissue culture-treated plates.
-
(S)-DAB Derivative Library: Prepared in 100% DMSO.
-
Negative Control: 0.1% DMSO in culture medium.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570).[7]
-
Instrumentation: Luminometer-capable plate reader.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passage cells when they reach 70-90% confluency.[9]
-
On the day of the assay, harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well assay plate (5,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the (S)-DAB derivatives and the positive control (Gefitinib) in culture medium. A common starting concentration for a primary screen is 10 µM.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
For negative control wells, add 100 µL of culture medium containing 0.1% DMSO.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
Data Analysis for Primary Screen
-
Calculate Percent Inhibition:
-
The data is normalized to the controls on each plate:
-
0% inhibition (no effect) is defined by the average signal from the negative control wells (DMSO only).
-
100% inhibition (maximal effect) can be defined by the average signal from the positive control wells (e.g., a high concentration of Gefitinib).
-
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_Background is the luminescence from wells with medium and reagent only (no cells).
-
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits a certain threshold of inhibition. A common threshold for a primary screen is >50% inhibition or a Z-score > 3.
-
Assay Validation: The Z'-Factor
Before initiating the full screen, it is critical to validate the assay's robustness. The Z'-factor is a statistical parameter that provides a measure of the assay's quality and its suitability for high-throughput screening.[12][13]
-
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
SD = Standard Deviation
-
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor of > 0.5 is highly desirable for a robust screening campaign.[12][14]
PART 2: Secondary Screening Protocol - NanoBRET™ Target Engagement
This protocol confirms that the "hits" from the primary screen directly interact with EGFR in living cells.
Visualizing the NanoBRET™ Principle
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- 5. news-medical.net [news-medical.net]
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- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. nanopartikel.info [nanopartikel.info]
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- 10. promega.com [promega.com]
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Application Notes and Protocols for NMR Sample Preparation of (S)-2,4-Diaminobutanoic Acid Hydrobromide
Introduction: The Criticality of Sample Preparation in NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern research, offering unparalleled insights into molecular structure and dynamics. For researchers, scientists, and drug development professionals, the reliability of NMR data is paramount. However, the quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. This guide provides a comprehensive, in-depth protocol for the preparation of NMR samples of (S)-2,4-diaminobutanoic acid hydrobromide, a chiral amino acid derivative of interest in neuroscience and pharmacology.[1]
This document moves beyond a simple recitation of steps, delving into the causality behind each experimental choice. By understanding the "why," researchers can adapt and troubleshoot effectively, ensuring the acquisition of high-quality, reproducible NMR data. We will explore the nuances of solvent selection, the critical role of pH, strategies for quantitative analysis (qNMR), and common pitfalls to avoid.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of a robust sample preparation protocol.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 199.05 g/mol | [2] |
| Structure | A butanoic acid derivative with amino groups at positions 2 and 4. The hydrobromide salt form implies the protonation of one or both amino groups. | [1] |
| Chirality | The (S)-enantiomer. | [3] |
Core Principles of NMR Sample Preparation for a Polar Salt
The hydrobromide salt of a diaminobutanoic acid presents specific challenges and considerations for NMR sample preparation. Its polar and ionic nature dictates the choice of solvent and necessitates careful attention to factors that can influence the chemical environment of the analyte.
Diagram: Workflow for NMR Sample Preparation
Caption: A streamlined workflow for preparing NMR samples of this compound.
Detailed Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol is designed for routine structural characterization and purity assessment.
Materials and Equipment:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Analytical balance
-
Small glass vials (e.g., 1-dram vials)
-
Pasteur pipettes and bulbs
-
Cotton wool or a syringe filter
-
Vortex mixer or sonicator
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[4] For routine ¹H NMR of small molecules, this concentration range provides a good signal-to-noise ratio without causing significant line broadening due to high viscosity.
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[4]
-
Rationale for D₂O: As a hydrobromide salt, the analyte is highly polar and ionic, making D₂O the solvent of choice.[5] Non-polar deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ will not effectively dissolve the sample. While DMSO-d₆ is a polar aprotic solvent that can dissolve many polar compounds, D₂O is generally preferred for highly water-soluble salts and for its ability to exchange with labile protons (NH and OH), which can simplify the spectrum.
-
-
Dissolution: Vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains. Complete dissolution is crucial for achieving a homogeneous magnetic field, which is essential for obtaining sharp NMR signals.[6]
-
Filtration: To remove any micro-particulates that could degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of cotton wool packed into a Pasteur pipette or by using a syringe with a filter attachment.[7]
-
Volume Adjustment: If necessary, add a small amount of additional D₂O to bring the final volume in the NMR tube to a height of 4.5-5 cm (approximately 0.6-0.7 mL).[7] An appropriate sample height is critical for proper shimming of the NMR spectrometer.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation
This protocol is tailored for applications requiring precise concentration determination, such as in drug development and quality control.
Additional Materials:
-
High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)
Step-by-Step Methodology:
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[9] Maleic acid is a suitable choice for this application due to several key properties:
-
It is highly soluble in D₂O.[10]
-
It provides a sharp singlet in the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with the signals of (S)-2,4-diaminobutanoic acid.[9]
-
It is chemically inert and will not react with the analyte.[9]
-
It is non-volatile and stable for accurate weighing.[10]
-
-
Accurate Weighing: Using an analytical balance, accurately weigh approximately 5-10 mg of this compound and a precisely known amount (e.g., 2-5 mg) of the internal standard (maleic acid) into the same vial. Record the masses to at least four decimal places.
-
Dissolution, Filtration, and Volume Adjustment: Follow steps 2-6 from Protocol 1. It is imperative that both the analyte and the internal standard are completely dissolved.
Scientific Integrity & Logic: The "Why" Behind the Protocol
The Critical Role of pH in Amino Acid NMR
The chemical shifts of amino acid protons, particularly those near ionizable groups (the carboxylic acid and amino groups), are highly dependent on the pH of the solution.[11] this compound, when dissolved in D₂O, will establish an acidic pH due to the dissociation of the hydrobromic acid and the protonated amino groups.
The pKa values of the functional groups dictate their protonation state at a given pH.[12] Changes in the protonation state alter the electron density around nearby protons, leading to significant changes in their chemical shifts.[13] For reproducible results, it is crucial to either maintain a consistent pH or to buffer the solution. For most routine analyses, allowing the salt to establish its own pH in D₂O is acceptable, as long as the sample concentration is consistent between experiments.
Potential for Line Broadening
Two primary factors can lead to broadened signals in the NMR spectrum of this compound:
-
Chemical Exchange: Protons on the amino groups (-NH₃⁺) can exchange with deuterium from the D₂O solvent. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to broadening of the signals of protons on adjacent carbons. Often, in D₂O, the signals for the NH protons themselves are not observed due to rapid exchange.
-
Quadrupolar Effects of Bromide: The bromide counter-ion has two NMR-active isotopes (⁷⁹Br and ⁸¹Br), both of which are quadrupolar nuclei. While direct coupling is not typically observed, interactions between the quadrupolar halide ion and the analyte in solution can sometimes lead to a general broadening of the analyte's signals.[14] This effect is generally more pronounced with larger halides like iodide.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Incomplete dissolution of the sample. 2. Presence of paramagnetic impurities. 3. High sample concentration leading to increased viscosity. 4. Poor shimming of the spectrometer. | 1. Ensure complete dissolution by vortexing or sonication. Filter the sample. 2. If metal contamination is suspected, a small amount of a chelating agent like EDTA can be added. 3. Prepare a more dilute sample. 4. Re-shim the spectrometer. |
| Inaccurate integrations in qNMR | 1. Incomplete relaxation of nuclei between scans. 2. Overlapping signals of the analyte and the internal standard. | 1. Increase the relaxation delay (d1) in the NMR acquisition parameters. A delay of at least 5 times the longest T₁ relaxation time is recommended for accurate quantification.[15] 2. Choose an internal standard with signals in a clear region of the spectrum. |
| Shifting peak positions between samples | 1. Variations in sample concentration. 2. Differences in pH. | 1. Prepare samples with consistent concentrations. 2. For highly sensitive experiments, consider using a buffer (e.g., phosphate buffer in D₂O) to maintain a constant pH. |
Conclusion
The successful acquisition of high-quality NMR data for this compound is contingent upon a well-executed sample preparation protocol. By understanding the physicochemical properties of this polar, chiral salt and the principles of NMR spectroscopy, researchers can mitigate common issues such as poor solubility, pH-dependent chemical shifts, and signal broadening. The detailed protocols and rationale provided in this application note serve as a robust guide for obtaining reproducible and reliable NMR spectra, thereby enhancing the integrity of research and development efforts.
References
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Platzer, G., Okon, M., & McIntosh, L. P. (2014). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide for protein pKa measurements. Journal of biomolecular NMR, 60(2-3), 109–129. [Link]
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Harper, J. B., Hook, J. M., & Man, B. Y. M. (2006). Halide NMR spectroscopy for following reaction kinetics. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 195-228. [Link]
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Wishart, D. S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 304. [Link]
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Aguilar, J. A., & Cassani, J. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical chemistry, 93(4), 2419–2425. [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Mahajan, S., & Singh, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 53(5), 1269–1276. [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
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Fiz, A., Gil-Caballero, S., & Gairí, M. (2014). On the NMR analysis of pKa values in the unfolded state of proteins by extrapolation to zero denaturant. Journal of biomolecular NMR, 60(2-3), 131–141. [Link]
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 239-247. [Link]
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University of Bristol. (n.d.). How to make an NMR sample. [Link]
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Isley, W. C., et al. (2014). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Physical Chemistry Chemical Physics, 16(22), 10620-10629. [Link]
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Martin, T. A., & Schurko, R. W. (2012). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. The journal of physical chemistry. A, 116(1), 324–330. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quantitative analysis of complex natural products. Journal of natural products, 70(3), 444–449. [Link]
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 239-247. [Link]
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Iowa State University. (2013). NMR Sample Preparation. [Link]
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Wylie, G. P., et al. (2010). NMR Determination of Protein pKa Values in the Solid State. The journal of physical chemistry letters, 1(10), 1541–1545. [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
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MIT OpenCourseWare. (n.d.). 7.1. FT-NMR Sample Preparation Guide. [Link]
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Wikipedia. (n.d.). NMR line broadening techniques. [Link]
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Pyykkö, P. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical reviews, 120(13), 6199–6264. [Link]
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Stengle, T. R., & Baldeschwieler, J. D. (1966). Halide ions as chemical probes for NMR studies of proteins. Proceedings of the National Academy of Sciences of the United States of America, 55(5), 1020–1025. [Link]
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Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]
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PubChem. (n.d.). L-2,4-Diaminobutyric acid. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Bioanalytical Techniques, 4(1), 1-5. [Link]
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Chemistry Stack Exchange. (2017). pH of an amino acid solution. [Link]
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Wikipedia. (n.d.). 2,4-Diaminobutyric acid. [Link]
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ChemBK. (n.d.). L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. [Link]
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Quora. (2019). What happens when amino acid dissolves in water?. [Link]
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Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. [Link]
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Lee, J. H., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 139-144. [Link]
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Shestakov, S. V., et al. (2020). Desalination of Neutral Amino Acid Solutions in an Electromembrane System. Membranes, 10(11), 329. [Link]
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Application Notes and Protocols: Radiolabeling of L-2,4-Diaminobutyric Acid for PET Imaging
Introduction
Radiolabeled amino acids have emerged as a pivotal class of tracers for Positron Emission Tomography (PET) imaging, particularly in the field of oncology.[1][2][3] Their utility stems from the elevated rates of amino acid transport in tumor cells, a consequence of increased metabolic activity and protein synthesis required for rapid proliferation.[2][3][] Unlike the most commonly used PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), radiolabeled amino acids often exhibit lower uptake in inflammatory lesions and can provide better contrast in certain cancers, such as brain tumors, where high physiological glucose uptake can obscure tumor visualization.[1][5]
L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that has shown potential as an antitumor agent.[6] Its unique structure and transport characteristics make it an attractive candidate for the development of novel PET tracers. By radiolabeling DABA, we can non-invasively study its biodistribution, pharmacokinetics, and tumor-targeting capabilities in vivo, providing valuable insights for drug development and patient stratification.
This comprehensive guide provides detailed protocols for the radiolabeling of L-2,4-diaminobutyric acid with two of the most clinically relevant PET isotopes: Carbon-11 ([11C]) and Fluorine-18 ([18F]). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Part 1: Radiolabeling of L-2,4-diaminobutyric acid with Carbon-11 ([11C]DAB)
The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiosynthesis.[7] The following protocol is based on an established enzymatic synthesis method, which offers high stereospecificity and good radiochemical yields.[1]
Scientific Rationale and Causality
The synthesis of L-2,4-diamino[4-11C]butyric acid ([11C]DAB) leverages an enzyme-catalyzed reaction. This approach is advantageous as enzymes can facilitate complex chemical transformations with high selectivity and under mild conditions, which is crucial when working with short-lived isotopes. The chosen precursor, O-acetyl-L-serine, provides the backbone for the DABA molecule. The radiolabel is introduced via hydrogen [11C]cyanide ([11C]HCN), a common and reactive synthon in 11C chemistry. A subsequent reduction step converts the nitrile group into a primary amine, completing the synthesis of [11C]DABA.
Experimental Workflow for [11C]DAB Synthesis
Caption: Workflow for the synthesis of [11C]DAB.
Detailed Experimental Protocol for [11C]DAB
Materials and Reagents:
-
O-acetyl-L-serine
-
Enzyme catalyst (e.g., from a suitable microbial source)
-
Hydrogen [11C]cyanide ([11C]HCN) produced from cyclotron-derived [11C]CO2
-
Reducing agent (e.g., Sodium borohydride)
-
Potassium cyanide (KCN) carrier
-
HPLC system with a radioactivity detector
-
Radio-TLC system
-
Sterile water for injection
-
Phosphate buffered saline (PBS)
Protocol:
-
Preparation of Reagents:
-
Prepare a solution of O-acetyl-L-serine in a suitable buffer.
-
Prepare a solution of the enzyme catalyst in the same buffer.
-
Prepare a solution of the reducing agent.
-
-
Radiolabeling Reaction:
-
Transfer the cyclotron-produced [11C]HCN to the automated radiosynthesis module.
-
Add the O-acetyl-L-serine solution and the enzyme catalyst solution to the reaction vessel. A small amount of carrier KCN (e.g., 0.1 µmol) is typically added.[1]
-
Allow the enzymatic reaction to proceed at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 10-15 minutes).
-
-
Reduction Step:
-
Following the enzymatic reaction, add the reducing agent to the reaction mixture.
-
Allow the reduction to proceed for a short period (e.g., 5-10 minutes) at a controlled temperature.
-
-
Purification:
-
Purify the crude [11C]DAB product using a semi-preparative HPLC system.
-
A C18 reverse-phase column is commonly used with an appropriate mobile phase (e.g., a gradient of ethanol and water with a suitable buffer).
-
Collect the fraction corresponding to the [11C]DAB peak, as identified by the radioactivity detector.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Reconstitute the final product in a sterile, pyrogen-free solution suitable for injection (e.g., saline or PBS).
-
Expected Results
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30-40% |
| Radiochemical Purity | > 96% |
| Enantiomeric Excess | > 98% |
| Total Synthesis Time | ~32 minutes |
Table based on data from reference[1].
Part 2: Proposed Protocol for Radiolabeling of L-2,4-diaminobutyric acid with Fluorine-18 ([18F]FDABA)
Scientific Rationale and Causality
Direct radiofluorination of non-activated aliphatic C-H bonds is challenging. A more robust and widely used approach is the introduction of a prosthetic group, such as a [18F]fluoroethyl moiety. This method involves the synthesis of a suitable precursor molecule containing a good leaving group (e.g., tosylate or nosylate) that can be readily displaced by [18F]fluoride via a nucleophilic substitution reaction.
For L-2,4-diaminobutyric acid, both the α- and γ-amino groups are nucleophilic and can interfere with the labeling reaction. Therefore, it is crucial to employ an orthogonal protection strategy. Here, we propose the use of a Boc (tert-butyloxycarbonyl) group for the α-amino group and an Fmoc (9-fluorenylmethyloxycarbonyl) group for the γ-amino group. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their selective removal.[2][8] The carboxyl group will be protected as a methyl ester.
The precursor will be designed to have a 2-tosyloxyethyl group attached to the γ-amino group. This tosylate group will serve as the leaving group for the nucleophilic substitution with [18F]fluoride. Following the radiofluorination, the protecting groups will be removed under acidic conditions to yield the final [18F]fluoroethyl-DABA product.
Proposed Experimental Workflow for [18F]FDABA Synthesis
Caption: Proposed workflow for the synthesis of [18F]FDABA.
Proposed Detailed Experimental Protocol for [18F]FDABA
Precursor Synthesis (Hypothetical Route):
-
Start with commercially available Nα-Boc-L-2,4-diaminobutyric acid.
-
Protect the carboxyl group as a methyl ester.
-
Selectively protect the γ-amino group with an Fmoc group.
-
Remove the Boc group from the α-amino group.
-
Alkylate the α-amino group with 2-(tosyloxy)ethyl bromide.
-
This multi-step synthesis will yield the desired precursor: Methyl Nα-(2-tosyloxyethyl)-Nγ-Fmoc-L-2,4-diaminobutyrate.
Radiolabeling Protocol:
Materials and Reagents:
-
Protected DABA-tosylate precursor
-
[18F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
HPLC system with a radioactivity detector
-
Radio-TLC system
-
Gas Chromatography (GC) system for residual solvent analysis
-
Sterile water for injection
-
Phosphate buffered saline (PBS)
Protocol:
-
[18F]Fluoride Production and Activation:
-
Irradiate [18O]H2O in a cyclotron to produce [18F]fluoride.
-
Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of K2CO3 and K222 in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the protected DABA-tosylate precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).
-
-
Deprotection:
-
After the labeling reaction, evaporate the acetonitrile.
-
Add a solution of strong acid (e.g., 4M HCl) to the reaction vessel.
-
Heat the mixture to facilitate the removal of the Boc, Fmoc, and methyl ester protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture with a suitable base.
-
Purify the crude [18F]FDABA product using a semi-preparative HPLC system with a C18 column and a suitable mobile phase.
-
Collect the fraction corresponding to the [18F]FDABA peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction.
-
Reconstitute the final product in a sterile, pyrogen-free solution for injection.
-
Anticipated Results and Optimization
| Parameter | Target Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | > 98% |
| Molar Activity | > 37 GBq/µmol |
| Total Synthesis Time | 60-90 minutes |
These are target values based on similar radiolabeling procedures for other amino acids.
Optimization of reaction conditions, including temperature, reaction time, and precursor concentration, will be necessary to maximize the radiochemical yield and purity.
Part 3: Purification and Quality Control
A robust purification and quality control (QC) process is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[9][10]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purification of radiopharmaceuticals, providing excellent separation of the desired product from unreacted starting materials, by-products, and other impurities.[5]
Typical HPLC Setup:
-
System: A semi-preparative or preparative HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: A reverse-phase C18 column is commonly used for amino acid-based tracers.
-
Mobile Phase: A gradient of an organic solvent (e.g., ethanol or acetonitrile) and an aqueous buffer.
-
Detection: The UV detector helps in identifying the non-radioactive components, while the radioactivity detector specifically detects the radiolabeled product.
Quality Control Procedures
A series of QC tests must be performed on the final product before it can be released for in vivo use.
3.2.1. Radiochemical Purity
Method: Radio-Thin Layer Chromatography (Radio-TLC) and analytical radio-HPLC.[6][11][12]
-
Radio-TLC: A small aliquot of the final product is spotted on a TLC plate, which is then developed in a suitable mobile phase. The distribution of radioactivity on the plate is measured using a radio-TLC scanner. This provides a rapid assessment of radiochemical purity.
-
Analytical Radio-HPLC: A small sample is injected into an analytical HPLC system to confirm the identity and purity of the radiolabeled compound by comparing its retention time with that of a non-radioactive standard.
3.2.2. Radionuclidic Purity
Method: Gamma Ray Spectrometry.[1][13]
-
The energy spectrum of the gamma rays emitted from the final product is measured using a gamma spectrometer. The energies of the detected photons are characteristic of the specific radionuclide, confirming its identity and the absence of other radioactive isotopes.
3.2.3. Molar Activity
Molar activity (Am) is a critical parameter for receptor-based imaging agents, as a high molar activity ensures that only a small mass of the compound is administered, avoiding potential pharmacological effects.[14]
Calculation:
Am (GBq/µmol) = Radioactivity of the sample (GBq) / Moles of the compound in the sample (µmol)
The amount of the non-radioactive compound is typically determined by analytical HPLC with a UV detector, using a standard curve of the reference compound.[14]
3.2.4. Other Quality Control Tests
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility: The final product must be sterile. This is typically ensured by passing the final solution through a 0.22 µm sterile filter.
-
Endotoxin (Pyrogen) Test: The Limulus Amebocyte Lysate (LAL) test is used to ensure the absence of bacterial endotoxins.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of any residual organic solvents (e.g., acetonitrile, ethanol) in the final product to ensure they are below acceptable limits.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the radiolabeling of L-2,4-diaminobutyric acid with Carbon-11 and a proposed method for Fluorine-18. The successful synthesis and validation of these radiotracers will enable further investigation into the potential of DABA as a PET imaging agent for oncology and other applications. Adherence to rigorous purification and quality control procedures is paramount to ensure the production of a safe and effective radiopharmaceutical for preclinical and potentially clinical research.
References
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Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models. Nucl Med Biol. 1997 Aug;24(6):595-601. [Link]
-
A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. 2017 Dec; 22(12): 2231. [Link]
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Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. J Nucl Med. 2001 Mar; 42(3): 432–445. [Link]
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Gamma spectrometry in the determination of radionuclides comprised in radioactive series. ResearchGate. [Link]
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Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals (Basel). 2022 Oct; 15(10): 1259. [Link]
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Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. ACS Omega. 2018 Oct 31; 3(10): 13477–13485. [Link]
-
Specific Activity Calculator. Proportional Technologies, Inc.[Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. EJNMMI Radiopharm Chem. 2021; 6: 32. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Gamma-ray spectrometry. Laboratoire National Henri Becquerel. [Link]
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High Resolution Gamma-Ray Spectrometry Analyses For Normal Operations and Radiological Incident Response. EPA. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Procedure for determining radionuclides in surface water by gamma spectrometry. Federal Office for Radiation Protection, Germany. [Link]
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Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian J Nucl Med. 2017 Jan-Mar; 32(1): 26–31. [Link]
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Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals (Basel). 2022 Oct; 15(10): 1259. [Link]
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Visualizing the Blueprint: In Situ Hybridization for Locating Genes of (S)-2,4-Diaminobutyric Acid (DAB) Metabolism
Introduction
(S)-2,4-diaminobutyric acid, or (S)-DAB, is a non-proteinogenic amino acid of significant interest in pharmacology and toxicology. It is a known neurotoxin produced by various cyanobacteria, implicated in neurodegenerative conditions, and serves as a crucial precursor in the biosynthesis of various natural products, including certain monobactam antibiotics.[1][2][3] Understanding the spatial and temporal expression of the genes governing its synthesis and degradation is paramount for applications ranging from drug discovery to environmental monitoring.
While quantitative methods like qPCR provide data on gene expression levels, they do so from homogenized samples, losing all spatial context. In situ hybridization (ISH) offers a powerful alternative, enabling the precise localization of specific messenger RNA (mRNA) transcripts within individual cells or tissue structures.[4][5] This technique provides a visual map of gene activity, revealing which specific cells are responsible for the metabolic processes of interest.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to apply both chromogenic (CISH) and fluorescent (FISH) in situ hybridization techniques to study the expression of genes involved in (S)-DAB metabolism, particularly in microbial systems. We will delve into the scientific principles, provide robust, step-by-step protocols, and offer expert insights into data interpretation and troubleshooting.
Section 1: Scientific Principles
1.1 The (S)-DAB Metabolic Pathway: A Genetic Overview
The biosynthesis of (S)-DAB and its stereoisomers is a specialized metabolic process. In bacteria, specific gene clusters are responsible for its production. For instance, in the biosynthesis of certain C4-alkylated monobactams, the dabABC operon has been identified as responsible for producing (2S,3R)-Dab.[1] Similarly, in the biosynthesis of the antiviral polymer γ-poly-D-2,4-diaminobutyric acid, the gene pddB encodes a racemase that converts the L-isomer to the D-isomer, a critical step in the pathway.[6] Identifying these key genes is the foundational step for designing targeted ISH probes.
Below is a putative pathway illustrating key enzymatic steps that can be targeted for gene expression analysis.
Caption: Putative metabolic pathway for (S)-DAB synthesis and modification.
1.2 Principles of In Situ Hybridization (ISH)
ISH operates on the fundamental principle of nucleic acid hybridization: a labeled, single-stranded nucleic acid probe binds with high specificity to its complementary mRNA sequence within a fixed and permeabilized cell.[7] The probe's label allows for the visualization of this binding event, pinpointing the location of the target mRNA.
-
Chromogenic In Situ Hybridization (CISH): This method uses probes labeled with a hapten (e.g., Digoxigenin, Biotin). An enzyme-conjugated antibody (e.g., anti-DIG-AP) binds to the hapten, and a subsequent reaction with a chromogenic substrate produces a colored precipitate at the hybridization site. This signal is stable and can be visualized using a standard bright-field microscope, allowing for simultaneous analysis of gene expression and tissue morphology.[8][9][10]
-
Fluorescence In Situ Hybridization (FISH): In FISH, probes are typically labeled with fluorophores. The signal is detected directly using a fluorescence microscope.[11][12] FISH is highly sensitive and offers the significant advantage of multiplexing—using multiple probes with different colored fluorophores to detect several distinct mRNA targets in the same sample simultaneously.[13][14]
Caption: Comparative workflow for CISH and FISH techniques.
Section 2: Probe Design and Synthesis
The success of any ISH experiment hinges on the design of a specific and sensitive probe.
-
Probe Type: For mRNA detection, antisense RNA probes (riboprobes) labeled with haptens like DIG or Biotin are highly recommended due to their stability and the high sensitivity they provide in RNA-RNA hybrids. Synthetic oligonucleotide probes directly conjugated to fluorophores are also excellent, particularly for FISH.
-
Probe Design Considerations:
-
Specificity: Probes must be designed from regions of the target gene that have minimal homology to other genes in the organism's genome. Perform a BLAST search to verify uniqueness.
-
Length: Optimal probe length is typically between 300-800 base pairs for riboprobes and 20-40 nucleotides for oligo probes.[15]
-
GC Content: Aim for a GC content of 45-60% for stable hybridization.
-
Accessibility: Avoid designing probes that target highly structured regions of the mRNA.
-
-
Probe Labeling: Non-radioactive labeling is the modern standard for safety and probe stability.[5][16] Kits for in vitro transcription to incorporate DIG-UTP or Biotin-UTP into riboprobes are widely available. Custom-synthesized oligonucleotide probes can be ordered with desired fluorophore modifications.
Section 3: Detailed Experimental Protocols
These protocols are optimized for detecting mRNA in bacterial cells. All solutions should be prepared with DEPC-treated or nuclease-free water to prevent RNA degradation.
Table 1: Key Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Fixation Buffer | 4% (w/v) Paraformaldehyde (PFA) in 1x PBS | 4°C (Use Fresh) |
| Permeabilization Buffer | Lysozyme (1-10 mg/mL) in TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | -20°C |
| Hybridization Buffer | 50% Formamide, 5x SSC, 50 µg/mL Heparin, 0.1% Tween-20, 100 µg/mL Salmon Sperm DNA | -20°C |
| 20x SSC | 3 M NaCl, 300 mM Sodium Citrate, pH 7.0 | Room Temp. |
| MABT Buffer | 100 mM Maleic Acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5 | Room Temp. |
| Blocking Buffer (CISH) | 2% Blocking Reagent (or 10% Heat-Inactivated Serum) in MABT | 4°C |
| Detection Buffer (CISH) | 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂ | Room Temp. |
Protocol 1: Chromogenic In Situ Hybridization (CISH)
This protocol describes the detection of a single mRNA target using a DIG-labeled probe and an anti-DIG antibody conjugated to Alkaline Phosphatase (AP).
1. Sample Preparation (Fixation & Permeabilization)
-
Rationale: Fixation cross-links macromolecules, preserving cellular morphology and locking RNA in place.[17] Permeabilization creates pores in the cell wall/membrane, allowing the probe to enter. The harshness of permeabilization must be optimized for the specific bacterial species.[18][19]
-
Harvest bacterial cells from a liquid culture in the desired growth phase via centrifugation (e.g., 5000 x g for 5 min).
-
Wash the cell pellet once with 1x PBS.
-
Resuspend the pellet in fresh, ice-cold Fixation Buffer and incubate for 1 hour at 4°C.
-
Centrifuge and wash the fixed cells twice with 1x PBS.
-
Resuspend cells in Permeabilization Buffer. The concentration of lysozyme and incubation time (10-60 min at 37°C) must be optimized. For some Gram-negative bacteria, a brief treatment with ethanol (e.g., 70%) may be sufficient.[17][20]
-
Wash cells with 1x PBS, resuspend in a small volume, and spot onto positively charged microscope slides. Allow to air dry completely.
-
2. Hybridization
-
Rationale: Formamide in the hybridization buffer lowers the melting temperature of nucleic acid duplexes, allowing hybridization to occur at a lower, less damaging temperature.[21]
-
Rehydrate slides in PBS for 5 minutes.
-
Pre-warm Hybridization Buffer to the hybridization temperature (typically 42-55°C).
-
Denature the DIG-labeled probe by heating to 80°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed Hybridization Buffer to a final concentration of 1-10 ng/µL.
-
Apply the probe solution to the sample on the slide, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature.
-
3. Post-Hybridization Washes & Immunodetection
-
Rationale: A series of washes with increasing stringency (lower salt concentration, higher temperature) removes non-specifically bound probes, reducing background signal.[22][23]
-
Carefully remove the coverslip by immersing the slide in 2x SSC at room temperature.
-
Wash slides 2 x 30 minutes in 0.2x SSC at a high-stringency temperature (e.g., 5-10°C above hybridization temp).
-
Wash slides 2 x 5 minutes in MABT buffer at room temperature.
-
Incubate slides in Blocking Buffer for 1-2 hours at room temperature.
-
Incubate with an anti-DIG-AP antibody diluted in Blocking Buffer (typically 1:1000 to 1:5000) overnight at 4°C in a humidified chamber.
-
Wash slides 5 x 10 minutes with MABT buffer.
-
4. Signal Development
-
Rationale: The AP enzyme converts the soluble NBT/BCIP substrates into a permanent, insoluble dark purple precipitate.
-
Equilibrate slides in Detection Buffer for 10 minutes.
-
Incubate with NBT/BCIP solution in Detection Buffer in the dark. Monitor color development under a microscope (can take 30 minutes to several hours).
-
Stop the reaction by washing thoroughly with distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
This protocol is for direct detection using an oligo probe conjugated to a fluorophore (e.g., Atto-488).
1. Sample Preparation
-
Follow Step 1 from the CISH protocol. Proper permeabilization is equally critical for FISH.
2. Hybridization
-
Follow Step 2 from the CISH protocol, using a fluorescently labeled probe. Oligo probes often require lower hybridization temperatures (37-46°C).
3. Post-Hybridization Washes & Mounting
-
Rationale: Stringency washes are crucial for a good signal-to-noise ratio in FISH. An anti-fade mounting medium is essential to protect the fluorophores from photobleaching during imaging.
-
Follow steps 3.1 and 3.2 from the CISH protocol. The stringency wash temperature should be optimized based on the probe's Tm.
-
Wash slides 2 x 5 minutes in PBS at room temperature.
-
Briefly rinse with distilled water and allow to air dry in the dark.
-
Apply a drop of anti-fade mounting medium containing DAPI (to stain cellular DNA for context).
-
Cover with a coverslip and seal the edges with nail polish. Store slides at 4°C in the dark until imaging.
-
Section 4: Data Analysis and Controls
Interpretation:
-
CISH: A positive signal is an insoluble colored precipitate localized within the bacterial cell. The intensity and distribution can provide semi-quantitative information.
-
FISH: A positive signal is a distinct fluorescent spot that co-localizes with the DAPI-stained cell. The number and brightness of spots can be quantified with appropriate imaging software.
Essential Controls: A self-validating protocol requires rigorous controls.
-
Positive Control Probe: Use a probe against a highly expressed, conserved gene like 16S rRNA to confirm that the protocol is working and RNA is intact.
-
Negative Control (Sense Probe): A sense-strand riboprobe should produce no signal, as it is not complementary to the mRNA target. This controls for non-specific probe binding.
-
No Probe Control: A slide processed without any probe should show no signal, controlling for background from the detection reagents.
Section 5: Troubleshooting
Table 2: Common ISH Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | RNA Degradation: Improper sample handling. | Use nuclease-free reagents; process samples quickly.[24] |
| Poor Permeabilization: Probe cannot access the target mRNA. | Optimize lysozyme concentration/time or ethanol treatment.[25][26] | |
| Low Probe Concentration: Insufficient probe to generate a detectable signal. | Increase probe concentration in the hybridization buffer.[25] | |
| Hybridization/Wash Temp Too High: Probe is washed off. | Lower the stringency wash temperature or optimize hybridization temp.[22] | |
| High Background | Insufficient Blocking: Non-specific antibody binding (CISH). | Increase blocking time or change blocking reagent (e.g., serum). |
| Probe Concentration Too High: Non-specific probe binding. | Decrease probe concentration. | |
| Insufficient Washing: Non-specifically bound probe remains. | Increase duration or temperature of stringency washes.[22] | |
| Drying Out: Reagents evaporated during incubation. | Ensure the incubation chamber is properly humidified; seal coverslips well.[27] | |
| Poor Morphology | Over-digestion: Permeabilization was too harsh. | Reduce enzyme concentration or incubation time.[25] |
| Fixation Issues: Fixation was too short or fixative was old. | Use fresh PFA and ensure adequate fixation time (e.g., 1 hour).[26][27] |
References
- Nonradioactive In Situ Hybridization: Recent Techniques and Applications.
- In Situ Hybridization Support—Troubleshooting.Thermo Fisher Scientific - CA.
- Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria.PLOS One.
- In Situ Hybridization Protocol & Troubleshooting.
- Fluorescent In Situ Hybridization (FISH) to Analyze Gene Expression.Scantox.
- Chromogenic in situ hybridiz
- Fluorescence In Situ Hybridization (FISH).Thermo Fisher Scientific - US.
- In situ hybridiz
- A non-radioactive in situ hybridization method that does not require RNAse-free conditions.PubMed.
- Steps to Better ISH Staining: Protocol, Troubleshooting & More.Leica Biosystems.
- FISH: Fluorescence In Situ Hybridiz
- Troubleshooting | In Situ Hybridiz
- Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria.PubMed Central.
- Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria.PubMed.
- Fluorescence in situ hybridiz
- Automated design of probes for rRNA-targeted fluorescence in situ hybridization reveals the advantages of using dual probes for accurate identific
- FISH Tips and Troubleshooting.Today's Clinical Lab.
- Chromogenic In Situ Hybridiz
- In Situ Hybridization (ISH) and Fluorescence in Situ Hybridization (FISH).
- In Situ Hybridization: Tips, Techniques, and Expert Insights.The Scientist Magazine.
- Chromogenic in Situ Hybridization : A Practical Alternative for Fluorescence in Situ Hybridization to Detect HER-2/neu Oncogene Amplification in Archival Breast Cancer Samples.PMC - NIH.
- Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus.PMC - NIH.
- The dabABC operon is a marker of C4-alkylated monobactam biosynthesis and responsible for (2S,3R)
- FISH: the importance of in situ probe design.Oxford Gene Technology.
- Tips for Successful In Situ Hybridiz
- ISH: in situ hybridiz
- In situ hybridization protocols.University College London.
- In Situ Hybridization Protocol.
- Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis.Frontiers.
- The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria.ScholarWorks@BGSU.
- The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegener
- The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study.
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Application Notes and Protocols for (S)-2,4-Diaminobutanoic Acid Hydrobromide: A Guide to Safe Handling and Disposal
Introduction
(S)-2,4-Diaminobutanoic acid hydrobromide, a derivative of 2,4-diaminobutyric acid (DABA), is a chiral compound with significant biological activity, primarily utilized in neuroscience research.[1] It functions as a non-competitive inhibitor of GABA transaminase and a GABA reuptake inhibitor, leading to elevated levels of the inhibitory neurotransmitter GABA in the central nervous system.[1][2] While this property makes it a valuable tool for studying neurotransmission and a potential candidate for therapeutic development, it also underscores its potential toxicity.[1][2] Reports indicate that 2,4-diaminobutyric acid can act as a neurotoxin and may cause liver damage.[2][3]
These inherent risks necessitate a comprehensive understanding and strict adherence to safe handling and disposal procedures. This document provides detailed protocols and insights for researchers, scientists, and drug development professionals to mitigate risks associated with the use of this compound in a laboratory setting. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to understand its associated hazards.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₁BrN₂O₂ | [1][4] |
| Molecular Weight | 199.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Hygroscopicity | Likely hygroscopic | Inferred from salt form and general properties of amino acid hydrohalides |
| Photosensitivity | Potential for light sensitivity | General precaution for complex organic molecules |
Toxicological Profile
-
Neurotoxicity: The primary toxicological concern is its neurotoxic effects, which can manifest as hyperirritability, tremors, and convulsions.[3] This is attributed to its interference with GABA metabolism, leading to a state of chronic ammonia toxicity.[3]
-
Hepatotoxicity: Studies have shown that L-2,4-diaminobutyric acid can be concentrated in the liver and may cause liver damage.[3]
-
Irritation: Based on data for the closely related L-2,4-Diaminobutyric acid dihydrochloride, this compound should be considered an irritant, causing skin and serious eye irritation.[5] Inhalation of the dust may also cause respiratory irritation.
Hazard Summary Diagram
Caption: Primary hazards associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
The primary engineering control for handling powdered this compound is a certified chemical fume hood.[6] This provides containment of airborne particles and protects the user from inhalation. All weighing and solution preparation activities must be conducted within a fume hood. For particularly sensitive operations or when handling larger quantities, a glove box may be considered to provide an additional layer of containment.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough hazard assessment of the specific procedures being undertaken.[7]
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves are recommended. Given the potential for skin irritation, it is crucial to inspect gloves for any signs of damage before use.[8] Double gloving is a prudent measure, especially when handling the pure solid or concentrated solutions.[6] |
| Body Protection | A laboratory coat must be worn at all times.[6] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | For routine handling within a chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary. |
Safe Handling and Storage Protocols
General Handling Practices
-
Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.[9]
-
Minimize Quantities: Only the amount of material required for the immediate experiment should be handled.[10]
-
Avoid Dust Formation: Care should be taken to avoid the generation of dust. This can be achieved by gentle handling and avoiding vigorous scooping or pouring.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or apply cosmetics in the laboratory.[8]
Storage
Given its likely hygroscopic and potentially photosensitive nature, proper storage is critical to maintain the integrity of the compound and prevent the creation of additional hazards.
-
Container: Store in a tightly sealed, opaque container to protect from moisture and light.
-
Environment: The storage area should be cool, dry, and well-ventilated.[5] Due to its toxicity, it should be stored in a locked cabinet or a secure, restricted-access area.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
Spills and Leaks
Prompt and appropriate action is crucial in the event of a spill.
4.1.1. Small Spills (Solid)
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in section 2.2.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[11] Do not dry sweep.
-
Cleanup: Carefully scoop the material and damp absorbent into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.
4.1.2. Large Spills
In the event of a large spill, or if the spill occurs outside of a containment area, the following steps should be taken:
-
Evacuate Immediately: Evacuate the laboratory and alert others.
-
Isolate the Area: Close the laboratory doors and prevent entry.
-
Emergency Services: Contact your institution's emergency response team or local emergency services. Provide them with the identity of the spilled substance.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Waste Container: All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[11][12]
-
Halogenated Waste Stream: This waste should be segregated into the halogenated organic waste stream.[13] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
Disposal Protocol Workflow
Caption: Workflow for the proper disposal of this compound waste.
Conclusion
This compound is a valuable research tool with significant toxicological risks. A comprehensive understanding of these hazards, coupled with the diligent application of the engineering controls, personal protective equipment, and handling and disposal protocols outlined in this guide, is essential for ensuring the safety of laboratory personnel and the environment. By fostering a proactive safety culture grounded in scientific principles, the risks associated with this compound can be effectively managed.
References
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- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
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- Smolecule. (2023, August 16). Buy this compound.
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- Lead Sciences. (n.d.). This compound.
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- NY Creates. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
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Research Applications
Application Note: (S)-2,4-Diaminobutanoic Acid as a Conformationally Constrained Scaffold for Peptidomimetics and Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rational design of peptidomimetics with enhanced biological activity, selectivity, and metabolic stability is a cornerstone of modern drug discovery.[1][2][3] A key strategy in this endeavor is the use of conformationally constrained amino acids to lock a peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[4][5] This guide details the application of (S)-2,4-diaminobutanoic acid (DAB), a non-proteinogenic amino acid, as a powerful tool for inducing specific secondary structures, such as β-turns.[6] We provide the scientific rationale for its use, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and an overview of its application in enhancing the pharmacological properties of bioactive peptides.
The Structural Rationale for (S)-DAB in Conformational Design
(S)-2,4-diaminobutanoic acid, also known as L-Dbu, is a unique building block because it contains both an α-amino group, which participates in the peptide backbone, and a γ-amino group on its side chain.[6][7] This arrangement is pivotal for its function as a conformational constraint. The γ-amino group can act as an internal nucleophile or a hydrogen bond donor, allowing it to interact with the peptide backbone.
This interaction can constrain the peptide's flexibility in several ways:
-
β-Turn Induction: The side-chain amine can form a hydrogen bond with a backbone carbonyl group of a preceding residue (i), forcing the peptide chain to fold back on itself and adopt a stable β-turn conformation. This is one of the most common secondary structures involved in molecular recognition.[8]
-
Lactam Bridging: The γ-amino group can be chemically linked to a C-terminal carboxyl group to form a cyclic, side-chain-to-tail lactam bridge, creating a highly constrained macrocyclic peptide.
-
Enhanced Stability: By pre-organizing the peptide into its active shape, DAB can increase resistance to proteolytic degradation, a common limitation of natural peptide therapeutics.[9]
The incorporation of such constraints transforms a flexible peptide into a more rigid, defined structure, which can lead to significantly improved binding affinity and selectivity for its biological target.[10]
Figure 2: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a DAB-containing peptide.
Applications & Case Studies
The utility of (S)-DAB extends across various therapeutic areas where peptide conformation is critical for activity.
Case Study: Stabilization of an Antimicrobial Peptide (AMP)
Many natural AMPs are unstructured in solution and only adopt their active α-helical or β-sheet conformation upon binding to a bacterial membrane. This flexibility can make them susceptible to proteolysis.
In a hypothetical study, a natural 12-residue AMP with known activity but poor stability is modified. The native sequence contains a Gly-Ser turn motif. By replacing these two residues with a single (S)-DAB residue, the goal is to pre-organize the peptide into a bioactive turn structure, enhancing both its stability and potency.
Data Summary:
| Peptide Variant | Sequence | Minimum Inhibitory Conc. (MIC) vs. E. coli (µg/mL) | Half-life in Human Serum (min) |
| Native Peptide | FLGGS LKFALKFL-NH₂ | 32 | 15 |
| DAB-modified | FLG-Dab -LKFALKFL-NH₂ | 8 | > 180 |
Analysis: The introduction of a single (S)-DAB residue resulted in a 4-fold increase in antimicrobial potency (lower MIC value). This is attributed to the conformationally constrained structure more closely mimicking the receptor-bound state, reducing the energetic cost of binding. Furthermore, the serum stability was dramatically improved, with the half-life increasing by over 12-fold . This increased resistance to proteases is a direct result of the rigidified backbone structure induced by the DAB residue. [9][11]
Conclusion
(S)-2,4-diaminobutanoic acid is a versatile and highly effective building block for introducing conformational constraints into synthetic peptides. Its straightforward incorporation via standard Fmoc-SPPS protocols allows researchers to rationally design peptidomimetics with superior pharmacological profiles. By stabilizing bioactive secondary structures like β-turns, DAB can significantly enhance binding affinity, biological potency, and metabolic stability, making it an invaluable tool in the development of next-generation peptide-based therapeutics. []
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L-2,4-Diaminobutyric Acid: A Versatile Tool for Interrogating GABAergic Neurotransmission
Introduction: The Critical Role of GABAergic Inhibition and Its Gatekeepers
In the intricate landscape of the central nervous system (CNS), a delicate balance between excitation and inhibition governs neural circuit function, information processing, and ultimately, behavior. The primary mediator of fast inhibitory neurotransmission is γ-aminobutyric acid (GABA)[1]. The precise control of GABA levels in the synaptic cleft and the extrasynaptic space is paramount for maintaining this equilibrium. A key mechanism for clearing GABA from the extracellular space is its reuptake by GABA transporters (GATs), a family of sodium- and chloride-dependent transmembrane proteins[2][3]. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1[2][4].
L-2,4-diaminobutyric acid (L-DABA), a structural analog of GABA, has emerged as a valuable pharmacological tool for researchers seeking to dissect the complexities of GABAergic neurotransmission. By competitively inhibiting GABA uptake, primarily through GAT-1, L-DABA allows for the targeted manipulation of extracellular GABA concentrations, providing a window into the functional consequences of altered GABAergic signaling[5][6][7]. This guide provides a comprehensive overview of the applications and protocols for utilizing L-DABA as a research tool, aimed at neuroscientists, pharmacologists, and drug development professionals.
Mechanism of Action: A Competitive Edge at the GABA Transporter
L-DABA exerts its effects by acting as a competitive inhibitor of GABA transporters[5]. This means that L-DABA binds to the same site on the transporter as GABA, thereby preventing the reuptake of GABA from the extracellular space into presynaptic terminals and surrounding glial cells. The primary target of L-DABA is the GAT-1 transporter, which is predominantly expressed on neurons[2]. By blocking GAT-1, L-DABA effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft and extrasynaptic space. This enhancement of GABAergic tone leads to a greater activation of both phasic (synaptic) and tonic (extrasynaptic) GABA receptors, resulting in increased inhibitory signaling.
It is important to note that while GAT-1 is the principal target, the precise selectivity profile of L-DABA across all four GAT subtypes is an area of ongoing investigation. Researchers should be mindful of potential effects on other transporters, especially at higher concentrations.
Table 1: Inhibitory Profile of L-2,4-Diaminobutyric Acid (L-DABA) and Other Selected GAT Inhibitors
| Compound | Target(s) | IC50 / Ki (µM) | Primary Application | Reference(s) |
| L-2,4-Diaminobutyric Acid (L-DABA) | GAT-1 (primarily) | Km = 54 ± 12 µM (for uptake) | General GABA reuptake inhibition | [5] |
| Tiagabine | GAT-1 | IC50 ≈ 0.07 µM | Anticonvulsant, research tool | [3] |
| NO-711 | GAT-1 | IC50 ≈ 0.04 µM | Research tool | [3] |
| Nipecotic Acid | GAT-1, GAT-2, GAT-3 | - | General GABA reuptake inhibition | [7] |
| SNAP-5114 | GAT-2/GAT-3 | IC50 ≈ 20 µM (GAT-2), 5 µM (GAT-3) | Research tool for glial GATs | [8] |
Note: The Km value for L-DABA uptake reflects its affinity for the transporter and its action as a competitive substrate. Direct Ki or IC50 values for L-DABA's inhibition of GABA transport across all GAT subtypes are not consistently reported in the literature.
Application Notes: Unveiling the Dynamics of GABAergic Signaling
The ability of L-DABA to elevate extracellular GABA levels makes it a powerful tool for a variety of in vitro and in vivo applications.
Potentiation of Tonic and Phasic GABAergic Currents
GABAergic inhibition is broadly categorized into two modes: phasic and tonic. Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors following vesicular release of GABA, resulting in inhibitory postsynaptic currents (IPSCs)[9]. Tonic inhibition, on the other hand, is a persistent inhibitory current generated by the activation of high-affinity extrasynaptic GABAA receptors by ambient, low concentrations of extracellular GABA[10].
By inhibiting GABA reuptake, L-DABA is expected to enhance both forms of inhibition. The increased availability of GABA in the synapse will prolong the duration of IPSCs, thereby strengthening phasic inhibition. Concurrently, the elevation of ambient GABA levels will lead to a greater activation of extrasynaptic receptors, augmenting the tonic inhibitory current. This dual effect allows researchers to investigate the distinct roles of phasic and tonic inhibition in regulating neuronal excitability, network oscillations, and information processing.
Caption: Mechanism of L-DABA at the GABAergic synapse.
Investigating GABAergic Synaptic Plasticity
Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular correlate of learning and memory. While extensively studied at excitatory synapses, LTP also occurs at GABAergic synapses (LTPGABA)[11][12]. LTPGABA can be induced by various protocols and often involves a presynaptic increase in GABA release probability[11][13].
L-DABA can be employed to investigate the role of GABA reuptake in the induction and expression of LTPGABA. By acutely increasing extracellular GABA levels during an LTP induction protocol, researchers can explore whether enhanced GABAergic signaling facilitates or occludes this form of plasticity. For instance, if LTPGABA is mediated by an increase in GABA release, pre-application of L-DABA might occlude the potentiation by saturating the postsynaptic receptors. Conversely, a sustained elevation of GABA might be a prerequisite for the induction of certain forms of LTPGABA.
In Vivo Monitoring of Extracellular GABA Dynamics with Microdialysis
In vivo microdialysis is a powerful technique for measuring the concentrations of neurotransmitters in the extracellular fluid of the brain in freely moving animals[14][15]. By implanting a microdialysis probe into a specific brain region, researchers can collect samples of the extracellular fluid and analyze them for GABA content.
L-DABA can be administered systemically or, more directly, through the microdialysis probe itself (a technique known as retrodialysis) to locally inhibit GABA reuptake. This allows for the real-time monitoring of how GABA uptake inhibition affects basal GABA levels and the response to various physiological or pharmacological challenges. This approach is invaluable for studying the role of GABAergic dysregulation in neurological and psychiatric disorders.
Protocols
The following protocols provide a starting point for researchers. It is crucial to optimize concentrations and timings for each specific experimental preparation and research question.
Protocol 1: In Vitro Electrophysiology in Brain Slices
This protocol describes how to use L-DABA to study its effects on GABAergic currents in acute brain slices.
Materials:
-
Standard artificial cerebrospinal fluid (aCSF)
-
L-2,4-diaminobutyric acid dihydrochloride (prepare a stock solution in water)
-
Slicing and recording chambers for electrophysiology
-
Patch-clamp rig
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline synaptic activity (spontaneous or evoked IPSCs) or hold the neuron in voltage-clamp to measure the tonic GABAergic current.
-
L-DABA Application: Bath-apply L-DABA at the desired concentration (a starting concentration of 1 mM has been shown to be effective in prolonging GABA-evoked conductances)[7]. Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).
-
Data Acquisition: Record the effects of L-DABA on the parameters of interest (e.g., IPSC amplitude, frequency, decay kinetics; holding current for tonic inhibition).
-
Washout: If desired, wash out the L-DABA by perfusing with drug-free aCSF and monitor for recovery of the baseline activity.
Experimental Controls:
-
Vehicle Control: Before applying L-DABA, perfuse the slice with the vehicle (e.g., aCSF) alone to ensure that the solvent for the drug has no effect on the recorded parameters[16][17].
-
Time Control: Record from a separate slice for the same duration without applying L-DABA to control for any time-dependent changes in neuronal activity.
Caption: Experimental workflow for brain slice electrophysiology with L-DABA.
Protocol 2: In Vivo Microdialysis
This protocol outlines the use of L-DABA in an in vivo microdialysis experiment to measure changes in extracellular GABA.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system for GABA analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
L-2,4-diaminobutyric acid dihydrochloride
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region of the animal.
-
Recovery: Allow the animal to recover from surgery according to approved animal care protocols.
-
Perfusion: Begin perfusing the microdialysis probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA concentration.
-
L-DABA Administration (Retrodialysis): Switch the perfusion solution to aCSF containing L-DABA at the desired concentration. A starting concentration in the range of 30-300 µM in the perfusate has been used for other GAT inhibitors and can be a starting point for optimization with L-DABA[18].
-
Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the change in extracellular GABA levels.
-
Data Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence or mass spectrometry detection.
-
Data Normalization: Express the post-drug GABA levels as a percentage of the pre-drug baseline for each animal to account for individual differences in probe recovery.
Experimental Controls:
-
Vehicle Control: In a separate group of animals, perfuse with aCSF containing only the vehicle to control for any effects of the perfusion itself.
-
A-CSF Control: In some experiments, it is useful to have a control group that undergoes the same procedures, including syringe changes, but with only aCSF to control for any procedural effects on GABA release[18].
Scientific Integrity and Trustworthiness
Causality in Experimental Choices
The choice to use L-DABA is predicated on the well-established role of GABA transporters in regulating GABAergic neurotransmission. By inhibiting this key clearance mechanism, a direct causal link can be established between the elevation of extracellular GABA and the observed physiological or behavioral effects. The protocols provided are designed to isolate this mechanism. For example, in the electrophysiology protocol, the use of a stable baseline recording before drug application allows for a direct comparison, strengthening the causal inference that any observed changes are due to the action of L-DABA.
Self-Validating Systems
The described protocols incorporate internal controls to validate the findings. In electrophysiology, the ability to wash out the effects of L-DABA and observe a return to baseline provides strong evidence for a specific and reversible pharmacological effect. In microdialysis, establishing a stable baseline before drug administration is critical for demonstrating that the subsequent changes are not due to random fluctuations. Furthermore, the dose-dependent effect of L-DABA on GABA levels can be assessed to confirm a specific pharmacological action.
Off-Target Considerations and Limitations
While L-DABA is a valuable tool, it is not without its limitations. Researchers should be aware of potential off-target effects. Notably, L-DABA has been reported to act as a non-competitive inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation[19]. Inhibition of GABA-T would also lead to an increase in GABA levels, providing a potential confounding factor. However, the effect of L-DABA on GABA uptake is generally considered its primary mechanism of action in acute experimental settings.
Furthermore, at high concentrations, L-DABA may exhibit neurotoxic effects, potentially related to its influence on ammonia metabolism[19]. Therefore, it is crucial to use the lowest effective concentration and to perform appropriate toxicity controls, especially in chronic in vivo studies.
Conclusion
L-2,4-diaminobutyric acid is a powerful and versatile tool for probing the intricacies of the GABAergic system. By selectively inhibiting GABA reuptake, L-DABA provides researchers with a means to manipulate extracellular GABA levels and investigate the functional consequences in a controlled manner. The application notes and protocols detailed in this guide offer a solid foundation for utilizing L-DABA to advance our understanding of GABAergic neurotransmission in both health and disease. As with any pharmacological tool, a thorough understanding of its mechanism of action, potential off-target effects, and the implementation of rigorous experimental controls are essential for generating robust and reliable scientific data.
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Jia, F., et al. (2008). Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons. The Journal of Physiology, 586(10), 2571-2585. [Link]
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Peng, L., et al. (1991). GABA synthesis in brain slices is dependent on glutamine produced in astrocytes. Neurochemical Research, 16(2), 151-156. [Link]
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Jones, D. L., et al. (2021). Tonic GABAA Receptor-Mediated Currents of Human Cortical GABAergic Interneurons Vary Amongst Cell Types. eNeuro, 8(6), ENEURO.0229-21.2021. [Link]
-
Vayonis, G., et al. (1996). Stimulated release of exogenous GABA and glutamate from cerebral cortical synaptosomes and brain slices by bis(acetato)tetrakis(imidazole) copper(II) complex. Journal of Inorganic Biochemistry, 63(1), 1-10. [Link]
-
Ittner, A., et al. (2008). Long-term potentiation-like facilitation through GABAA receptor blockade in the mouse dentate gyrus in vivo. Neuroscience Letters, 446(2-3), 91-94. [Link]
-
Fu, Y., & Shinnick-Gallagher, P. (2005). Two Intra-Amygdaloid Pathways to the Central Amygdala Exhibit Different Mechanisms of Long-Term Potentiation. The Journal of Neuroscience, 25(44), 10224-10232. [Link]
-
Wang, J., et al. (2022). Intelligent Vehicle Lateral Control Method Based on Feedforward + Predictive LQR Algorithm. Applied Sciences, 12(19), 9694. [Link]
-
Wikipedia. (n.d.). Synapse. [Link]
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application of (S)-DAB in the development of novel peptide antibiotics
An Application Guide to the Strategic Use of (S)-2,4-Diaminobutyric Acid in the Design of Novel Peptide Antibiotics
Authored by: A Senior Application Scientist
Abstract
The escalating crisis of antibiotic resistance necessitates innovative strategies for the development of new antimicrobial agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique membrane-targeting mechanisms, which can circumvent conventional resistance pathways.[1] A key component in the design of potent AMPs is the incorporation of non-proteinogenic amino acids to enhance efficacy and stability. This guide focuses on (S)-2,4-diaminobutyric acid ((S)-DAB), a foundational building block in both natural and synthetic peptide antibiotics. Its unique structural properties—a shorter side chain than lysine and a primary amine conferring a positive charge at physiological pH—make it an invaluable tool for modulating the physicochemical properties of peptides.[2] We provide a comprehensive overview of the rationale for using (S)-DAB, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methodologies for evaluating the resulting peptides' antimicrobial efficacy and selectivity.
Introduction: The Rationale for (S)-DAB in Antimicrobial Peptide Design
(S)-2,4-diaminobutyric acid is a hallmark of the polymyxin class of antibiotics, a last-resort treatment for multidrug-resistant Gram-negative infections.[2][3] The high density of DAB residues in polymyxins is critical to their mechanism of action, which involves a strong electrostatic interaction with the negatively charged lipopolysaccharide (LPS) layer of the bacterial outer membrane.[2][3] This initial binding event disrupts membrane integrity, leading to rapid cell death.[1][4]
The strategic incorporation of (S)-DAB into novel peptide sequences allows researchers to harness these properties. Key advantages include:
-
Enhanced Cationicity: The γ-amino group of (S)-DAB is protonated at physiological pH, contributing a +1 charge. Increasing the net positive charge of a peptide can significantly enhance its affinity for anionic bacterial membranes over the more neutral membranes of eukaryotic cells, thereby improving selectivity.[1]
-
Modulation of Amphipathicity: In α-helical peptides, placing DAB residues on the polar face of the helix enhances the separation of charged and hydrophobic domains. This amphipathic structure is crucial for membrane insertion and disruption via mechanisms like the "carpet" or "barrel-stave" models.[1][4]
-
Structural Scaffolding: The shorter side chain of DAB compared to lysine or ornithine can influence peptide conformation and folding upon membrane interaction, which can be fine-tuned to optimize activity.[3]
-
Increased Proteolytic Resistance: The inclusion of unnatural amino acids like DAB can render peptides less susceptible to degradation by host or bacterial proteases, a major hurdle for the therapeutic development of AMPs.[5]
This guide provides the technical framework for leveraging these advantages in a research and drug development setting.
Workflow for Development of (S)-DAB-Containing Peptides
The development process follows a logical progression from conceptual design to empirical validation. The workflow ensures that synthetic efforts are guided by rational principles and that the resulting candidates are rigorously evaluated for both efficacy and safety.
Figure 1: A comprehensive workflow diagram illustrating the key stages in the development and evaluation of novel (S)-DAB-containing antimicrobial peptides.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemical strategy.[6] The key consideration for incorporating (S)-DAB is the protection of its side-chain (γ) amino group to prevent branching. A Boc (tert-butyloxycarbonyl) protecting group is standard, as it is stable during Fmoc removal but cleaved simultaneously with other side-chain protecting groups and resin cleavage under strong acid conditions.
Materials:
-
Fmoc-Rink Amide MBHA resin (or equivalent for C-terminal amide)
-
Fmoc-protected amino acids, including Fmoc-(S)-DAB(Boc)-OH
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a fritted reaction vessel.
-
First Amino Acid Deprotection: If using a pre-loaded resin, remove the Fmoc group from the first amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (e.g., Fmoc-(S)-DAB(Boc)-OH) (3 equivalents relative to resin loading) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activation mixture to the resin. Agitate for 1-2 hours at room temperature. c. Causality Note: Using an excess of reagents drives the coupling reaction to completion, which is a core principle of SPPS developed by Merrifield.[7][8] HCTU is a highly efficient coupling reagent that minimizes racemization.[9]
-
Washing: After coupling, drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the newly added amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Cycle Repetition: Repeat steps 3-6 for each amino acid in the sequence until the full peptide is assembled.
-
Final Cleavage and Deprotection: a. Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature. c. Causality Note: TFA cleaves the peptide from the resin and removes the Boc group from the DAB side chain and other tBu-based protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[7]
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Protocol for Peptide Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide on a semi-preparative C18 column using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Combine the pure fractions and lyophilize to obtain a fluffy white powder.
Characterization by Mass Spectrometry:
-
Analyze the purified peptide using LC-MS, typically with an Electrospray Ionization (ESI) source.
-
Confirm that the observed molecular weight matches the calculated theoretical mass of the peptide. This validates the correct synthesis and incorporation of all amino acids, including (S)-DAB. High-resolution mass spectrometry can further confirm the elemental composition.[9]
Protocol for Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Lyophilized peptide stock solution (e.g., 1 mg/mL in sterile water)
Step-by-Step Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls:
-
Positive Control: Wells with bacteria and MHB only (no peptide).
-
Negative Control: Wells with MHB only (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
Protocol for Hemolytic Activity Assay
This assay assesses the peptide's toxicity towards eukaryotic cells by measuring the lysis of human red blood cells (hRBCs).[1]
Materials:
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS)
-
Peptide solutions of various concentrations
-
Positive Control: 1% Triton X-100 (causes 100% lysis)
-
Negative Control: PBS (causes 0% lysis)
Step-by-Step Procedure:
-
Prepare hRBC Suspension: Wash hRBCs three times with PBS by centrifugation. Resuspend the cells in PBS to obtain a 2% (v/v) suspension.
-
Incubation: In a 96-well plate, mix the peptide solutions with the hRBC suspension. Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact cells.
-
Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Data Interpretation and Expected Outcomes
The incorporation of (S)-DAB is expected to enhance antimicrobial activity, particularly against Gram-negative bacteria, without a proportional increase in hemolytic activity.
Table 1: Example Data for a Parent Peptide vs. its (S)-DAB Analogue
| Peptide Sequence | Net Charge | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | HC₅₀ (µg/mL)¹ | Selectivity Index (SI)² |
| KKLFK KLLKYLKKF | +7 | 16 | 32 | 50 | 3.1 |
| KKLFDab KLLKYLKKF | +7 | 4 | 16 | >200 | >50 |
¹HC₅₀: Concentration causing 50% hemolysis. ²Selectivity Index = HC₅₀ / Geometric Mean of MICs. A higher SI indicates better therapeutic potential.
Mechanism of Action: The Role of (S)-DAB
The primary mechanism of action for cationic, DAB-containing peptides is the disruption of the bacterial cell membrane.
Figure 2: A simplified model of the mechanism of action for a (S)-DAB-containing antimicrobial peptide against a bacterial membrane.
-
Electrostatic Attraction: The positively charged γ-amino groups of the DAB residues are electrostatically attracted to the negatively charged components of the bacterial membrane, such as LPS in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[2][3]
-
Membrane Disruption: Upon accumulation at the membrane surface, the peptide disrupts the lipid bilayer. Depending on the peptide's structure and concentration, this can occur via several models:
-
Carpet Model: The peptides coat the membrane surface like a carpet, disrupting the bilayer integrity and leading to micellization.[1]
-
Toroidal or Barrel-Stave Models: The peptides insert into the membrane, forming pores that lead to leakage of cellular contents and dissipation of ion gradients.[1][4]
-
-
Cell Death: The loss of membrane integrity results in rapid bacterial cell death. This physical mode of action makes the development of resistance more difficult for bacteria compared to antibiotics that target specific enzymes.[1]
Conclusion
(S)-2,4-diaminobutyric acid is a powerful and versatile building block for the rational design of novel peptide antibiotics. By carefully positioning (S)-DAB within a peptide sequence, researchers can enhance cationic charge, modulate amphipathicity, and improve stability, leading to candidates with high potency and improved selectivity. The protocols and principles outlined in this guide provide a robust framework for the synthesis, evaluation, and optimization of next-generation peptide therapeutics to combat the growing threat of antibiotic resistance.
References
-
Mishra, B., Reiling, S., Zarena, D., & Wang, G. (2017). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. ACS Infectious Diseases, 3(3), 229-243. [Link]
-
López-Causapé, C., et al. (2021). Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. Frontiers in Microbiology, 12, 780097. [Link]
-
Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Molecular Biosciences, 8, 689437. [Link]
-
Lin, Y. W., et al. (2021). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Journal of Medicinal Chemistry, 64(18), 13531-13542. [Link]
-
Pasupuleti, M., et al. (2009). Evaluation of l-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. Journal of Peptide Science, 15(1), 18-24. [Link]
-
Zlamala, C., et al. (1998). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic and Evolutionary Microbiology, 48(2), 527-533. [Link]
-
Lin, Y. W., et al. (2021). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. ACS Publications. [Link]
-
Izumiya, N., et al. (1966). Studies of Peptide Antibiotics. XII. Syntheses of [2,2′-α,γ-Diaminobutyric acid]- and [2,2′-Lysine]-gramicidin S. Bulletin of the Chemical Society of Japan, 39(8), 1747-1752. [Link]
-
ResearchGate. (n.d.). Amino acid sequences of peptides employed in this study. DAB,... [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Zhu, Y., et al. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 570938. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics. Royal Society of Chemistry. [Link]
-
Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology, 9, 115. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Venkatesan, K., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Communications, 14, 4172. [Link]
-
Cirz, R. T., et al. (2005). Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo. Antimicrobial Agents and Chemotherapy, 49(8), 3454-3457. [Link]
-
Góngora-Benítez, M., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 92. [Link]
-
Yasir, M., et al. (2022). Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. International Journal of Molecular Sciences, 23(18), 10649. [Link]
Sources
- 1. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria [mdpi.com]
- 3. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
Application Notes & Protocols: (S)-2,4-Diaminobutanoic Acid as a Versatile Building Block for Advanced Peptidomimetics
Abstract
The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][3][4] The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling precise control over the physicochemical and pharmacological properties of the final molecule.[5][6][7] This guide focuses on (S)-2,4-diaminobutanoic acid (DAB), a non-proteinogenic amino acid, as a uniquely versatile building block. Its distinct architecture, featuring a shorter side chain than lysine and a reactive gamma-amino (γ-amino) group, provides a powerful tool for introducing conformational constraints, enhancing proteolytic resistance, and creating novel molecular architectures through site-selective functionalization.[8][9] We present the fundamental properties of DAB, detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and strategies for subsequent side-chain modification.
Introduction: The Strategic Value of (S)-2,4-Diaminobutanoic Acid (DAB)
(S)-2,4-Diaminobutanoic acid, also known as L-Dab, is an alpha-amino acid distinguished by the presence of a second primary amine at the Cγ position of its side chain.[10] This structure is homologous to L-Lysine and L-Ornithine but with a progressively shorter side chain, a feature that has profound implications for molecular design.
The strategic advantages of incorporating DAB into peptidomimetics include:
-
Conformational Rigidity: The shorter side chain can restrict the rotational freedom of the peptide backbone, promoting the formation of specific secondary structures like β-turns and helices.[11][12][13] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[14]
-
Enhanced Proteolytic Stability: The presence of a non-canonical residue disrupts the recognition sites for common proteases, significantly extending the in-vivo half-life of the peptide therapeutic.[7][15][16]
-
Orthogonal Chemical Handle: The γ-amino group provides a site for selective chemical modification, distinct from the N-terminal α-amino group. This allows for the attachment of various moieties, including lipids, imaging agents, cytotoxic drugs, or the formation of branched or cyclic structures.[17]
Table 1: Physicochemical Properties of (S)-2,4-Diaminobutanoic Acid
| Property | Value | Source |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid | [10][18] |
| Molecular Formula | C₄H₁₀N₂O₂ | [10] |
| Molecular Weight | 118.13 g/mol | [10] |
| Synonyms | L-Dab, L-2,4-diaminobutyric acid, H-Dab-OH | [10][18] |
| CAS Number | 1758-80-1 (free base) | [10] |
Foundational Synthetic Strategy: Orthogonal Protection
The successful incorporation and selective manipulation of DAB hinge on a robust orthogonal protection strategy. The α-amino and γ-amino groups must be masked with protecting groups that can be removed under different chemical conditions, allowing one to be deprotected while the other remains intact.[19][20] The most common and field-proven strategy for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) involves protecting the α-amino group with Fmoc (9-fluorenylmethoxycarbonyl) and the γ-amino group with Boc (tert-butyloxycarbonyl).
-
Fmoc (Base-Labile): Protects the α-amino group and is removed with a mild base (e.g., 20% piperidine in DMF) to allow for peptide chain elongation.[21]
-
Boc (Acid-Labile): Protects the γ-amino side chain and is stable to the basic conditions of Fmoc removal but can be selectively cleaved with mild acid (e.g., trifluoroacetic acid) for side-chain modification.[20][21]
Caption: Orthogonal protection of (S)-2,4-diaminobutanoic acid.
Experimental Protocols
The following protocols provide a framework for the incorporation and modification of DAB using standard manual or automated SPPS techniques.
Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH into a Peptide Sequence
This protocol details a single coupling cycle for adding a DAB residue to a growing peptide chain on a solid support resin.
Causality and Rationale: The choice of 2-chlorotrityl chloride (2-CTC) resin is advantageous for generating C-terminal carboxylic acids, as the cleavage conditions are exceptionally mild, preserving acid-sensitive side-chain protecting groups.[22] The HBTU/DIPEA activation system is a robust and widely used method that rapidly forms the activated ester of the incoming amino acid, minimizing side reactions like racemization.[14]
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin pre-loaded with the C-terminal amino acid
-
Fmoc-Dab(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Washing Solvents: Methanol (MeOH)
-
Solid-phase synthesis vessel and shaker
Workflow:
Caption: SPPS workflow for incorporating a single DAB residue.
Step-by-Step Methodology:
-
Resin Swelling: Place the resin-bound peptide in the synthesis vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with fresh deprotection solution for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Wash with DMF (5 times x 1 minute).
-
Wash with DCM (3 times x 1 minute).
-
Wash with DMF (3 times x 1 minute).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution. The solution will typically turn yellow, indicating activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times x 1 minute).
-
Wash with DCM (3 times x 1 minute). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: On-Resin Side-Chain (γ-Amino) Modification
This protocol describes the selective deprotection of the Boc group on the DAB side chain and subsequent acylation.
Causality and Rationale: This procedure leverages the chemical orthogonality of the Boc and Fmoc protecting groups. A solution of trifluoroacetic acid (TFA) in DCM is acidic enough to cleave the Boc group efficiently without prematurely cleaving the Fmoc group from the N-terminus or the peptide from an acid-labile resin like 2-CTC. This enables precise, site-specific modification on the solid support.
Materials and Reagents:
-
Resin-bound peptide containing the Fmoc-Dab(Boc)-OH residue
-
Deprotection solution: 30% (v/v) TFA in DCM
-
Neutralization solution: 5% (v/v) DIPEA in DMF
-
Reagent for modification (e.g., Carboxylic acid, HBTU, DIPEA for acylation)
-
All necessary washing solvents (DMF, DCM)
Workflow:
Caption: Workflow for on-resin modification of the DAB side chain.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin containing the fully protected peptide in DCM for 20 minutes.
-
Selective Boc Deprotection:
-
Drain the DCM. Add the deprotection solution (30% TFA in DCM) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat with fresh deprotection solution for 30 minutes.
-
-
Washing: Wash the resin thoroughly to remove all traces of TFA.
-
Wash with DCM (5 times x 1 minute).
-
Wash with DMF (3 times x 1 minute).
-
-
Neutralization: The newly exposed γ-amino group is protonated as a trifluoroacetate salt. It must be neutralized to its free amine form for the subsequent reaction.
-
Add the neutralization solution (5% DIPEA in DMF) to the resin.
-
Agitate for 5 minutes and drain. Repeat twice.
-
Wash with DMF (3 times x 1 minute).
-
-
Side-Chain Functionalization (Example: Acylation):
-
Activate the desired carboxylic acid (3-5 eq.) with HBTU/DIPEA in DMF, as described in Protocol 1, Step 4.
-
Add the activated solution to the resin and agitate for 2-4 hours, or until a Kaiser test confirms reaction completion.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times x 1 minute) and DCM (3 times x 1 minute).
-
Dry the resin under vacuum if synthesis is complete.
-
Applications and Functional Impact
The incorporation of DAB provides a gateway to a wide array of advanced peptidomimetics with tailored properties.
-
Antimicrobial Peptides (AMPs): The additional cationic charge from the γ-amino group can enhance the affinity of AMPs for negatively charged bacterial membranes, increasing their potency and selectivity.[4][6]
-
Cyclic Peptidomimetics: The γ-amino group can be used as an anchor point for on-resin cyclization, either through head-to-side-chain or side-chain-to-side-chain strategies. This is a powerful method for conformationally constraining a peptide to lock it into its bioactive conformation.[23]
-
Peptide-Drug Conjugates: The side chain serves as a reliable attachment point for conjugating small molecule drugs, creating targeted delivery systems.
-
Peptide Nucleic Acid (PNA) Analogs: Studies have utilized DAB to construct the backbone of PNAs, where the stereochemistry and spacing provided by the DAB scaffold influence the binding properties and stability of the resulting duplexes.[9]
Analytical Characterization
Post-synthesis, after cleavage from the resin and purification, a suite of analytical techniques is required to validate the identity, purity, and structure of the final DAB-containing peptidomimetic.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and quantify the final product. | A single major peak indicating high purity (>95%).[8][24] |
| Mass Spectrometry (MS) | Confirm the correct molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass.[24][25] |
| Tandem MS (MS/MS) | Verify the amino acid sequence, including the position of the DAB residue. | Fragmentation pattern confirms the sequence and any side-chain modifications. |
| NMR Spectroscopy | Provide detailed 3D structural information and conformational analysis. | Used to solve the solution structure and confirm the presence of induced secondary structures (e.g., β-turns).[11][26] |
Conclusion
(S)-2,4-Diaminobutanoic acid is more than just another non-canonical amino acid; it is a multifunctional tool for the medicinal chemist. Its unique combination of a short side chain and an orthogonally-addressable amino group provides a reliable and versatile platform for enhancing peptide stability, constraining conformation, and building complex molecular architectures. The protocols and strategies outlined in this guide demonstrate the practicality and power of using DAB to advance the design of next-generation peptidomimetic therapeutics.
References
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Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
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Sanderson, J. M. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. Durham University. Retrieved from [Link]
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de Oliveira, E., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735201, (S)-2,4-Diaminobutanoic acid hydrobromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134490, L-2,4-Diaminobutyric acid. Retrieved from [Link]
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Jadhav, P. D., & Yeo, K.-J. (2013). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
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Human Metabolome Database. (2023). Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 65427-54-5,DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Kumar, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports. Retrieved from [Link]
-
Jadhav, P. D., & Yeo, K.-J. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
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Guisado, O. R., et al. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Retrieved from [Link]
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Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Retrieved from [Link]
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Dong, N., et al. (2020). Design and Proteolytic Degradation of D-Amino Acid and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Retrieved from [Link]
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PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved from [Link]
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Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate. Retrieved from [Link]
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JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
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Tedeschi, T., et al. (2008). Evidences of complex formation between DABA-based nucleo-gamma-peptides with alternate configuration backbone. Journal of Peptide Science. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase peptide synthesis of the cyclic peptidomimetic 4 via.... Retrieved from [Link]
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ResearchGate. (2020). Peptidomimetics - A Versatile Route to Biologically Active Compounds. Retrieved from [Link]
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Weinstain, R., et al. (2019). Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. Bioconjugate Chemistry. Retrieved from [Link]
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Arkat USA. (2004). Conformational studies of C2 symmetric peptidomimetics based on 2,5-anhydro sugar diacid and 2,5-anhydro sugar diamine scaffolds. Retrieved from [Link]
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AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved from [Link]
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Albericio, F., & Kruger, H. G. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
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Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
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PubMed. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Retrieved from [Link]
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PubMed. (2024). Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway?. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
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Journal of Pharmaceutical Research. (2024). Peptidomimetics : A New Era in Drug Discovery. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Retrieved from [Link]
-
PubMed. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Role of L-2,4-Diaminobutyric Acid in Neurological Disorders
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to understanding and investigating the neurotoxic effects of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid implicated in neurological disorders. It covers the core molecular mechanisms, detailed protocols for quantification, and robust in vitro and in vivo models for functional analysis and therapeutic screening.
Introduction: The Neurological Significance of L-2,4-Diaminobutyric Acid (DABA)
L-2,4-Diaminobutyric acid (DABA) is a structural analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Unlike GABA, DABA is not a protein-building amino acid and is primarily known as a potent neurotoxin.[2] It is famously associated with neurolathyrism, a crippling, irreversible motor neuron disease characterized by spastic paraparesis of the lower limbs.[3][4] This condition arises from the excessive consumption of legumes like the grass pea (Lathyrus sativus), which naturally contain DABA and its more potent neurotoxic relative, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[3][5]
The primary pathological mechanism of DABA is excitotoxicity—a process where excessive stimulation of glutamate receptors leads to neuronal injury and death.[6][7] This makes DABA a critical tool for modeling neurological conditions where excitotoxicity is a key feature, such as stroke, epilepsy, and amyotrophic lateral sclerosis (ALS).[5][6] Understanding how to work with DABA, from precise quantification in biological matrices to modeling its effects in cellular and animal systems, is essential for both mechanistic research and the development of neuroprotective therapeutics.
Core Mechanism: The Dual-Pronged Assault on the Central Nervous System
DABA's neurotoxicity stems from its interference with the delicate balance between excitatory and inhibitory signaling in the central nervous system (CNS).[8][9] Its action is twofold: agonism at excitatory glutamate receptors and disruption of inhibitory GABAergic tone.
2.1 Excitotoxicity via Glutamate Receptor Agonism DABA acts as an agonist at ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][10] Over-activation of these receptors leads to a massive influx of Ca²⁺ into the neuron.[11] This calcium overload triggers a catastrophic cascade of downstream events:
-
Mitochondrial Dysfunction: Excess intracellular Ca²⁺ is sequestered by mitochondria, leading to the collapse of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and failure of ATP synthesis.[11][12]
-
Enzymatic Activation: Calcium-dependent enzymes, including proteases (calpains), phospholipases, and endonucleases, are activated, leading to the degradation of essential cellular proteins, membranes, and nucleic acids.[11]
-
Apoptotic and Necrotic Cell Death: The culmination of these processes triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[11][13]
2.2 Disruption of the GABAergic System In addition to its excitatory effects, DABA also acts as a competitive inhibitor of GABA transaminase, the enzyme responsible for GABA degradation.[2][14] While this can lead to an elevation of GABA levels, DABA also interferes with GABA uptake by presynaptic terminals and glial cells.[15][16] This complex interplay can disrupt the precise timing and magnitude of inhibitory neurotransmission, further contributing to a state of neuronal hyperexcitability.
Analytical Protocols for DABA Quantification
Accurate quantification of DABA in biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) is critical for toxicological studies and for correlating exposure levels with neurological outcomes. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[17]
Protocol 1: Quantification of DABA in Plasma by LC-MS/MS
-
Rationale: This protocol uses a simple protein precipitation step followed by reverse-phase chromatography to separate DABA from matrix components before detection by Multiple Reaction Monitoring (MRM) mass spectrometry. Derivatization is often unnecessary with modern HILIC columns but can be used with traditional C18 columns to improve retention and sensitivity.[17][18]
-
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., DABA-¹³C₄,¹⁵N₂).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[19]
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
-
-
Data Presentation: Key LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Acquity UPLC BEH HILIC, 2.1x100mm, 1.7µm) | Provides good retention for polar compounds like DABA without derivatization. |
| Mobile Phase A | Water with 0.1% Formic Acid + 10 mM Ammonium Formate | Provides protons for positive ionization and aids in peak shaping. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for gradient elution. |
| Gradient | Start at 95% B, decrease to 40% B over 5 min, hold, re-equilibrate | Optimized to retain and then elute DABA with a sharp peak. |
| Flow Rate | 0.4 mL/min | Standard flow rate for UPLC systems. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | DABA contains primary amines that readily accept a proton. |
| MRM Transitions | DABA: Q1 119.1 -> Q3 102.1; IS: Q1 124.1 -> Q3 107.1 (example) | Specific parent-to-fragment ion transitions for unambiguous identification and quantification. |
In Vitro Models for Functional Analysis
Primary neuronal cultures are invaluable for dissecting the specific cellular and molecular mechanisms of DABA-induced neurotoxicity in a controlled environment.[20][21]
Protocol 2: DABA-Induced Excitotoxicity in Primary Cortical Neurons
-
Rationale: This protocol uses primary neurons cultured from embryonic rodents to create a mature neuronal network.[22] Treatment with DABA induces excitotoxic cell death, which can be quantified using standard cell viability and cytotoxicity assays. This model is ideal for screening neuroprotective compounds.[23]
-
Step-by-Step Methodology:
-
Neuron Culture Preparation:
-
Dissect cortices from embryonic day 17-18 rat or mouse pups and prepare a single-cell suspension following established protocols.[24]
-
Plate cells onto Poly-D-Lysine coated 96-well plates at a density of 80,000-100,000 cells per well.[25]
-
Culture neurons in a suitable medium (e.g., Neurobasal Plus with B27 supplement) for 10-14 days in vitro (DIV) to allow for the development of mature synaptic connections.[24][26]
-
-
DABA Treatment:
-
Prepare a range of DABA concentrations (e.g., 10 µM to 1 mM) in culture medium.
-
For neuroprotective compound screening, pre-incubate the cultures with test compounds for a specified time (e.g., 1-24 hours) before adding DABA.[23]
-
Gently replace half of the medium in each well with the DABA-containing medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Neurotoxicity:
-
LDH Assay (Cytotoxicity): Measure the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells using a commercially available kit. Increased LDH signifies loss of membrane integrity.
-
MTT/Resazurin Assay (Viability): Assess metabolic activity as an indicator of cell viability. Add the reagent to the wells and measure the colorimetric or fluorometric signal according to the manufacturer's instructions.
-
Immunofluorescence (Morphology): Fix cells with 4% paraformaldehyde, permeabilize, and stain with antibodies against neuronal markers (e.g., MAP2, NeuN) and a nuclear stain (e.g., DAPI). Image using fluorescence microscopy to visualize neuronal morphology, neurite integrity, and nuclear condensation (a marker of apoptosis).
-
-
-
Data Presentation: Typical Experimental Parameters
| Parameter | Condition | Rationale |
| Cell Type | Primary Rat/Mouse Cortical Neurons | Provides a physiologically relevant model with mixed neuronal and glial populations.[21] |
| Culture Age | 12-14 DIV | Ensures mature expression of glutamate receptors and synaptic connectivity, making them responsive to excitotoxic insults.[26] |
| DABA Conc. | 50 µM - 500 µM | Dose-range typically sufficient to induce significant, measurable cell death without causing immediate, universal lysis. |
| Exposure Time | 24 hours | Allows for the full development of apoptotic and necrotic pathways.[27] |
| Positive Control | Glutamate (100 µM) or NMDA (150 µM) | Validates that the culture system is responsive to a known excitotoxic stimulus.[7][27] |
| Negative Control | Vehicle (Culture Medium) | Establishes baseline cell viability and death. |
| Primary Endpoints | LDH Release, Cell Viability (MTT), MAP2 Staining | Provides a multi-faceted assessment of cytotoxicity, metabolic health, and structural integrity. |
In Vivo Models of DABA-Induced Neuropathology
While in vitro models are excellent for mechanistic studies, in vivo models are essential for understanding the systemic effects of DABA and for evaluating the efficacy of potential therapeutics in a whole-organism context.[3]
Protocol 3: Rodent Model of DABA-Induced Motor Deficits
-
Rationale: Systemic administration of DABA to rodents can replicate some of the key features of neurolathyrism, including motor deficits and neuronal damage in specific brain regions.[28][29] This model is useful for preclinical testing of drugs aimed at mitigating excitotoxic damage.
-
Step-by-Step Methodology:
-
Animal Dosing:
-
Use adult male rats (e.g., Sprague-Dawley, 250-300g).
-
Administer DABA via intraperitoneal (i.p.) injection. A toxic but sub-lethal dose must be determined empirically, but starting points can be derived from literature (e.g., 5 mmoles/kg).[15][28]
-
A control group should receive saline injections.
-
For therapeutic testing, the test compound can be administered before or after the DABA challenge, depending on the therapeutic hypothesis (prophylactic vs. treatment).
-
-
Behavioral Assessment:
-
Monitor animals for signs of neurotoxicity such as tremors, hyperirritability, convulsions, or motor impairment.[28][29]
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod at various speeds. Test animals at baseline (before DABA) and at multiple time points post-injection (e.g., 24, 48, 72 hours).
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix overnight.
-
Process the tissue for histology. Prepare coronal sections (e.g., 30 µm) through relevant brain regions like the motor cortex, hippocampus, and spinal cord.
-
Nissl Staining (e.g., with Cresyl Violet): Stain sections to visualize neuronal cell bodies. Look for signs of neuronal loss, pyknosis (shrunken, dark neurons), and tissue damage.
-
Immunohistochemistry: Stain for markers of neuronal death (e.g., Fluoro-Jade C) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) to assess the neuroinflammatory response.
-
-
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a robust framework for investigating the role of L-2,4-diaminobutyric acid in neurological disorders. By combining precise analytical chemistry with validated in vitro and in vivo models, researchers can effectively dissect the mechanisms of DABA-induced excitotoxicity and screen for novel neuroprotective agents. Future research may focus on leveraging these models with advanced techniques, such as multi-electrode array (MEA) recordings to study network dysfunction[25] or using human iPSC-derived neurons to create more patient-relevant disease models.[21][27] Such approaches will be pivotal in translating foundational research into tangible therapeutic strategies for devastating neurological conditions.
References
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Sutton, I. & Simmonds, M. A. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198. Available at: [Link]
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Kusama-Eguchi, K. (2018). [Research in Motor Neuron Diseases Caused by Natural Substances: Focus on Pathological Mechanisms of Neurolathyrism]. Yakugaku Zasshi, 138(10), 1239-1246. Available at: [Link]
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Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3464. Available at: [Link]
-
MSU Mass Spectrometry and Metabolomics Core. (2020). Protocol 2a: Free amino acid analysis - UPLC/MS/MS method. Michigan State University. Available at: [Link]
-
Jahan, K. & Ahmad, K. (1993). Studies on neurolathyrism. Environmental Research, 60(2), 259-266. Available at: [Link]
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Arbona, J. M., et al. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. Available at: [Link]
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Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]
-
Taberner, P. V. & Roberts, F. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology, 52(3-4), 281-286. Available at: [Link]
-
ResearchGate. (n.d.). Neurolathyrism Model Rats Produced by Repeated Lb-ODAP Treatment. Available at: [Link]
-
Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Available at: [Link]
-
protocols.io. (2023). PRIMARY NEURON CULTURE PROTOCOL. Available at: [Link]
-
O'Neal, R. M., et al. (1967). The `neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 105(1), 301–309. Available at: [Link]
-
Spencer, P. S. & Schaumburg, H. H. (1983). Lathyrism: a neurotoxic disease. Neurobehavioral Toxicology and Teratology, 5(6), 625-629. Available at: [Link]
-
Skelding, K. A., et al. (2012). Excitotoxic Stimulation of Brain Microslices as an In vitro Model of Stroke. Journal of Visualized Experiments, (65), e51291. Available at: [Link]
-
O'Neal, R. M., et al. (1967). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 105(1), 301-309. Available at: [Link]
-
Dick, F. & Kelly, J. S. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. British Journal of Pharmacology, 53(3), 439P. Available at: [Link]
-
Ibarra-Sáiz, M., et al. (2023). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega. Available at: [Link]
-
ResearchGate. (2017). Does anyone have a detailed protocol to induce excitotoxicity in neurons? Available at: [Link]
-
Stork, M., et al. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. STAR Protocols, 5(2), 102985. Available at: [Link]
-
Solà, C., et al. (2012). Primary Cultures for Neurotoxicity Testing. In: Aschner, M., Costa, L. (eds) Cell Culture Techniques. Neuromethods, vol 64. Humana Press. Available at: [Link]
-
Al-Ghanim, A. H. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1), 14-20. Available at: [Link]
-
Sutton, I. & Simmonds, M. A. (1977). Uptake systems for (-)-2,4-diaminobutyric acid in rat cerebral cortical slices [proceedings]. British Journal of Pharmacology, 61(3), 477P–478P. Available at: [Link]
-
Larm, J. A., et al. (2014). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Cell Death & Disease, 5, e1328. Available at: [Link]
-
Mead, E., et al. (2018). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. SLAS Discovery, 23(8), 776-787. Available at: [Link]
-
Khodadadi, A., et al. (2022). Alleviation of cognitive deficits in a rat model of glutamate-induced excitotoxicity, using an N-type voltage-gated calcium channel ligand, extracted from Agelena labyrinthica crude venom. Toxin Reviews, 41(4), 1184-1196. Available at: [Link]
-
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-
Mehta, A., et al. (2013). Glutamate receptors, neurotoxicity and neurodegeneration. Pflügers Archiv - European Journal of Physiology, 465(3), 339-354. Available at: [Link]
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Zappe, H., et al. (1995). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic Bacteriology, 45(4), 707-712. Available at: [Link]
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Toth, E. & Lajtha, A. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338. Available at: [Link]
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Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Available at: [Link]
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Carvajal, F. I., et al. (2021). Various facets of excitotoxicity. Exploration of Neuroprotective Therapy, 1(1), 1-19. Available at: [Link]
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Miyoshi, Y., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Molecular Biosciences, 8, 686315. Available at: [Link]
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Alberdi, E., et al. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Cellular Neuroscience, 16, 899015. Available at: [Link]
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PubChem. (n.d.). L-2,4-Diaminobutyric acid. National Center for Biotechnology Information. Available at: [Link]
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Zilles, K., et al. (2019). Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats. Frontiers in Neuroanatomy, 13, 115. Available at: [Link]
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Application Note & Protocols: Investigating the Neuromodulatory Effects of (S)-2,4-Diaminobutyric Acid ((S)-DAB) in Models of Excitotoxicity
Here are the detailed Application Notes and Protocols for investigating the mechanisms of excitotoxicity using (S)-DAB.
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Excitotoxicity remains a cornerstone of pathology in a vast array of neurological disorders, from acute ischemic stroke to chronic neurodegeneration. While the central role of glutamate is well-established, the modulation of this process by other endogenous and exogenous compounds offers a critical frontier for therapeutic discovery. This guide addresses the use of (S)-2,4-Diaminobutyric Acid ((S)-DAB), a compound with known bioactivity, as an investigative tool in the context of excitotoxicity.
The existing literature primarily characterizes (S)-DAB as a potent inhibitor of GABA uptake[1], suggesting a potential role in shifting the delicate excitatory/inhibitory balance within the central nervous system. This action could, hypothetically, exacerbate excitotoxic conditions. Furthermore, its L-isomer is a known neurotoxin that disrupts liver metabolism, leading to chronic ammonia toxicity[2][3]. This raises the possibility of direct metabolic toxicity as a secondary mechanism.
Therefore, this document is structured not as a confirmation of a known neuroprotective effect, but as a rigorous investigative framework. We provide validated protocols to establish a robust in vitro excitotoxicity model and then systematically probe the effects of (S)-DAB. The objective is to empower researchers to dissect the compound's true mechanism of action—be it neuromodulatory, neurotoxic, or unexpectedly neuroprotective—with scientific integrity. The following protocols are designed as self-validating systems, incorporating essential positive and negative controls to ensure the trustworthiness of your findings.
Part 1: Core Concepts and Mechanistic Frameworks
The Excitotoxic Cascade
Excitotoxicity is a pathological process in which excessive activation of excitatory amino acid receptors, primarily by glutamate, leads to neuronal injury and death.[4] This cascade is a final common pathway in many neurological diseases.[5][6][7] The process begins with prolonged receptor stimulation, leading to a massive influx of ions, particularly Ca²⁺, through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] This calcium overload triggers a host of deleterious downstream events, including the activation of catabolic enzymes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, the initiation of apoptotic and necrotic cell death pathways.[4][10]
Caption: Hypothesized mechanisms for (S)-DAB's effects in neuronal systems.
Part 2: Experimental Design and Workflow
A successful investigation requires a meticulously planned experimental design. The following workflow provides a robust structure for testing the effects of (S)-DAB on neuronal viability in the presence of an excitotoxic insult.
Caption: High-level experimental workflow for investigating (S)-DAB.
Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| Primary Cortical Neurons | From E16-E18 Sprague Dawley rat or C57BL/6 mouse embryos | In vitro CNS model |
| Neurobasal Medium & B-27 Supplement | Thermo Fisher Scientific | Neuronal growth and maintenance |
| Poly-D-Lysine | Sigma-Aldrich | Plate coating for cell attachment |
| L-Glutamic Acid | Sigma-Aldrich | Induction of excitotoxicity [6][11] |
| NMDA | Tocris Bioscience | Specific NMDA receptor agonist |
| (S)-2,4-Diaminobutyric acid dihydrochloride | Tocris, Sigma, or equivalent | Test compound |
| MK-801 (Dizocilpine) | Tocris Bioscience | Positive control (NMDA receptor antagonist) [12] |
| LDH Cytotoxicity Assay Kit | Promega, Roche | Measures membrane integrity (necrosis) |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Measures ATP levels (viability) |
| CellROX™ Deep Red Reagent | Thermo Fisher Scientific | Measures cellular oxidative stress (ROS) |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | Thermo Fisher Scientific | Measures mitochondrial membrane potential |
Recommended Experimental Groups
| Group # | Treatment | Purpose |
| 1 | Vehicle Control | Baseline neuronal health and viability. |
| 2 | Excitotoxic Insult (e.g., 100 µM Glutamate) | Establishes the window of excitotoxic cell death. |
| 3 | (S)-DAB alone (Low, Mid, High concentrations) | Tests for direct toxicity of (S)-DAB. |
| 4 | Insult + (S)-DAB (Low, Mid, High concentrations) | Tests for modulatory (protective or potentiating) effects of (S)-DAB. |
| 5 | Insult + MK-801 (e.g., 10 µM) | Positive control for neuroprotection against NMDA receptor-mediated excitotoxicity. |
Part 3: Detailed Experimental Protocols
Protocol 1: Establishing an In Vitro Excitotoxicity Model
This protocol details the culture of primary cortical neurons and subsequent induction of excitotoxicity. Neurons must be allowed to mature in vitro for at least 10-14 days to develop functional synaptic connections and express the mature glutamate receptor subtypes necessary for a robust excitotoxic response. [13][14] A. Plating Primary Cortical Neurons
-
Prepare 96-well plates by coating with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash plates 3x with sterile PBS.
-
Dissect cerebral cortices from E16-E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue using fire-polished Pasteur pipettes in DMEM with 10% FBS to achieve a single-cell suspension.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate cells at a density of 80,000-100,000 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Maintain cultures at 37°C in a 5% CO₂ incubator. Perform a 50% media change every 3-4 days. Cultures will be ready for experiments between 10 and 14 days in vitro (DIV).
B. Induction of Excitotoxicity Causality Insight: A brief, high-concentration glutamate exposure more closely mimics the acute ischemic condition in vivo than chronic low-level exposure. This method triggers a delayed neuronal death cascade that is highly dependent on NMDA receptor activation. [15][16]
-
At DIV 10-14, gently remove 50% of the culture medium from each well.
-
Prepare a 2X stock of L-glutamic acid (e.g., 200 µM in conditioned medium) for a final concentration of 100 µM.
-
Add the 2X glutamate stock to the appropriate wells. For control wells, add an equal volume of conditioned medium.
-
Incubate for 15-20 minutes at 37°C.
-
Terminate the exposure by removing all media and washing the cells 2x with pre-warmed, glutamate-free Neurobasal medium.
-
Add fresh, pre-warmed culture medium to all wells and return the plate to the incubator for 24 hours before performing endpoint assays.
Protocol 2: Application of (S)-DAB
This protocol describes how to test the effects of (S)-DAB. A pre-incubation period is recommended to assess if the compound can prevent the initiation of the excitotoxic cascade.
-
Prepare a 100X stock solution of (S)-DAB dihydrochloride in sterile water or PBS. We recommend testing a range of concentrations (e.g., final concentrations of 1 µM, 10 µM, and 100 µM).
-
Pre-treatment: 60 minutes prior to inducing excitotoxicity (Protocol 1B, Step 2), add 1 µL of the 100X (S)-DAB stock (or vehicle) to the appropriate wells.
-
Proceed with the excitotoxicity induction as described in Protocol 1B. (S)-DAB can be left in the medium during the glutamate exposure and the 24-hour post-incubation period.
-
For the "positive control for neuroprotection" group, add MK-801 (final concentration 10 µM) 30 minutes before the glutamate insult.
Protocol 3: Quantifying Neuronal Viability and Death
These assays should be performed 24 hours after the excitotoxic insult.
A. Lactate Dehydrogenase (LDH) Assay (Measures Cytotoxicity) Trustworthiness Insight: LDH is a stable cytosolic enzyme released upon membrane rupture. Measuring its presence in the culture supernatant provides a reliable index of necrotic cell death. [6][11]
-
Carefully collect 50 µL of culture supernatant from each well.
-
Transfer the supernatant to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure absorbance at 490 nm using a plate reader. Calculate % cytotoxicity relative to a "maximum LDH release" control (cells lysed with 10X lysis buffer).
B. ATP Assay (Measures Viability) Trustworthiness Insight: Intracellular ATP levels plummet rapidly during cell death. This assay provides a highly sensitive measure of the metabolically active, viable cell population. [8]
-
Use the remaining cells from the LDH assay. Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Add a volume of reagent equal to the volume of medium remaining in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol 4: Mechanistic Assays
These assays provide insight into the specific cellular pathways affected by (S)-DAB.
A. Measurement of Reactive Oxygen Species (ROS) Causality Insight: Oxidative stress is a key downstream consequence of calcium overload and mitochondrial damage in excitotoxicity. [10][17]
-
23 hours after the glutamate insult (1 hour before the end of the experiment), load the cells with CellROX™ Deep Red reagent (e.g., 5 µM final concentration) in fresh culture medium.
-
Incubate for 60 minutes at 37°C.
-
Wash cells 3x with warm PBS.
-
Measure fluorescence using a high-content imager or fluorescence plate reader (Ex/Em ~644/665 nm).
B. Assessment of Mitochondrial Membrane Potential (ΔΨm) Causality Insight: The collapse of the mitochondrial membrane potential is a critical event in apoptosis and a hallmark of severe cellular stress. [18]
-
23.5 hours after the glutamate insult (30 minutes before the end of the experiment), load cells with TMRE (e.g., 100 nM final concentration) in fresh culture medium.
-
Incubate for 30 minutes at 37°C.
-
Wash cells with warm PBS.
-
Measure fluorescence immediately using a high-content imager or fluorescence plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Part 4: Data Analysis and Interpretation
-
Normalization: For all assays, express data as a percentage of the vehicle-treated control group, which represents 100% viability or baseline ROS/ΔΨm. The excitotoxicity group will demonstrate a significant reduction in viability.
-
Statistical Analysis: Use a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value < 0.05 is typically considered significant.
-
Interpreting Outcomes:
-
Potentiation of Excitotoxicity: If the "[Insult + (S)-DAB]" groups show significantly more cell death than the "Insult" group alone, it supports the hypothesis that (S)-DAB exacerbates excitotoxic damage, possibly via GABA uptake inhibition.
-
Direct Toxicity: If the "(S)-DAB alone" groups show significant cell death, it indicates direct neurotoxicity, potentially through metabolic mechanisms.
-
Neuroprotection: If the "[Insult + (S)-DAB]" groups show significantly less cell death than the "Insult" group, it would represent a novel finding of a neuroprotective effect.
-
Mechanistic Clues: Correlate viability data with mechanistic assays. For example, if (S)-DAB potentiates cell death and also significantly increases ROS production compared to the insult alone, it suggests an oxidative mechanism.
-
References
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
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Chakraborty, A. (2017). Does anyone have a detailed protocol to induce excitotoxicity in neurons. ResearchGate. Retrieved from [Link]
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Brewer, G. J., & Cotman, C. W. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8685–8693. Retrieved from [Link]
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Aballéa, V., et al. (2017). Various facets of excitotoxicity. Open Exploration Publishing. Retrieved from [Link]
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Al-Ghamdi, K. S. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1). Retrieved from [Link]
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Wikipedia. (n.d.). Diamine oxidase. Retrieved from [Link]
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Gonzalez-Castro, T. B., et al. (2024). Personalized Medicine: Unraveling the Potential of Diamine Oxidase Deficiency. Journal of Personalized Medicine, 14(1), 86. Retrieved from [Link]
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O'Neal, R. M., et al. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. Retrieved from [Link]
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Beart, P. M., Johnston, G. A., & Uhr, M. L. (1974). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 22(5), 871-872. Retrieved from [Link]
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Izquierdo-Casas, J., et al. (2018). Intestinal diamine oxidase (DAO) acts as a protective barrier against exogenous histamine. Clinical Nutrition, 37(1), 318-320. Retrieved from [Link]
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Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334–338. Retrieved from [Link]
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Healthline. (2019). What is DAO? Diamine Oxidase Supplements Explained. Retrieved from [Link]
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O'Neal, R. M., et al. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. Retrieved from [Link]
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Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica, 30(4), 379–387. Retrieved from [Link]
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Clodfelter, G. V., et al. (2007). Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release. Journal of Neurophysiology, 98(5), 2609–2619. Retrieved from [Link]
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Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Neural Regeneration Research, 9(13), 1257–1261. Retrieved from [Link]
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Savolainen, K. M., Loikkanen, J., & Eerikäinen, S. (1998). Interactions of Excitatory Neurotransmitters and Xenobiotics in Excitotoxicity and Oxidative Stress: Glutamate and Lead. Toxicology Letters, 100-101, 363-368. Retrieved from [Link]
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Wang, Y., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Molecules, 27(23), 8345. Retrieved from [Link]
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Clodfelter, G. V., et al. (2007). Electrophysiological mechanisms of delayed excitotoxicity: positive feedback loop between NMDA receptor current and depolarization-mediated glutamate release. PubMed. Retrieved from [Link]
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Briggs, R. T., et al. (1993). The DAB-Mn++ cytochemical method revisited: validation of specificity for superoxide. Journal of Histochemistry & Cytochemistry, 41(10), 1503-1510. Retrieved from [Link]
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Skelding, K. A., et al. (2022). Excitotoxicity of Brain Microslices: Stroke Model | Protocol Preview. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of L-2,4-Diaminobutyric Acid (L-DAB) as a Potential Herbicide in Agricultural Research
Introduction: The Untapped Potential of Non-Protein Amino Acids in Weed Management
In the continuous search for novel and effective herbicides, nature presents a vast and largely unexplored reservoir of bioactive compounds. Among these, non-protein amino acids (NPAAs) stand out as a promising class of molecules with diverse biological activities.[1][2] Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, NPAAs are involved in a variety of other biological functions, including chemical defense against herbivores and competing plants.[2][3] Several naturally occurring amino acid derivatives have already demonstrated significant herbicidal, fungicidal, or insecticidal properties, with some even being commercialized for crop protection.[1][4]
This document provides a comprehensive guide for researchers and scientists on the potential application of L-2,4-diaminobutyric acid (L-DAB), a non-protein amino acid, as a novel herbicide. While direct evidence of L-DAB's herbicidal activity on terrestrial plants is nascent, its known biological activities, including its role as a defense molecule in diatoms, warrant a thorough investigation into its phytotoxic potential.[5]
It is crucial to distinguish L-DAB from 3,3'-diaminobenzidine (DAB), a chromogen widely used in histochemical staining to detect hydrogen peroxide. This guide focuses exclusively on L-2,4-diaminobutyric acid.
L-DAB: A Candidate for a Novel Herbicide
L-DAB is a structural analog of proteinogenic amino acids and has been shown to exhibit toxicity in various biological systems.[2] Notably, research on the diatom Thalassiosira pseudonana has revealed that L-DAB is produced as a defense mechanism against predators and competitors, and it exhibits growth-inhibiting effects on the diatom itself.[5] This allelochemical-like activity in an aquatic environment provides a strong rationale for investigating its potential phytotoxicity in terrestrial plants.
The herbicidal potential of amino acid derivatives is well-documented. For instance, L-DOPA, another NPAA, has been observed to increase lignin deposition and reduce root length in maize and soybean.[3] Furthermore, studies on common α-amino acids have demonstrated that their herbicidal activity is dependent on factors such as the specific stereoisomer, chemical structure, concentration, and the target plant species.[6] This underscores the importance of a systematic evaluation of L-DAB's herbicidal properties.
Experimental Workflow for Evaluating L-DAB as a Potential Herbicide
The following diagram outlines a comprehensive workflow for the systematic evaluation of L-DAB as a potential herbicide, from initial screening to preliminary mode of action studies.
Caption: A logical workflow for the evaluation of L-DAB as a potential herbicide.
PART 1: Primary Screening Protocols
The initial phase of investigation focuses on determining if L-DAB exhibits any phytotoxic activity against a range of representative plant species.
Protocol 1.1: Seed Germination and Seedling Growth Assay (Petri Dish Bioassay)
This protocol provides a rapid and efficient method for the initial assessment of L-DAB's effect on seed germination and early seedling growth.[7]
Objective: To evaluate the effect of L-DAB on the germination and radicle/hypocotyl elongation of various plant species.
Materials:
-
L-2,4-diaminobutyric acid dihydrochloride (Sigma-Aldrich or equivalent)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of monocot and dicot species (e.g., Lolium rigidum, Amaranthus retroflexus, Zea mays, Glycine max)
-
Growth chamber with controlled temperature and light conditions
-
Forceps
Procedure:
-
Preparation of L-DAB Solutions:
-
Prepare a 10 mM stock solution of L-DAB in sterile distilled water.
-
Perform serial dilutions to obtain test concentrations ranging from 0.01 mM to 10 mM. Include a sterile distilled water control.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Aseptically place two layers of sterile filter paper into each Petri dish.
-
Add 5 mL of the respective L-DAB test solution or control to each Petri dish.
-
Place a defined number of seeds (e.g., 10-20) onto the moist filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 5-7 days), record the germination percentage.
-
Measure the radicle and hypocotyl length of the germinated seedlings.
-
Calculate the percentage of inhibition for each parameter relative to the control.
-
Analyze the data for statistical significance.
-
Expected Outcomes: This assay will provide preliminary data on the phytotoxic effects of L-DAB on seed germination and early seedling development, helping to identify sensitive species and effective concentration ranges.
Protocol 1.2: Whole Plant Screening (Pot Bioassay)
This protocol assesses the pre- and post-emergence herbicidal activity of L-DAB on whole plants grown in a more realistic soil environment.[8][9]
Objective: To evaluate the pre- and post-emergence herbicidal efficacy of L-DAB on a variety of weed and crop species.
Materials:
-
L-DAB test solutions (prepared as in Protocol 1.1)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of various weed and crop species
-
Greenhouse or controlled environment growth room
-
Spray chamber for uniform herbicide application
-
Surfactant (for post-emergence application)
Procedure:
Pre-emergence Application:
-
Sow seeds of the selected plant species in pots at the appropriate depth.
-
Immediately after sowing, apply the L-DAB test solutions evenly to the soil surface using a spray chamber.
-
Include a control group treated with water.
-
Place the pots in a greenhouse and water as needed.
Post-emergence Application:
-
Sow seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare L-DAB test solutions containing a non-ionic surfactant (e.g., 0.1% v/v) to improve leaf coverage.
-
Apply the solutions to the foliage of the plants using a spray chamber.
-
Include a control group sprayed with water and surfactant.
-
Return the pots to the greenhouse.
Data Collection and Analysis:
-
Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
Record symptoms such as chlorosis, necrosis, stunting, and malformation.
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percentage of growth reduction compared to the control.
Expected Outcomes: This assay will determine if L-DAB has pre- and/or post-emergence herbicidal activity and will provide a broader understanding of its phytotoxic symptoms on whole plants.
PART 2: Dose-Response and Selectivity
Following the confirmation of herbicidal activity, the next phase is to quantify the potency of L-DAB and assess its selectivity between crop and weed species.
Protocol 2.1: Dose-Response Curves
Objective: To determine the concentration of L-DAB required to cause a 50% reduction in plant growth (GR50 or IC50).
Procedure:
-
Based on the results of the primary screening, select a sensitive weed species.
-
Conduct a whole plant pot bioassay (as in Protocol 1.2) using a wider range of L-DAB concentrations, with smaller increments between doses.
-
Harvest the plants after a set period and measure the dry weight.
-
Plot the percentage of growth inhibition against the logarithm of the L-DAB concentration.
-
Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter logistic model) and calculate the GR50 value.
Data Presentation:
| Weed Species | Application | GR50 (mM) | 95% Confidence Interval |
| Amaranthus retroflexus | Pre-emergence | ||
| Amaranthus retroflexus | Post-emergence | ||
| Lolium rigidum | Pre-emergence | ||
| Lolium rigidum | Post-emergence |
Protocol 2.2: Crop and Weed Selectivity
Objective: To evaluate the differential response of various crop and weed species to L-DAB.
Procedure:
-
Select a range of important crop species (e.g., maize, soybean, wheat) and common weed species.
-
Conduct a whole plant pot bioassay applying L-DAB at rates that are effective against the target weeds (e.g., 1x, 2x, and 4x the GR50 value).
-
Assess plant injury and measure biomass reduction for all species.
-
Calculate a selectivity index (e.g., GR50 of crop / GR50 of weed).
PART 3: Preliminary Mode of Action Studies
Understanding the mode of action of a potential herbicide is crucial for its development and for managing the evolution of resistance.[10][11][12]
Potential Modes of Action for L-DAB
Given that L-DAB is a non-protein amino acid, its mode of action could involve:
-
Inhibition of amino acid biosynthesis: Competing with the biosynthesis or transport of essential amino acids.[13]
-
Incorporation into proteins: Leading to the synthesis of non-functional proteins.
-
Interference with nitrogen metabolism: Disrupting key enzymatic steps in nitrogen assimilation.
-
Induction of oxidative stress: Leading to the accumulation of reactive oxygen species (ROS).
Workflow for Mode of Action Investigation
Sources
- 1. Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of non-protein amino acids from plants - Amino Acids and their Derivatives in Higher Plants [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioone.org [bioone.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. extension.okstate.edu [extension.okstate.edu]
- 11. mssoy.org [mssoy.org]
- 12. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Application Notes and Protocols: (S)-2,4-Diaminobutanoic Acid Derivatives as Potent Enzyme Inhibitors
Introduction
The strategic inhibition of enzymes is a cornerstone of modern therapeutic intervention and agricultural science.[1][2][] By selectively blocking the action of specific enzymes, it is possible to halt or slow the progression of numerous diseases.[1] In the vast landscape of chemical scaffolds utilized for inhibitor design, (S)-2,4-diaminobutanoic acid (DAB), a non-proteinogenic α-amino acid, has emerged as a particularly compelling starting point for the development of potent and selective enzyme inhibitors.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-2,4-diaminobutanoic acid derivatives as enzyme inhibitors, with a focus on their synthesis, in vitro evaluation, and mechanism of action against key enzyme targets.
Part 1: Scientific Background and Rationale
Section 1.1: The (S)-2,4-Diaminobutanoic Acid Scaffold
(S)-2,4-diaminobutanoic acid, also referred to as L-2,4-diaminobutyric acid, is a diamino acid characterized by the presence of amino groups at both the α and γ positions of a butyric acid backbone.[7] Its IUPAC name is (2S)-2,4-diaminobutanoic acid.[6] The stereochemistry at the α-carbon is crucial for its biological activity, with the (S)-enantiomer often exhibiting significantly higher potency against mammalian enzymes.
The presence of two amino groups and a carboxylic acid provides multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with tailored properties such as potency, selectivity, and pharmacokinetic profiles.
Caption: Chemical structure of (S)-2,4-diaminobutanoic acid.
Section 1.2: Key Enzyme Targets and Therapeutic Areas
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a critical role in amino acid metabolism by catalyzing the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate.[8] OAT is implicated in multiple metabolic pathways and its overexpression has been linked to certain cancers, such as hepatocellular carcinoma (HCC), making it a promising target for anti-cancer therapies.[8][9][10] The inactivation of OAT has been shown to inhibit the growth of HCC.[9][10]
The reaction catalyzed by OAT proceeds via a pyridoxal-5'-phosphate (PLP)-dependent mechanism.[11] The PLP cofactor is covalently bound to a lysine residue in the active site, forming an internal aldimine.[8] An incoming amino acid substrate displaces the lysine to form an external aldimine, which then undergoes tautomerization and hydrolysis to release the product and pyridoxamine-5'-phosphate (PMP).[8][12]
γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[10] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for treating neurological disorders such as epilepsy.[10] 2,4-diaminobutanoic acid itself is a known inhibitor of GABA transaminase.[4]
Section 1.3: Mechanism of Enzyme Inhibition by DAB Derivatives
Enzyme inhibitors can be broadly classified as reversible or irreversible.[2] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive.[13] Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation.[2]
Many (S)-2,4-diaminobutanoic acid derivatives act as mechanism-based inhibitors, also known as suicide inhibitors.[11] These compounds are unreactive until they are processed by the target enzyme's catalytic machinery. This process converts the inhibitor into a reactive species that then irreversibly modifies the enzyme, often at the active site.[11] For example, some fluoro-derivatives of ornithine are known to be suicide inhibitors of OAT, forming a covalent adduct with the PLP cofactor.[11]
Caption: Generalized workflow for mechanism-based enzyme inhibition.
Part 2: Experimental Protocols
Section 2.1: Synthesis of a Representative (S)-2,4-Diaminobutanoic Acid Derivative
This protocol describes a general method for the N-acylation of the γ-amino group of (S)-2,4-diaminobutanoic acid, a common strategy for creating derivatives. The α-amino group and carboxylic acid are first protected.
Materials:
-
(S)-2,4-Diaminobutanoic acid dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)2O
-
Benzyl bromide
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Palladium on carbon (10%)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Protection of the α-amino group: a. Dissolve (S)-2,4-diaminobutanoic acid dihydrochloride in a 1:1 mixture of dioxane and water. b. Add sodium bicarbonate to neutralize the HCl and then add (Boc)2O. c. Stir the reaction at room temperature overnight. d. Acidify the reaction mixture with citric acid and extract with EtOAc. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected DAB.
-
Protection of the carboxylic acid: a. Dissolve the Boc-protected DAB in DCM. b. Add TEA and then benzyl bromide. c. Stir the reaction at room temperature for 4-6 hours. d. Wash the reaction mixture with water and brine. e. Dry the organic layer, filter, and concentrate to obtain the fully protected DAB.
-
Selective N-acylation of the γ-amino group: a. The γ-amino group is typically less sterically hindered and can be selectively acylated under controlled conditions. b. Dissolve the fully protected DAB in DCM. c. Add one equivalent of the desired acyl chloride (e.g., benzoyl chloride) and one equivalent of TEA at 0°C. d. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction with saturated sodium bicarbonate solution and brine. g. Dry, filter, and concentrate the organic layer. Purify the product by column chromatography.
-
Deprotection: a. Debenzylation: Dissolve the acylated product in MeOH and add 10% Pd/C. b. Stir the mixture under a hydrogen atmosphere overnight. c. Filter the reaction through Celite and concentrate the filtrate. d. Boc deprotection: Dissolve the resulting product in a 1:1 mixture of DCM and TFA. e. Stir at room temperature for 1-2 hours. f. Concentrate the reaction mixture under reduced pressure to obtain the final N-acylated (S)-2,4-diaminobutanoic acid derivative as a TFA salt.
Section 2.2: In Vitro Enzyme Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 value of a DAB derivative against a target enzyme using a continuous spectrophotometric assay.[13][14]
Objective: To quantify the inhibitory potency of an (S)-2,4-diaminobutanoic acid derivative.
Materials and Reagents:
-
Purified target enzyme (e.g., OAT)
-
Substrate (e.g., ornithine and α-ketoglutarate for OAT)
-
Assay buffer (specific to the enzyme)
-
DAB derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a specific wavelength
Protocol:
-
Prepare serial dilutions of the DAB derivative: a. Prepare a 10 mM stock solution of the inhibitor in DMSO. b. Perform serial dilutions (e.g., 2-fold or half-log) in assay buffer to create a range of concentrations.[15] The final DMSO concentration in the assay should be kept below 1%.
-
Set up the assay plate: a. Add a fixed volume of assay buffer to each well. b. Add the serially diluted inhibitor to the appropriate wells. c. Include control wells:
- 100% activity control: No inhibitor.
- 0% activity control (background): No enzyme.
-
Pre-incubation: a. Add the enzyme solution to all wells except the background control. b. Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: a. Add the substrate solution to all wells to start the reaction.
-
Kinetic measurement: a. Immediately place the plate in the microplate reader. b. Measure the change in absorbance over time at the appropriate wavelength for the product being formed. This is a kinetic enzyme assay.[14]
-
Data Analysis: a. Determine the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot. b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.[16]
Caption: A streamlined workflow for determining enzyme inhibition.
Part 3: Data Interpretation and Troubleshooting
Section 3.1: Interpreting Enzyme Inhibition Data
The IC50 value is a measure of the inhibitor's potency under specific assay conditions.[15] A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by factors such as substrate concentration.[16]
To determine the mode of inhibition, further kinetic studies are required where the substrate concentration is varied. By plotting the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]), the type of inhibition (competitive, non-competitive, or uncompetitive) can be determined based on the changes in Vmax and Km.[17]
Section 3.2: Troubleshooting Common Issues in Enzyme Assays
-
High background signal: Ensure the purity of reagents and consider using a different detection wavelength.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Check for inhibitor precipitation at high concentrations.
Part 4: Data Summary
The following table presents hypothetical but plausible data for a series of (S)-2,4-diaminobutanoic acid derivatives, illustrating the potential for structure-activity relationship (SAR) studies.
| Compound ID | R-group on γ-amino | OAT IC50 (µM) | GABA-AT IC50 (µM) |
| DAB-001 | H | 50.2 | 25.8 |
| DAB-002 | Benzoyl | 5.6 | 12.4 |
| DAB-003 | 4-Chlorobenzoyl | 2.1 | 8.9 |
| DAB-004 | Phenylacetyl | 8.3 | 15.1 |
| DAB-005 | Cyclohexylcarbonyl | 15.7 | 30.5 |
Conclusion
(S)-2,4-diaminobutanoic acid represents a versatile and promising scaffold for the design of novel enzyme inhibitors. Through systematic chemical modification and rigorous in vitro testing, derivatives with high potency and selectivity against therapeutically relevant enzymes can be developed. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this important class of molecules in their drug discovery and development efforts. Future research may focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in preclinical models.
References
-
Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021). Retrieved from [Link]
-
2,4-Diaminobutyric acid - Wikipedia. (n.d.). Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015). Retrieved from [Link]
-
What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024). Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved from [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Retrieved from [Link]
-
The synthesis and cyclization of 2,4-diaminobutyric acid - Oregon State University. (1970). Retrieved from [Link]
- CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents. (n.d.).
-
DAB (2,4-Diaminobutyric Acid) - CD Biosynsis. (n.d.). Retrieved from [Link]
-
L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem. (n.d.). Retrieved from [Link]
-
Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - MDPI. (n.d.). Retrieved from [Link]
-
Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. (n.d.). Retrieved from [Link]
-
Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - OSTI. (n.d.). Retrieved from [Link]
-
Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - NIH. (n.d.). Retrieved from [Link]
-
Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - MDPI. (n.d.). Retrieved from [Link]
-
Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC - NIH. (n.d.). Retrieved from [Link]
-
2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) A REVIEW ON ENZYME INHIBITORS - ResearchGate. (2025). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. DAB (2,4-Diaminobutyric Acid) - CD Biosynsis [biosynsis.com]
- 6. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid (Journal Article) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Probing the Catalytic Gates of Non-Ribosomal Peptide Synthetases: Application of (S)-2,3-Diaminobutyric Acid in Mechanistic Studies
Introduction: The World of Non-Ribosomal Peptides
Non-ribosomal peptides (NRPs) represent a vast and structurally diverse class of natural products synthesized by microorganisms, including bacteria and fungi.[1][2] Unlike ribosomally synthesized proteins, NRPs are assembled by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] These molecular assembly lines are not constrained by the genetic code, allowing them to incorporate a wide array of non-proteinogenic amino acids, including D-amino acids and other modified monomers, into peptide structures.[2] This flexibility gives rise to a remarkable diversity of bioactive compounds with significant pharmacological applications, such as antibiotics (e.g., penicillin), immunosuppressants (e.g., cyclosporine), and cytostatics.[5]
The modular architecture of NRPSs is central to their function.[3][6] Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and is typically composed of three core domains: the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain.[3][7] The A-domain acts as the "gatekeeper," selecting and activating a specific amino acid substrate via an ATP-dependent process.[5][8] The activated aminoacyl-adenylate is then transferred to the T-domain, which shuttles the substrate to the C-domain for peptide bond formation.[6] A terminal Thioesterase (TE) domain is often present to release the final peptide product, which can be linear or cyclic.[6]
Understanding the substrate specificity of the A- and C-domains is crucial for both elucidating the biosynthesis of novel natural products and for the bioengineering of NRPS pathways to create new-to-nature molecules. The use of non-proteinogenic amino acid analogs as molecular probes is a powerful strategy to investigate the catalytic and substrate recognition mechanisms of these domains. This application note provides a detailed guide on the use of (S)-2,3-diaminobutyric acid ((S)-DAB), a non-proteinogenic diamino acid, as a tool to study NRPS adenylation and condensation domain functions.
(S)-2,3-Diaminobutyric Acid as a Mechanistic Probe
(S)-2,3-diaminobutyric acid ( (S)-DAB) is a valuable tool for probing NRPS mechanisms for several reasons:
-
Structural Analogy: (S)-DAB is a structural analog of proteinogenic amino acids like threonine and serine, as well as other non-proteinogenic amino acids found in NRPs. Its distinct stereochemistry and the presence of a second amino group at the β-position provide a unique chemical handle to explore the steric and electronic constraints of the A-domain's active site.
-
Probing Adenylation Domain Specificity: The A-domain is the primary determinant of substrate specificity in NRPS.[8] By using (S)-DAB in competitive or direct activation assays, researchers can determine if an A-domain can recognize and activate this non-native substrate. This provides insights into the plasticity of the A-domain's binding pocket and can reveal its tolerance for alternative substrates.
-
Investigating Condensation Domain Selectivity: The C-domain catalyzes the formation of the peptide bond. The presence of the β-amino group in (S)-DAB allows for the investigation of the C-domain's ability to accept a non-canonical nucleophile. Furthermore, it can be used to probe whether the C-domain can catalyze the formation of a peptide bond at the α- or β-amino group, leading to different peptide backbones.
-
Generation of Novel Peptides: The successful incorporation of (S)-DAB into a peptide backbone by an NRPS can lead to the generation of novel NRPs with potentially altered biological activities. The additional amino group can serve as a site for further chemical modification, expanding the chemical diversity of the resulting peptides.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the use of (S)-DAB in the study of NRPS A- and C-domains. These protocols are designed to be adaptable to various NRPS systems and assume the availability of purified NRPS enzymes or individual domains.
Diagram of the Core NRPS Module and the Role of (S)-DAB
Caption: Workflow of an NRPS module with (S)-DAB as the substrate.
Protocol 1: Synthesis of (S)-2,3-Diaminobutyric Acid
For researchers who need to synthesize (S)-DAB, various methods have been reported. One common approach involves the asymmetric synthesis from a chiral precursor. The following is a conceptual outline based on established chemical principles; for a detailed, experimentally validated protocol, refer to specialized organic synthesis literature.[9][10]
Conceptual Synthesis Outline:
-
Starting Material: A common starting material is a protected form of L-threonine or a related chiral building block.
-
Functional Group Manipulation: The synthesis typically involves the conversion of the hydroxyl group at the 3-position into an amino group with retention or inversion of stereochemistry, depending on the desired diastereomer. This can be achieved through a Mitsunobu reaction with an azide source, followed by reduction.
-
Protecting Group Strategy: Throughout the synthesis, appropriate protecting groups for the amino and carboxyl functionalities are crucial to avoid side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) for amines, and methyl or ethyl esters for the carboxylic acid.
-
Purification and Deprotection: Each step requires careful purification, typically by column chromatography. The final step involves the removal of all protecting groups to yield the free (S)-2,3-diaminobutyric acid, often as a hydrochloride salt.
Protocol 2: In Vitro Adenylation Domain Activity Assay (ATP-PPi Exchange)
This assay measures the A-domain-catalyzed formation of an aminoacyl-adenylate intermediate by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP. This is a standard and highly sensitive method to determine if an A-domain can activate a specific substrate.
Materials:
-
Purified A-domain or NRPS module containing the A-domain of interest.
-
(S)-2,3-Diaminobutyric acid (and other amino acids for positive/negative controls).
-
ATP solution (e.g., 100 mM).
-
[³²P]Pyrophosphate (high specific activity).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Quenching Solution: 1% activated charcoal in 0.1 M sodium pyrophosphate and 5% perchloric acid.
-
Wash Buffer: 0.1 M sodium pyrophosphate and 5% perchloric acid.
-
Scintillation fluid.
-
Filter apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would contain:
-
25 µL of 2x Assay Buffer.
-
5 µL of 10 mM ATP.
-
5 µL of 10 mM (S)-DAB (or other test amino acid).
-
[³²P]PPi (to a final concentration of ~1 mM, with appropriate radioactivity).
-
Purified enzyme (e.g., 1-5 µM final concentration).
-
Nuclease-free water to 50 µL.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a 5 µL aliquot of the reaction mixture to 200 µL of ice-cold Quenching Solution. Vortex briefly.
-
Filtration and Washing:
-
Transfer the quenched reaction onto a glass fiber filter in a filter apparatus.
-
Wash the filter three times with 5 mL of Wash Buffer to remove unincorporated [³²P]PPi.
-
Wash the filter once with 5 mL of water.
-
Wash the filter once with 5 mL of ethanol.
-
-
Scintillation Counting:
-
Dry the filter under a heat lamp.
-
Place the dried filter in a scintillation vial with an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Compare the CPM values for reactions containing (S)-DAB to those of the positive control (the cognate amino acid) and the negative control (no amino acid). Significant radioactivity above the negative control indicates that the A-domain can activate (S)-DAB.
Data Presentation:
| Substrate (1 mM) | Mean CPM (n=3) | Standard Deviation | % Activity (relative to cognate) |
| No Amino Acid | 150 | 25 | 0% |
| Cognate Amino Acid | 25,000 | 1,200 | 100% |
| (S)-DAB | 8,000 | 650 | 32% |
| Negative Control AA | 200 | 30 | 0.2% |
Protocol 3: In Vitro Condensation Domain Activity Assay
This protocol is designed to determine if a C-domain can catalyze peptide bond formation using (S)-DAB as the acceptor amino acid. This often involves a di-module system where the first module (donor) is loaded with its cognate amino acid, and the second module (acceptor), containing the C-domain of interest, is loaded with (S)-DAB. The formation of the dipeptide product is typically monitored by mass spectrometry.
Materials:
-
Purified upstream NRPS module (donor module).
-
Purified downstream NRPS module containing the C-domain of interest (acceptor module).
-
Cognate amino acid for the donor module.
-
(S)-2,3-Diaminobutyric acid.
-
Sfp (a phosphopantetheinyl transferase) to convert apo-T-domains to the active holo-form.
-
Coenzyme A (CoA).
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Reaction quenching solution (e.g., methanol or acetonitrile).
-
LC-MS system for product analysis.
Procedure:
-
Holo-Enzyme Preparation: Incubate the purified apo-NRPS modules with Sfp and CoA in the Assay Buffer to ensure the T-domains are phosphopantetheinylated. This step can often be performed in the same reaction vessel as the condensation assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Assay Buffer.
-
ATP (e.g., 2 mM final concentration).
-
Cognate amino acid for the donor module (e.g., 1 mM).
-
(S)-DAB (e.g., 1 mM).
-
Purified donor and acceptor NRPS modules (e.g., 2-5 µM each).
-
Sfp and CoA if not pre-incubated.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes for an extended period (e.g., 1-4 hours) to allow for product formation.
-
Product Release and Extraction:
-
The method for releasing the dipeptide from the T-domain will depend on the specific NRPS system. If a TE domain is present, it may auto-release the product. Alternatively, alkaline hydrolysis (e.g., with NaOH) can be used to cleave the thioester bond.
-
Quench the reaction and extract the small molecule products with an organic solvent like ethyl acetate.
-
-
LC-MS Analysis:
-
Dry the organic extract and resuspend in a suitable solvent for LC-MS analysis.
-
Analyze the sample by LC-MS, looking for the expected mass of the dipeptide product. The exact mass will depend on the donor amino acid and (S)-DAB.
-
Use tandem MS (MS/MS) to confirm the identity of the product by fragmentation analysis.
-
Diagram of the Experimental Workflow for C-Domain Assay
Caption: Workflow for the in vitro C-domain assay using (S)-DAB.
Conclusion and Future Perspectives
The use of non-proteinogenic amino acids like (S)-2,3-diaminobutyric acid is an invaluable approach for dissecting the intricate mechanisms of non-ribosomal peptide synthesis. The protocols outlined in this application note provide a robust framework for researchers to investigate the substrate specificity of both adenylation and condensation domains. By systematically probing the catalytic boundaries of these key NRPS domains, we can gain a deeper understanding of how these molecular machines achieve their remarkable chemical diversity.
The insights gained from such studies are not merely academic. They lay the groundwork for the rational engineering of NRPS assembly lines. By altering the substrate specificity of A- and C-domains, it is possible to introduce novel building blocks into known NRP scaffolds, a strategy that holds immense promise for the generation of new drug leads with improved efficacy, stability, and novel modes of action. The continued exploration of NRPS enzymology with chemical probes like (S)-DAB will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics.
References
- Konz, D., & Marahiel, M. A. (1999). How do peptide synthetases generate structural diversity? Chemistry & Biology, 6(2), R39-R48.
- Ehling-Schulz, M., Fricker, M., Grallert, H., Rieck, P., Wagner, M., & Scherer, S. (2006). Cereulide synthetase gene cluster from emetic Bacillus cereus: structure and location on a mega virulence plasmid related to Bacillus anthracis toxin plasmid pXO1. BMC microbiology, 6(1), 1-15.
- Trauger, J. W., & Walsh, C. T. (2000). Chemoenzymatic and template-directed synthesis of bioactive macrocyclic peptides.
- Süssmuth, R. D., & Mainz, A. (2017). Nonribosomal peptide synthesis—principles and prospects.
- Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for polyketide and nonribosomal peptide antibiotics: logic, machinery, and mechanisms. Chemical reviews, 106(8), 3468-3496.
- Walsh, C. T. (2016). Insights into the chemical logic and enzymatic machinery of NRPS assembly lines. Accounts of chemical research, 49(10), 2194-2204.
- Toplak, A. (2016). Discovery and engineering of enzymes for chemoenzymatic peptide synthesis. University of Groningen.
- Lautru, S., & Challis, G. L. (2004). Substrate recognition by nonribosomal peptide synthetase multi-enzymes. Microbiology, 150(6), 1629-1636.
- Ding, C. H., Li, Q., Hou, X. L., & Dai, L. X. (2008). Diastereo-and enantioselective synthesis of α, γ-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. The Journal of Organic Chemistry, 73(13), 5163-5166.
- Shi, Y. M., Crames, J. J., Czech, L., Bozhüyük, K. A., Shi, Y. N., Hirschmann, M., ... & Paczia, N. (2020). Biosynthetic pathways to nonproteinogenic α-amino acids. Chemical reviews, 120(1), 377-444.
- Challis, G. L., Ravel, J., & Townsend, C. A. (2000). Predictive, structure-based model of amino acid recognition by nonribosomal peptide synthetase adenylation domains. Chemistry & biology, 7(3), 211-224.
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts (Doctoral dissertation, Washington University in St. Louis).
- Gómez-La-Cruz, F., & Gotor-Fernández, V. (2018). Enantioselective synthesis of pharmaceutically active γ-aminobutyric acids using a tailor-made artificial Michaelase in one-pot cascade reactions.
- Kries, H., Wachtel, R., & Bode, H. B. (2021). Evolutionary and functional analysis of an NRPS condensation domain integrates β-lactam, d-amino acid, and dehydroamino acid synthesis. Proceedings of the National Academy of Sciences, 118(17), e2026017118.
- Kries, H., Wachtel, R., & Bode, H. B. (2021). Evolutionary and functional analysis of an NRPS condensation domain integrates β-lactam, d-amino acid, and dehydroamino acid synthesis.
- Schalk, C., & Guillon, L. (2013). Typical NRP biosynthesis scheme. The adenylation domain (A-domain) from Module 1 activates the first amino acid using ATP.
- Miller, B. R., & Gulick, A. M. (2016). Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity.
- Evans, D. A., & Britton, T. C. (1998). An efficient asymmetric route to 2, 3-diaminobutanoic acids. The Journal of organic chemistry, 63(25), 9348-9353.
- Belshaw, P. J., Walsh, C. T., & Stachelhaus, T. (1999). Aminoacyl-CoAs as probes of condensation domain selectivity in nonribosomal peptide synthesis. Science, 284(5413), 486-489.
- Toplak, A. (2016). Discovery and engineering of enzymes for chemoenzymatic peptide synthesis. University of Groningen.
- Kittilä, T., Cryle, M. J., & Süssmuth, R. D. (2022). l-2, 3-Diaminopropionate Binding Mode of the SulM Adenylation Domain Limits Engineering Monobactam Analogue Biosynthesis with Larger Substrates. ACS Chemical Biology, 17(5), 1169-1178.
- Li, Q., Ding, C. H., Hou, X. L., & Dai, L. X. (2008). Diastereo-and enantioselective synthesis of α, γ-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. Organic letters, 10(11), 2263-2266.
- Zhu, Y., Zhang, W., & Chen, M. (2022). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. International Journal of Molecular Sciences, 23(19), 11855.
- Luo, Y., Li, Y., & Ju, J. (2024). Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases. International Journal of Molecular Sciences, 25(15), 8148.
- Wikipedia. (n.d.). Nonribosomal peptide. In Wikipedia. Retrieved January 7, 2026.
- Dorrestein, P. C., Bumpus, S. B., Hollenhorst, M. A., & Kelleher, N. L. (2008). Nonribosomal peptide synthetases involved in the production of medically relevant natural products. Molecular pharmaceutics, 5(2), 198-218.
- Goering, A. W., Li, J., McClure, R. A., Thomson, R. J., Jewett, M. C., & Kelleher, N. L. (2016). In vitro reconstruction of nonribosomal peptide biosynthesis directly from DNA using cell-free protein synthesis. ACS synthetic biology, 5(9), 987-995.
- Hollenhorst, M. A., Bumpus, S. B., Matthews, M. L., Bollinger Jr, J. M., Kelleher, N. L., & Walsh, C. T. (2010). The nonribosomal peptide synthetase enzyme DdaD tethers Nβ-fumaramoyl-l-2, 3-diaminopropionate for Fe (II)/α-ketoglutarate-dependent epoxidation by DdaC in dapdiamide antibiotic biosynthesis. Journal of the American Chemical Society, 132(44), 15773-15781.
- Wang, Y., Wang, Y., Zhang, X., Li, X., Zhou, J., & Chen, J. (2023). In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. International Journal of Molecular Sciences, 24(13), 10928.
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Troubleshooting & Optimization
how to improve solubility of (S)-2,4-diaminobutanoic acid hydrobromide in aqueous solution
Welcome to the technical support resource for (S)-2,4-diaminobutanoic acid hydrobromide (DAB-HBr). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and fundamental principles to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water at my target concentration. What are the most common reasons for this?
A1: Low solubility of this compound can stem from several factors. Although it is a salt form, which generally enhances aqueous solubility compared to the free base, challenges can still arise[1]. The primary factors to consider are:
-
Solution pH: The pH of your aqueous solution is the most critical factor. (S)-2,4-diaminobutanoic acid is an amphoteric molecule with a carboxylic acid group and two amino groups. Its net charge and, consequently, its interaction with water molecules are highly dependent on the pH. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH is adjusted away from the pI[2][3].
-
Temperature: For most solid solutes, including many amino acid salts, solubility increases with temperature[4][5][6]. If you are working at room temperature or below, you may be limiting the amount of compound that can dissolve.
-
Common Ion Effect: The compound is a hydrobromide salt. If your aqueous solution already contains a significant concentration of bromide ions (Br⁻) from another source (e.g., sodium bromide, potassium bromide), it can suppress the dissolution of your compound. This phenomenon is known as the common ion effect[7][8][9].
-
Purity of the Compound: Impurities can sometimes affect the dissolution characteristics of the material.
Q2: What is the fastest and most effective way to increase the solubility of DAB-HBr in my aqueous solution?
A2: The most direct and effective method is pH adjustment . Since the compound has multiple ionizable groups, altering the pH of the solution will change its net charge, significantly impacting its solubility.
-
To increase solubility, you should adjust the pH of your solution to be at least 1.5 to 2 pH units away from the compound's isoelectric point (pI). For a diaminomonocarboxylic acid like this, the molecule will carry a net positive charge at low pH and a net negative charge at high pH. Both charged forms are generally more soluble in water than the neutral zwitterionic form that predominates at the pI.
Q3: How does the chemical structure of (S)-2,4-diaminobutanoic acid influence its solubility?
A3: The structure contains both hydrophilic (water-loving) and hydrophobic (water-fearing) components that dictate its behavior in an aqueous environment.
-
Hydrophilic Groups: It possesses three highly polar, ionizable groups: one α-carboxyl group (-COOH), one α-amino group (α-NH₂), and one γ-amino group (γ-NH₂). These groups can form hydrogen bonds with water and can exist in charged states (e.g., -COO⁻, -NH₃⁺), which strongly promotes aqueous solubility[1].
-
Hydrophobic Group: The ethylene bridge (-CH₂-CH₂-) in the backbone is a nonpolar, hydrophobic region. While short, this aliphatic portion of the molecule contributes to limiting its solubility compared to smaller amino acids like glycine[1].
The hydrobromide salt form already enhances solubility by ensuring the molecule is in a charged, cationic state[1]. However, the final solubility is a delicate balance between these competing structural features, which is why external factors like pH are so influential.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.
Problem: My compound precipitates after initially dissolving.
This common issue, known as "crashing out," can be diagnosed by considering changes in the solution's conditions.
Troubleshooting Workflow
Caption: pH-dependent charge states of (S)-2,4-diaminobutanoic acid.
Step-by-Step Protocol
-
Prepare the Solvent: Start with deionized water or your desired buffer system. If using a buffer, ensure it does not contain high concentrations of bromide ions.
-
Initial pH Adjustment (Acidic Route):
-
Adjust the pH of the solvent to pH < 4 using a dilute acid (e.g., 0.1 M HCl). At this pH, both amino groups will be protonated (-NH₃⁺), resulting in a net positive charge and enhanced solubility.
-
Slowly add the weighed this compound powder to the acidified solvent while stirring continuously.
-
-
Initial pH Adjustment (Basic Route):
-
Alternatively, adjust the pH of the solvent to pH > 11 using a dilute base (e.g., 0.1 M NaOH). At this pH, the carboxyl group will be deprotonated (-COO⁻) and one or both amino groups will be neutral (-NH₂), resulting in a net negative charge and enhanced solubility.
-
Slowly add the powder to the basic solvent while stirring.
-
-
Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental pH. Monitor the solution closely for any signs of precipitation , especially as you approach the isoelectric point (pI), which for this molecule is high (pI ≈ (8.5 + 10.4) / 2 ≈ 9.5).
Protocol 2: Temperature-Based Solubility Enhancement
Increasing the temperature provides thermal energy to the system, which helps overcome the lattice energy of the solid solute and promotes dissolution.[6][10]
Step-by-Step Protocol
-
Heat the Solvent: Gently heat the aqueous solvent (e.g., water, buffer) to a temperature above ambient, for example, 40-50 °C. Do not boil, as this could potentially degrade the compound.
-
Dissolve the Solute: While stirring, gradually add the this compound to the heated solvent. The increased temperature should allow for a higher concentration to be dissolved.[5]
-
Cooling and Observation: Once dissolved, allow the solution to cool slowly to your target working temperature.
-
If the compound remains in solution: You have successfully created a stable solution at a higher concentration.
-
If the compound precipitates upon cooling: The solution was supersaturated at the lower temperature. In this case, you must either use the solution warm or accept a lower final concentration at room temperature. This method is best for determining the maximum solubility at a given temperature.
-
Protocol 3: Using Co-solvents to Improve Solubility
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium. This can make the environment more favorable for solutes that have hydrophobic regions, thereby increasing their solubility.[11][12][]
Commonly Used Co-solvents
| Co-solvent | Typical Concentration (% v/v) | Notes |
| Ethanol (EtOH) | 5 - 20% | Biologically compatible at low concentrations. |
| Propylene Glycol (PG) | 10 - 40% | Commonly used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | High solubilizing power; may have biological effects. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity; often used in drug delivery. [] |
Step-by-Step Protocol
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.
-
Prepare the Solvent Mixture: Prepare a stock solution of your desired co-solvent in water (e.g., 20% ethanol in water).
-
Test Solubility: Attempt to dissolve the this compound in the co-solvent mixture. Start with a low percentage of co-solvent and incrementally increase it if solubility remains an issue.
-
Consider pH: The optimal pH for solubility may change in a co-solvent system. It is often beneficial to combine the co-solvent approach with pH adjustment for maximum effect.[]
Caution: Co-solvents can impact the stability of proteins, cellular assays, and other biological systems. Always run appropriate vehicle controls in your experiments.
References
-
Fiveable. (n.d.). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Fiveable. Retrieved from [Link]
-
Pearson. (2022, May 4). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Pearson+. Retrieved from [Link]
-
Letcher, T. M., & Naicker, P. K. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1383–1391. Retrieved from [Link]
- Obi-Egbedi, O. N., Obot, I. B., & Umoren, S. A. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review.
-
ChemTalk. (n.d.). Common Ion Effect. ChemTalk. Retrieved from [Link]
-
The Physics Classroom. (n.d.). Solubility and the Common Ion Effect: Chemistry Tutorial. The Physics Classroom. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 6). Common Ion Effect on Solubility of Ionic Salts. CK-12. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Wikipedia. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Filo. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts. Retrieved from [Link]
-
The Complete Guide to Everything. (2018, February 11). The Henderson Hasselbach Equation and Amino Acid pH Evolution. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, February 27). A3. Amino Acid Charges. Chemistry LibreTexts. Retrieved from [Link]
- Letcher, T. M., & Naicker, P. K. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1383-1391.
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamics of Solute−Solvent Interactions of Some Amino Acids in Aqueous Sodium Bromide and Potassium Bromide Solutions. ResearchGate. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound L-2,4-Diaminobutanoic acid (FDB012588). FooDB. Retrieved from [Link]
Sources
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- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Poor Yield in Solid-Phase Synthesis of L-DAB Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for poor yield during the solid-phase peptide synthesis (SPPS) of peptides containing L-2,4-diaminobutyric acid (L-DAB). L-DAB is a non-proteinogenic amino acid that can introduce unique challenges into peptide synthesis. This resource provides expert insights and actionable protocols to help you navigate these complexities and optimize your synthetic outcomes.
FAQs: Understanding the Challenges of L-DAB in SPPS
Q1: What makes L-DAB a "difficult" residue to incorporate in SPPS?
The primary challenge with L-DAB lies in its side chain, which contains a primary amine (the γ-amino group). This amine is nucleophilic and can cause several side reactions if not properly protected during synthesis.[1][2] Key issues include:
-
Side-chain acylation: The unprotected γ-amino group can react with the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.
-
Lactam formation: The side-chain amine can attack the activated C-terminal carboxyl group of the same L-DAB residue, leading to chain termination.
-
Protecting group compatibility: The choice of protecting group for the γ-amino group is critical and must be orthogonal to the N-α-Fmoc protection to ensure selective removal.[2][3]
Q2: How do I choose the correct side-chain protecting group for L-DAB?
The choice of the γ-amino protecting group is crucial for a successful synthesis. The ideal group is stable during Fmoc deprotection (typically with piperidine) but can be removed during the final cleavage without causing side reactions.[1][4] The most common choice for Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group, as in Fmoc-L-Dab(Boc)-OH .[3][5][6][7][8][9]
For more complex syntheses requiring selective side-chain modification on-resin (e.g., for cyclization or branching), more labile and orthogonal protecting groups are necessary.[10]
| Protecting Group | Cleavage Conditions | Orthogonality & Use Cases |
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., high % TFA), concurrent with final cleavage.[3] | Standard Choice. Stable to piperidine. Ideal for linear peptides where side-chain modification is not needed. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF.[11] | Orthogonal. Allows for selective deprotection on-resin for cyclization or branching.[10][11] The N-terminus should be protected (e.g., with Boc) before ivDde removal.[11] |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄).[11] | Orthogonal. Useful for on-resin modifications under conditions where hydrazine is not suitable.[11][12] |
| Mtt (4-Methyltrityl) | Dilute TFA (e.g., 1-2% TFA in DCM).[3][11] | Highly Acid-Labile. Allows for selective deprotection under very mild acidic conditions, preserving acid-labile resins (e.g., 2-chlorotrityl).[3] |
Q3: What are the most common side reactions associated with L-DAB and how can I prevent them?
The most prevalent side reaction is the formation of a succinimide-like intermediate that can lead to a stable five-membered γ-lactam , causing chain termination. This is particularly problematic during the activation of the Fmoc-L-Dab(PG)-OH residue for coupling.
Prevention Strategies:
-
Use Pre-activated Esters: Using pre-formed active esters can sometimes reduce the risk of intramolecular cyclization.
-
Optimize Coupling Conditions: Avoid prolonged activation times. Use efficient coupling reagents that promote rapid intermolecular coupling over intramolecular side reactions.
-
Choice of Protecting Group: A bulky side-chain protecting group can sterically hinder the intramolecular attack.
Troubleshooting Guide: A Systematic Approach to Diagnosing Low Yield
When faced with a low yield of your L-DAB containing peptide, a systematic approach is key. Start by analyzing your crude product to identify the nature of the problem.
Step 1: Analyze the Crude Product with LC-MS
Your Liquid Chromatography-Mass Spectrometry (LC-MS) data is the most critical diagnostic tool. Look for the following:
-
Expected Mass Present, Low Intensity: This suggests a global issue with one or more steps in the synthesis (coupling, deprotection, or cleavage), or peptide aggregation.
-
Unexpected Masses: The presence of unexpected masses can point to specific side reactions.
-
Deletion Sequences (M - mass of one amino acid): Indicates incomplete coupling at a specific residue.
-
Truncated Sequences (Mass corresponding to peptide up to L-DAB): Suggests a chain termination event at the L-DAB residue, possibly due to lactam formation.
-
Modification of Target Mass (e.g., M + 56 for Boc, M + 78 for piperidine adduct): Points to issues with deprotection or side reactions.
-
Step 2: Pinpoint the Problematic Step
Based on your LC-MS analysis, use the following decision tree to narrow down the potential cause.
Caption: Troubleshooting Decision Tree for L-DAB Peptides.
Issue 1: Coupling Inefficiency
L-DAB, especially when flanked by other bulky amino acids, can present steric hindrance.[13][14] Incomplete coupling results in deletion sequences.
Solutions:
-
Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Switch to a uronium/aminium or phosphonium salt-based reagent, which are more effective for hindered couplings.[15][16]
| Reagent | Type | Key Advantages |
| HATU/HBTU | Uronium/Aminium | Highly efficient, rapid coupling rates.[16][17] |
| COMU | Uronium/Aminium | Similar efficiency to HATU but with non-explosive byproducts and better solubility.[16] |
| PyBOP/PyAOP | Phosphonium | Excellent choices for sterically hindered amino acids.[15] |
-
Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This is particularly useful for the amino acid immediately following L-DAB.[13][15]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion.[18]
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions and overcome steric hindrance.[14]
Issue 2: Chain Termination at L-DAB (Lactam Formation)
If your LC-MS shows a major peak corresponding to the peptide truncated at the L-DAB residue, intramolecular cyclization to form a γ-lactam is the most likely cause.
Solutions:
-
Minimize Activation Time: Prepare the activated amino acid solution and add it to the resin immediately. Avoid letting the activated L-DAB sit in solution.
-
Change Activation Method: If using a carbodiimide (like DIC) with an additive (like Oxyma or HOBt), consider switching to a reagent like HATU that may favor the intermolecular reaction pathway.
Issue 3: Incomplete Deprotection or Cleavage Issues
If the correct mass is present but the yield is low, and you observe adducts, the issue might be in the deprotection or final cleavage steps.
Solutions:
-
Confirm Complete Fmoc Removal: Perform a test (e.g., a small-scale cleavage and analysis) after the Fmoc deprotection of L-DAB to ensure the reaction went to completion. Incomplete deprotection will cap the chain.
-
Optimize the Cleavage Cocktail: The γ-amino group of L-DAB is a nucleophile that can be sensitive to reactive carbocations generated during cleavage. Use a cleavage cocktail with appropriate scavengers. A standard, robust cocktail is Reagent K .[19]
| Reagent | Composition | Use Case |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[19] | A general, powerful cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[19] |
| TFA/TIS/Water | (95:2.5:2.5)[20] | A simpler cocktail suitable for peptides without highly sensitive residues. TIS (triisopropylsilane) is a good carbocation scavenger. |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5)[21] | Specifically designed to prevent the oxidation of methionine residues.[21] |
-
Extend Cleavage Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-4 hours) to ensure complete removal of all side-chain protecting groups, including the Boc group from L-DAB.
Protocols & Methodologies
Protocol 1: Optimized Coupling of Fmoc-L-Dab(Boc)-OH
This protocol is designed to maximize coupling efficiency and minimize side reactions.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before synthesis.[17]
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF).
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-L-Dab(Boc)-OH and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Allow to pre-activate for no more than 1-2 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, microwave irradiation (e.g., 20 minutes at 75°C) can be applied.[14]
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. If the test is positive (blue beads), indicating free amines, proceed to a second coupling.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.
Protocol 2: Selective On-Resin Deprotection of Fmoc-L-Dab(ivDde)-OH
This protocol is for applications requiring on-resin side-chain modification, such as lactam bridge formation.[10]
-
Peptide Synthesis: Complete the full linear sequence of the peptide using standard Fmoc-SPPS.
-
N-Terminal Protection: Before ivDde removal, it is critical to protect the N-terminal α-amino group to prevent its reaction with hydrazine or subsequent acylation. A common method is to treat the resin with Boc-anhydride (Boc₂O) and DIPEA in DMF.
-
ivDde Removal:
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
Confirmation: Confirm the removal of the ivDde group and the presence of the free side-chain amine using a chloranil test.
-
Side-Chain Modification: Proceed with the desired on-resin chemistry (e.g., coupling with an activated Asp or Glu side chain for cyclization).
References
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- DriveHQ. (n.d.).
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2025). Protecting Groups in Peptide Synthesis.
- Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc-Dab(Boc)-OH.
- (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NIH. (n.d.). A cleavage cocktail for methionine-containing peptides.
- ResearchGate. (n.d.).
- (n.d.).
- NIH. (n.d.). Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides.
- Organic Chemistry Portal. (n.d.). Lactam synthesis.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ChemicalBook. (2025). FMOC-DAB(BOC)-OH.
- BLD Pharm. (n.d.). 125238-99-5|Fmoc-Dab(Boc)-OH.
- Aapptec Peptides. (n.d.). Fmoc-Dab(Boc)-OH, CAS 125238-99-5.
- (n.d.).
- P3 BioSystems. (n.d.). Unusual Amino Acids - Diaminobutyric Acid (Dab).
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- PMC. (n.d.).
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. FMOC-DAB(BOC)-OH | 125238-99-5 [chemicalbook.com]
- 7. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
- 8. peptide.com [peptide.com]
- 9. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 10. Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide: Application to an Analogue of Human Insulin-Like Peptide 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. biotage.com [biotage.com]
- 19. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 20. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 21. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Doses of (S)-2,4-Diaminobutanoic Acid
Welcome to the technical support center for researchers utilizing (S)-2,4-diaminobutanoic acid (DAB) in in vivo experiments. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to successfully optimize the dosage of this potent neuromodulatory agent. My insights are drawn from established research and extensive field experience to ensure your experiments are both effective and ethically sound.
Understanding (S)-2,4-Diaminobutanoic Acid (DAB)
(S)-2,4-diaminobutanoic acid, the L-enantiomer of DAB, is a non-proteinogenic amino acid that acts as a modulator of the GABAergic system. Its primary mechanisms of action include the inhibition of GABA transaminase and GABA reuptake, leading to an increase in synaptic GABA levels.[1] This activity makes it a compound of interest for research into epilepsy, neuropathic pain, and certain types of cancer.[2][3][4] However, it is crucial to recognize that DAB also exhibits dose-dependent neurotoxicity and potential hepatotoxicity, making careful dose optimization a critical step in any experimental design.[1][5][6]
The stereochemistry of DAB is of paramount importance; the L-enantiomer ((S)-2,4-diaminobutanoic acid) is the biologically active form.[4] Ensure that you are using the correct enantiomer for your studies to achieve the desired biological effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-2,4-diaminobutanoic acid?
A1: (S)-2,4-diaminobutanoic acid primarily functions as an inhibitor of GABA transaminase and a GABA reuptake inhibitor. This dual action leads to an accumulation of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.[1]
Q2: What are the known toxicities associated with DAB?
A2: At high doses, DAB can induce neurotoxicity, characterized by hyperirritability, tremors, and convulsions.[1][5][6] It has also been reported to cause liver damage.[5][6] The neurotoxic effects are thought to be related to a disruption in ammonia metabolism.[1][5][6]
Q3: What is a suitable vehicle for in vivo administration of DAB?
A3: For intraperitoneal (i.p.) injections, a sterile, isotonic solution is recommended. A 0.1 M solution of DAB in saline, adjusted for pH if necessary, has been used in published studies.[2][7] It is always advisable to assess the solubility and stability of your specific formulation.
Q4: How should I store my (S)-2,4-diaminobutanoic acid?
A4: (S)-2,4-diaminobutanoic acid should be stored as a solid at the temperature recommended by the manufacturer, typically in a cool, dry place. Solutions should be prepared fresh for each experiment to avoid degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse events in animals at initial doses. | The starting dose is too high, leading to acute neurotoxicity or hepatotoxicity. | Immediately cease administration and re-evaluate your starting dose. Begin with a much lower dose (e.g., 10-fold lower) and perform a more gradual dose escalation. Ensure you are using the correct enantiomer ((S)-form). |
| Lack of a discernible biological effect even at higher doses. | The dose may be too low, the compound may have poor bioavailability via the chosen route, or the experimental model may not be sensitive to GABAergic modulation. | Confirm the identity and purity of your DAB. Consider a different route of administration (e.g., intracerebroventricular for direct CNS effects). Verify that your animal model is appropriate for the expected biological outcome. |
| Inconsistent results between animals in the same dose group. | Improper injection technique leading to variable absorption (e.g., injection into the gut or fat pad with i.p. administration). Animal-to-animal variability in metabolism. | Refine your injection technique to ensure consistency.[8][9][10] Increase the number of animals per group to improve statistical power. Monitor for any signs of mis-injection. |
| Animals exhibit signs of distress such as tremors, seizures, or lethargy. | These are signs of neurotoxicity.[1][5][6] | This indicates you have reached or exceeded the maximum tolerated dose (MTD). Reduce the dose in subsequent experiments. Closely monitor animals for the duration of the study and have a clear humane endpoint protocol. |
| Unexpected changes in animal weight or food/water intake. | This can be a sign of systemic toxicity or a specific effect of the compound.[2][7] | Monitor body weight and food/water consumption daily. Significant changes may indicate a need to adjust the dose or terminate the experiment for that animal. |
Dose Optimization Workflow
A systematic approach to dose optimization is essential for obtaining reliable and reproducible data while minimizing animal use. The following workflow is recommended:
Caption: A stepwise workflow for in vivo dose optimization of (S)-2,4-diaminobutanoic acid.
Experimental Protocol: Intraperitoneal Dose-Range Finding Study in Mice
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and a preliminary effective dose range for (S)-2,4-diaminobutanoic acid administered via intraperitoneal injection in mice.
1. Materials:
-
(S)-2,4-diaminobutanoic acid
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter and adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH)
-
Sterile syringes (1 mL) and needles (25-27 G)
-
Appropriate animal model (e.g., C57BL/6 mice)
2. Preparation of Dosing Solution:
-
Calculate the amount of DAB needed to prepare a stock solution. A starting point from the literature is an isotonic 0.1 M solution.[2][7]
-
Dissolve the DAB in a minimal amount of sterile water.
-
Add sterile saline to bring the solution to near the final volume.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary.
-
Bring the solution to the final volume with sterile saline.
-
Sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
Prepare serial dilutions from the stock solution to create the different dose levels.
3. Animal Dosing and Monitoring:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Based on the literature, a starting dose could be extrapolated from the 5 mmoles/kg used in anticonvulsant studies in mice.[4] A conservative approach would be to start at a lower dose.
-
Administer the calculated volume of the dosing solution or vehicle via intraperitoneal injection. Ensure proper restraint and injection technique to avoid injury.[8][9][10]
-
Monitor animals closely for the first few hours post-injection and then at regular intervals for up to 14 days.
-
Record clinical observations, including changes in behavior (e.g., hyperactivity, lethargy, tremors), posture, and physical appearance.
-
Measure body weight daily.
-
At the end of the observation period, euthanize animals and perform a gross necropsy. Collect blood and tissues for further analysis (e.g., histology, blood chemistry) as needed.
4. Data Analysis:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, persistent signs of distress, or mortality).
-
Analyze the data to identify a preliminary effective dose range based on the desired biological effect, if applicable in this initial study.
Mechanism of Action and Potential Toxic Pathway
Caption: Mechanism of action and potential toxicity pathway of (S)-2,4-diaminobutanoic acid.
References
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699-706. [Link]
-
Koeppe, R. E., O'Neal, R. M., & Chen, C. H. (1966). The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid. Portland Press, 106(3), 699-706. [Link]
-
Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and applied pharmacology, 23(2), 334-338. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
-
Lundgren, E., & Bassleer, R. (1983). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Anticancer research, 3(1), 11-15. [Link]
-
Nordenberg, J., T-Kornecki, E., Beery, E., & Wasserman, L. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer research, 20(6B), 4275-4278. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]
-
Lundgren, E., & Bassleer, R. (1983). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Anticancer research, 3(1), 11-15. [Link]
-
D'Aniello, S., R-Ambrogio, A., & R-Tesauro, D. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. [Link]
-
Bergenheim, A. T., Fagrell, A., & Henriksson, R. (2006). Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of neuro-oncology, 78(3), 259-267. [Link]
-
Lundgren, E., & Westin, J. (1986). The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Anticancer research, 6(3 Pt B), 423-425. [Link]
-
Zuliani, V., Rivara, M., & Lodola, A. (2010). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. MDPI. [Link]
-
Cui, Y., & Liu, X. (2017). Peptides as drug delivery vehicles across biological barriers. Peptides, 87, 68-77. [Link]
-
Fan, X., & Liu, S. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. Biochemical Pharmacology, 173, 113791. [Link]
-
University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. [Link]
-
Zhang, T., & Li, W. (2021). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. Frontiers in Pharmacology, 12, 648583. [Link]
-
Zuliani, V., & Rivara, M. (2010). Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & medicinal chemistry, 18(22), 7895-7901. [Link]
-
Kumar, D., & Nielsen, P. E. (2022). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. ACS Infectious Diseases, 8(5), 969-978. [Link]
-
Kumar, A., & Kelly, L. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature communications, 9(1), 1-10. [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]
-
Wang, Y., & Chen, X. (2021). Amino acid transporters mediate autonomous delivery of nanoparticle vehicles into living plants. Nature Communications, 12(1), 1-12. [Link]
-
Patsalos, P. N. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]
-
Pop, C. E., & Rotar, A. M. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. [Link]
-
Szafarz, M., & Siwek, A. (2019). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 24(16), 2919. [Link]
-
Taberner, P. V., & Roberts, F. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European journal of pharmacology, 52(3-4), 281-286. [Link]
-
Simon, J. R., & Martin, D. L. (1973). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Brain research, 58(2), 520-522. [Link]
-
Williams, J., & Davies, J. A. (1979). The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats. Psychopharmacology, 64(1), 81-83. [Link]
-
Metcalf, C. S., & West, P. J. (2020). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
-
Zhang, Y., & Chen, J. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 1989. [Link]
-
Pérez-Hernández, M. G., & Z-Chávez, V. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI. [Link]
-
Lund University. (2003). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. [Link]
Sources
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- 3. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 7. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Preserving the Stereochemical Integrity of L-2,4-Diaminobutyric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization of L-2,4-diaminobutyric acid (L-DABA) during chemical reactions. Maintaining the stereochemical purity of L-DABA is paramount, as the biological activity of resulting peptides and pharmaceuticals is often exclusive to a single enantiomer.[1] This resource is designed to provide not only procedural guidance but also a deep understanding of the underlying chemical principles to empower you in your experimental design.
Understanding the Challenge: The "Why" Behind L-DABA Racemization
L-2,4-diaminobutyric acid, a non-proteinogenic amino acid, is a crucial component in various pharmaceuticals, including antibiotics and peptide-based therapeutics. The presence of its D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects. Racemization, the conversion of a pure enantiomer into a mixture of both L and D forms, is a significant hurdle in synthetic chemistry.[2]
The primary mechanism of racemization for amino acids, including L-DABA, involves the deprotonation of the α-carbon.[1] This abstraction of a proton is facilitated by basic conditions and leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a loss of the original stereochemistry.[1][3]
A second common pathway, particularly relevant in peptide synthesis, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs during the activation of the N-protected carboxyl group for peptide bond formation. The α-proton of the oxazolone is highly acidic and readily removed by base, leading to rapid racemization.[1][4]
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with L-DABA, providing actionable solutions grounded in chemical principles.
Issue 1: Significant Racemization Detected After Peptide Coupling
Q1: I'm observing a high degree of D-DABA in my peptide product after a standard coupling reaction. What are the likely causes and how can I mitigate this?
A1: This is a frequent challenge, and the root cause often lies in the combination of your chosen coupling reagent, base, and reaction conditions.
-
Coupling Reagent Choice is Critical: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote significant racemization.[2][5] To counteract this, it is essential to use them in conjunction with racemization-suppressing additives.[4][6]
-
Recommended Additives: 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[4][7][8] These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation and subsequent racemization.[4][5]
-
Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally considered "safer" options as they are pre-activated with HOBt or HOAt analogs. However, the choice of base is still crucial.[9] HATU, in particular, has shown to be effective in challenging couplings.[8][9]
-
-
The Role of the Base: The basicity and steric hindrance of the organic base used are major factors in racemization.[4]
-
Avoid Strong, Unhindered Bases: Triethylamine (TEA) should be used with caution due to its strong basicity and small steric profile, which can accelerate α-proton abstraction.[4]
-
Prefer Weaker, Sterically Hindered Bases: N,N-Diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often superior in minimizing racemization.[4]
-
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the extent of racemization. Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Table 1: Impact of Base Selection on Racemization
| Base | pKa | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | ~10.7 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | ~10.1 | Moderate | Moderate |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Very Low |
Data compiled from various sources, including Carpino et al.'s findings mentioned in reference[4].
Issue 2: Racemization During Deprotection Steps
Q2: I suspect racemization is occurring during the removal of protecting groups from my DABA-containing molecule. Which protecting groups are best for maintaining stereochemical integrity, and what deprotection conditions should I use?
A2: The choice of protecting groups for both the α- and γ-amino groups of L-DABA is a critical decision that directly impacts the risk of racemization.[10]
-
α-Amino Protection:
-
Urethane-type Protecting Groups are Key: Carbamate-based protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are strongly recommended over acyl-type groups (e.g., Benzoyl).[11] This is because the carbonyl oxygen of a urethane is less nucleophilic, which significantly slows down the formation of the racemization-prone oxazolone intermediate.[11]
-
Fmoc Removal: The standard deprotection condition for Fmoc is treatment with a base, typically 20% piperidine in DMF.[7] While effective, this basic environment can still cause some racemization, especially for sensitive residues. Adding HOBt to the piperidine solution can help suppress this side reaction.[7]
-
Boc Removal: Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid - TFA), which are generally less likely to cause racemization via the enolization pathway.[12]
-
-
γ-Amino Protection: The protecting group on the side-chain amino group can also influence the acidity of the α-proton. It is crucial to select a protecting group that is stable to the conditions used for α-amino deprotection and peptide coupling (orthogonal protection). Common choices for the γ-amino group include Boc (if the α-amino is Fmoc-protected) or benzyloxycarbonyl (Z) (if the α-amino is Boc-protected).
-
General Deprotection Best Practices:
-
Temperature Control: Perform deprotection reactions at the lowest practical temperature. For base-mediated deprotections, consider running the reaction at 0°C or room temperature.
-
Minimize Reaction Time: Monitor the deprotection reaction and quench it as soon as it is complete to minimize exposure to harsh conditions.
-
Neutral or Mildly Acidic Workup: Whenever possible, work up and purify the final product under neutral or mildly acidic conditions to prevent racemization of the unprotected DABA.[1]
-
Caption: Recommended workflow for peptide synthesis involving L-DABA.
Issue 3: Difficulty in Quantifying the Extent of Racemization
Q3: How can I accurately determine the enantiomeric purity of my L-DABA starting material and the final product?
A3: Accurate quantification of racemization is essential for process optimization and quality control. Chiral chromatography is the most reliable method.
-
Derivatization is Often Necessary: L-DABA, like other amino acids, often requires derivatization to enable separation on common chiral columns.[1]
-
Marfey's Reagent: A widely used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[1] This reagent reacts with the amino groups of both L- and D-DABA to form diastereomers that can be readily separated by standard reverse-phase HPLC.
-
Other Reagents: Other options include dansyl chloride and 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA).[1][13][14]
-
-
Analytical Technique:
-
Chiral HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a chiral stationary phase or after derivatization is the gold standard.
-
LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) provides excellent sensitivity and selectivity for identifying and quantifying the diastereomeric derivatives.[13][14][15]
-
Protocol 1: General Procedure for Enantiomeric Purity Analysis using Marfey's Reagent
-
Sample Preparation: Hydrolyze a small aliquot of your peptide or dissolve your DABA-containing compound in 6M HCl at 110°C for 24 hours to liberate the free amino acids. Evaporate the acid under vacuum.
-
Derivatization:
-
Dissolve the dried hydrolysate in a suitable buffer (e.g., 1M NaHCO₃).
-
Add a solution of Marfey's reagent (or a similar agent like L-FDLA) in acetone.[13][14]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[13] Note that for di-amino acids like DABA, prolonged derivatization may be needed to ensure di-labeled products.[13][14]
-
-
Quenching and Dilution: Quench the reaction with an acid (e.g., 2M HCl) and dilute with the mobile phase.
-
LC-MS Analysis:
-
Quantification: Calculate the percentage of the D-isomer by integrating the peak areas of the two separated diastereomers.
Caption: Step-by-step process for analyzing the enantiomeric purity of DABA.
Concluding Remarks
The prevention of racemization in L-2,4-diaminobutyric acid is a multifaceted challenge that requires careful consideration of reaction mechanisms, reagents, and conditions. By understanding the principles of α-proton abstraction and oxazolone formation, and by implementing the strategies outlined in this guide—including the judicious selection of protecting groups, coupling reagents, bases, and analytical methods—researchers can significantly improve the stereochemical outcome of their syntheses. This attention to detail is fundamental to the successful development of safe and effective L-DABA-containing therapeutics.
References
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid - Benchchem. (n.d.). BenchChem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Vertex AI Search.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. (2021). Frontiers in Microbiology. [Link]
- (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data - ResearchGate. (n.d.).
- Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org.
-
Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
- Technical Support Center: Preventing Racemization in Amino Acid Deriv
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]
- Lecture 16 Protecting groups and racemiz
- 7.
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). AMB Express. [Link]
-
Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. (2015). Journal of AOAC INTERNATIONAL. [Link]
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). University of Regensburg.
- Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (n.d.). Analytical Methods.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. (n.d.).
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.).
- Protecting group - Wikipedia. (n.d.). Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. (n.d.). PubMed Central.
- The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations | Request PDF. (n.d.).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creation.com [creation.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
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- 9. bachem.com [bachem.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. youtube.com [youtube.com]
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- 14. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Noise in Immunoassays for (S)-DAB
Welcome to the technical support center for (S)-diaminobutyric acid ((S)-DAB) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve a common yet challenging issue: high background noise. High background can obscure true signals, leading to reduced assay sensitivity and inaccurate quantification. This resource provides in-depth, experience-driven insights and actionable protocols to help you achieve clean, reliable data.
Understanding the Challenge: High Background in Small Molecule Immunoassays
Immunoassays for small molecules like (S)-DAB, which are haptens, present unique challenges. Unlike large protein antigens, haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response.[1][2] This necessity introduces complexities, as non-specific binding can occur not only to the plate surface but also to the carrier protein or the linker used for conjugation.[3][4]
An immunoassay for (S)-DAB is typically designed in a competitive format. In this setup, free (S)-DAB in the sample competes with a labeled or plate-bound (S)-DAB conjugate for a limited number of specific antibody binding sites. High background in such an assay often manifests as a high signal in the zero-analyte control wells, which should ideally exhibit the maximum signal.
Below is a systematic guide to identifying and mitigating the root causes of high background noise in your (S)-DAB immunoassay.
Initial Troubleshooting Workflow
Before delving into specific issues, it's helpful to have a general workflow for troubleshooting high background noise. The following diagram outlines a logical progression of steps to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting high background noise in an (S)-DAB immunoassay.
Frequently Asked Questions (FAQs) and In-Depth Troubleshooting
Q1: I'm seeing a uniformly high background across my entire plate. What are the most likely culprits?
A uniform high background often points to a systemic issue with a reagent or a procedural step. Here are the primary areas to investigate:
-
Inadequate Washing: This is one of the most common causes of high background.[5] If unbound antibodies and other reagents are not thoroughly removed, they will contribute to the final signal.
-
The Science: The goal of washing is to remove non-specifically bound molecules while leaving the specific antigen-antibody complexes intact. Insufficient wash volume, duration, or number of cycles can leave residual reagents in the wells.
-
Solution:
-
Increase the number of wash cycles (typically 3-5 cycles is a good starting point).
-
Ensure a sufficient volume of wash buffer is used to completely cover the well surface (e.g., 300-400 µL per well for a 96-well plate).
-
Introduce a short soaking step (30-60 seconds) during each wash cycle to improve the removal of unbound material.[5][6]
-
After the final wash, ensure complete removal of the wash buffer by inverting the plate and tapping it firmly on a clean paper towel.[7]
-
-
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[8]
-
The Science: At high concentrations, antibodies are more likely to bind to surfaces and other proteins through low-affinity, non-specific interactions.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both your capture/detection antibody and the (S)-DAB-protein conjugate used for coating. The goal is to find the concentrations that yield the best signal-to-noise ratio.
-
-
Sub-optimal Blocking: The blocking buffer's job is to saturate all unoccupied binding sites on the microplate surface.[9][10] If blocking is insufficient, antibodies can bind directly to the plate, causing high background.
-
The Science: Blocking agents are typically inert proteins or other molecules that adsorb to the plastic surface of the wells, preventing the subsequent non-specific binding of antibodies.
-
Solution:
-
Increase the incubation time for the blocking step.
-
Try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. For small molecule ELISAs, it's often necessary to empirically test several options.[3]
-
Consider commercially available, protein-free blocking buffers which can sometimes offer superior performance.
-
-
-
Contaminated Reagents: Buffers or other reagents contaminated with the target analyte or other interfering substances can cause a consistently high signal.[5][8]
-
The Science: Contaminants can either be the analyte itself, leading to a false-positive signal, or other substances that promote non-specific binding.
-
Solution: Prepare fresh buffers using high-purity water and reagents. Always use clean labware.
-
Q2: My negative controls (zero (S)-DAB) have a high signal, but the signal decreases as the (S)-DAB concentration increases. Is this still a background issue?
In a competitive ELISA, this is the expected pattern of the standard curve. However, if the signal in your zero-analyte wells is excessively high (e.g., an optical density (OD) reading > 2.0, or saturation of the detector), it can compress the dynamic range of your assay and reduce sensitivity. This is often a result of:
-
Too Much Detection Reagent: An overly high concentration of the enzyme-conjugated secondary antibody or an extended substrate incubation time can lead to a very strong signal that quickly saturates.
-
The Science: The enzymatic reaction that produces the colorimetric signal needs to be carefully controlled. Too much enzyme or too long a reaction time will lead to a signal that is not proportional to the amount of bound antibody.
-
Solution:
-
Titrate your secondary antibody to find a concentration that gives a robust signal without saturation.
-
Carefully time the substrate incubation step and stop the reaction when the zero-analyte wells have a strong but not saturated signal. Reading the plate at multiple time points can help determine the optimal incubation time.
-
-
-
Ineffective Blocking of the (S)-DAB-Protein Conjugate: The antibodies may be binding non-specifically to the carrier protein portion of the coating antigen.
-
The Science: Since the antibodies were generated against an (S)-DAB-protein conjugate, some antibodies may have specificity for the carrier protein or the linker region, not just the (S)-DAB hapten.
-
Solution:
-
Ensure your blocking buffer is effective at blocking non-specific sites on both the plate surface and the coated conjugate. Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to the blocking and wash buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.[5][9][11]
-
If possible, use a different carrier protein for the plate coating antigen than was used for immunization. For example, if the immunogen was (S)-DAB-KLH, use (S)-DAB-BSA for coating the plate.[4]
-
-
Q3: I suspect my sample matrix is causing high background. How can I confirm and address this?
The "matrix" refers to all the components in your sample other than the analyte of interest ((S)-DAB).[12][13] These components can interfere with the assay and cause non-specific binding.
-
The Science: Proteins, lipids, and salts in the sample matrix can interact with the antibodies or the plate surface, leading to false signals.[14] This is a common issue in complex samples like serum, plasma, or tissue homogenates.[12][14]
-
How to Confirm Matrix Effects:
-
Spike and Recovery Experiment: Add a known amount of (S)-DAB standard to your sample matrix and also to the standard diluent.
-
Run both samples in your assay.
-
Calculate the recovery of the spiked analyte in the sample matrix. A recovery significantly different from 100% (e.g., outside of 80-120%) suggests a matrix effect.[13]
-
-
Solutions for Matrix Effects:
-
Sample Dilution: The simplest way to reduce matrix effects is to dilute your samples.[13][14] This will lower the concentration of interfering substances. You will need to determine the minimum required dilution that overcomes the interference while keeping the (S)-DAB concentration within the detectable range of the assay.
-
Matrix Matching: If dilution is not feasible, try to mimic the sample matrix in your standard curve diluent.[14] For example, if you are analyzing serum samples, you could use a commercially available synthetic serum matrix or serum from an untreated animal as the diluent for your standards.
-
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody and Coating Antigen Optimization
This experiment allows you to test a range of concentrations for both the coating antigen ((S)-DAB-protein conjugate) and the primary antibody simultaneously to find the optimal combination.
Objective: To identify the concentrations of coating antigen and primary antibody that provide the best signal-to-noise ratio.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
(S)-DAB-protein conjugate stock solution
-
Primary antibody against (S)-DAB stock solution
-
Blocking buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Prepare Coating Antigen Dilutions: Prepare a series of dilutions of the (S)-DAB-protein conjugate in coating buffer. For example, you could prepare dilutions of 10, 5, 2.5, 1.25, 0.625, and 0.313 µg/mL.
-
Coat the Plate:
-
Across the x-axis of a 96-well plate, add 100 µL/well of each coating antigen dilution (one concentration per column).
-
Include a "no-coat" control column with only coating buffer.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.
-
-
Prepare Primary Antibody Dilutions: While the plate is blocking, prepare a series of dilutions of the primary antibody in your assay diluent (e.g., blocking buffer). For example, you could prepare dilutions of 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, and 1:32000.
-
Add Primary Antibody:
-
Wash the plate 3 times with wash buffer.
-
Down the y-axis of the plate, add 100 µL/well of each primary antibody dilution (one concentration per row).
-
Include a "no-primary antibody" control row.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Secondary Antibody and Develop:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL/well of the enzyme-conjugated secondary antibody at a pre-determined optimal dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of substrate solution and incubate in the dark until color develops.
-
Add 50 µL/well of stop solution.
-
-
Read and Analyze: Read the absorbance at the appropriate wavelength. The optimal combination will be the well with a high signal and a low background (signal from the "no-coat" and "no-primary antibody" controls).
| Coating Ag (µg/mL) | 10 | 5 | 2.5 | 1.25 | 0.625 | 0.313 | No Coat |
| Primary Ab Dilution | |||||||
| 1:1000 | OD | OD | OD | OD | OD | OD | OD |
| 1:2000 | OD | OD | OD | OD | OD | OD | OD |
| 1:4000 | OD | OD | OD | OD | OD | OD | OD |
| 1:8000 | OD | OD | OD | OD | OD | OD | OD |
| 1:16000 | OD | OD | OD | OD | OD | OD | OD |
| 1:32000 | OD | OD | OD | OD | OD | OD | OD |
| No Primary Ab | OD | OD | OD | OD | OD | OD | OD |
Caption: Example layout for a checkerboard titration experiment.
Protocol 2: Optimizing the Blocking Buffer
Objective: To identify the most effective blocking buffer for reducing non-specific binding in the (S)-DAB immunoassay.
Materials:
-
96-well ELISA plates coated with the optimal concentration of (S)-DAB-protein conjugate (determined from Protocol 1).
-
Various blocking agents to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% Casein in PBS, 5% Non-fat dry milk in PBS, commercial protein-free blockers).
-
Wash buffer.
-
Enzyme-conjugated secondary antibody (no primary antibody is used in this test).
-
Substrate and stop solutions.
-
Plate reader.
Procedure:
-
Coat and Wash Plate: Coat a 96-well plate with the optimal concentration of (S)-DAB-protein conjugate and wash 3 times with wash buffer.
-
Apply Different Blocking Buffers:
-
In different rows or columns of the plate, add 200 µL/well of each blocking buffer you want to test.
-
Include a "no-block" control well (add only assay diluent).
-
Incubate for 2 hours at room temperature.
-
-
Wash: Wash the plate 3 times with wash buffer.
-
Add Secondary Antibody: Add 100 µL/well of the enzyme-conjugated secondary antibody (at the same concentration you would use in your assay). Do not add any primary antibody.
-
Incubate and Develop:
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add substrate and stop solution as you would in your standard protocol.
-
-
Read and Analyze: Read the absorbance. The best blocking buffer will be the one that results in the lowest OD reading, as this indicates the least amount of non-specific binding of the secondary antibody.
Visualization of Non-Specific Binding in a Competitive Immunoassay for (S)-DAB
Caption: Sources of specific and non-specific binding in a competitive ELISA for a hapten like (S)-DAB.
By systematically working through these troubleshooting steps, you can identify and address the root cause of high background noise in your (S)-DAB immunoassay, leading to more accurate and reliable results.
References
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. Retrieved from [Link]
-
EnkiLife. (n.d.). Matrix Effect of Samples in ELISA and Its Solutions. Retrieved from [Link]
-
American Research Products. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
- Zvereva, E. A., et al. (1995). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods, 182(2), 173-81.
-
Boster Bio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Small Molecule-Conjugated Carrier Protein. Retrieved from [Link]
- Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-33.
-
ResearchGate. (2019, October 24). What can I do when ELISA is not available due to matrix effect?. Retrieved from [Link]
- Li, H., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Analytical Chemistry.
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
ResearchGate. (2023, January 20). Tools to compare antibody gold nanoparticle conjugates for a small molecule immunoassay. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of ELISA antigen coating concentration, coating buffer, and blocking buffer. Retrieved from [Link]
-
LinkedIn. (2023, April 16). Immunoassay Development: Introduction to process, challenges, and relevant parameters. Retrieved from [Link]
-
MDPI. (n.d.). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Retrieved from [Link]
- Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
-
G-Biosciences. (2018, November 22). Tips for Selecting Carrier Proteins. Retrieved from [Link]
-
Bioconjugate Chemistry. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
- Farajollahi, M. M., & Crowdace, R. A. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
- Hofstetter, O., et al. (1997). Direct binding of low molecular weight haptens to ELISA plates. Journal of Immunological Methods, 210(1), 89-92.
-
Cell Signaling Technology. (2021, April 30). Antibody Conjugates: What You Need to Know | CST Tech Tips [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
Biocompare. (2019, March 19). Immunoassay Design Challenges and Solutions. Retrieved from [Link]
-
MDPI. (2022, December 21). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carrier Proteins and Active Membrane Transport - Molecular Biology of the Cell. Retrieved from [Link]
-
Allied Academies. (n.d.). Immunoassay advancements: Revolutionizing disease detection. Retrieved from [Link]
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- 1. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
how to minimize toxicity of (S)-2,4-diaminobutanoic acid to non-target cells
A-Z to Minimize Off-Target Toxicity
Welcome to the technical support center for (S)-2,4-diaminobutanoic acid (DABA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the off-target toxicity of DABA. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific literature and practical experimental insights.
Understanding the Challenge: The Dual Nature of DABA
(S)-2,4-diaminobutanoic acid, a non-proteinogenic amino acid, presents a compelling profile for therapeutic development, particularly in oncology, due to its selective accumulation in tumor cells, leading to osmotic lysis.[1] However, its clinical utility is hampered by significant off-target toxicity, primarily neurotoxicity and hepatotoxicity. A thorough understanding of its toxic mechanisms is the first step toward devising effective mitigation strategies.
The principal mechanism of DABA's toxicity is the competitive inhibition of ornithine carbamoyltransferase (OCT) in the liver. This inhibition disrupts the urea cycle, leading to an accumulation of ammonia in the bloodstream (hyperammonemia). The excess ammonia crosses the blood-brain barrier, causing a cascade of neurotoxic events, including astrocytic swelling and neuronal dysfunction.[2]
This guide will walk you through strategies to uncouple the therapeutic potential of DABA from its toxic effects, focusing on targeted delivery, prodrug formulations, and synergistic combinations.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My in vitro/in vivo experiments with DABA show significant non-specific cell death. How can I improve its therapeutic index?
This is a common challenge with DABA. To enhance its therapeutic index, a multi-pronged approach is recommended, focusing on increasing the concentration of DABA at the target site while minimizing its exposure to non-target cells, particularly hepatocytes and neurons.
Troubleshooting Workflow: Enhancing Therapeutic Index
Caption: Troubleshooting workflow for addressing high non-specific toxicity of DABA.
Targeted Drug Delivery Systems
The goal of targeted delivery is to sequester DABA within a carrier that preferentially accumulates in the target tissue (e.g., a tumor) before releasing its payload.
Liposomes can alter the pharmacokinetic profile of a drug, reducing its volume of distribution and subsequent uptake by non-target tissues like the liver.
Experimental Protocol: Preparation and Evaluation of DABA-Loaded Liposomes
-
Lipid Film Hydration:
-
Co-dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform.
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with a DABA solution (e.g., 10 mg/mL in PBS, pH 7.4) at a temperature above the lipid phase transition temperature.
-
-
Size Extrusion:
-
Subject the resulting multilamellar vesicles to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.
-
-
Purification:
-
Remove unencapsulated DABA by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify DABA encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
-
In Vitro/In Vivo Evaluation:
-
Assess the cytotoxicity of liposomal DABA versus free DABA in target and non-target cell lines (e.g., a cancer cell line vs. primary hepatocytes or neuronal cells).
-
In an animal model, compare the biodistribution, efficacy, and toxicity (liver and brain function tests) of liposomal DABA and free DABA.
-
Polymeric nanoparticles can be engineered for targeted delivery by conjugating ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells.
Design Consideration: DABA is transported into cells via amino acid transporters, including GABA transporters and potentially system A.[1] Identifying the specific transporters overexpressed on your target cells can guide the choice of targeting ligand for your nanoparticle design.
Prodrug Strategies
A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body, ideally at the target site.
Conceptual Workflow: Enzyme-Activated DABA Prodrug
Caption: Mechanism of a tumor-activated DABA prodrug to minimize systemic toxicity.
Enzyme Selection for Prodrug Activation:
The choice of enzyme to activate the DABA prodrug is critical. The enzyme should be highly expressed in the target tissue and minimally expressed in non-target tissues like the liver and brain. For cancer applications, several enzymes are known to be overexpressed in tumors:
| Enzyme Family | Examples | Tumor Types |
| Proteases | Cathepsins, Matrix Metalloproteinases (MMPs) | Breast, Lung, Colon |
| Phosphatases | Alkaline Phosphatase | Liver, Bone |
| Reductases | DT-diaphorase | Liver, Lung |
Experimental Protocol: Screening for DABA Prodrug Efficacy
-
Prodrug Synthesis:
-
Synthesize a panel of DABA prodrugs with linkers susceptible to cleavage by different tumor-associated enzymes.
-
-
In Vitro Cleavage Assay:
-
Incubate the prodrugs with purified enzymes to confirm their cleavage and release of active DABA.
-
-
Cell-Based Potency and Selectivity Assays:
-
Culture a target cell line (high enzyme expression) and a non-target cell line (low enzyme expression).
-
Treat both cell lines with the prodrugs and free DABA.
-
Assess cell viability to determine the IC50 values. A successful prodrug will have a significantly lower IC50 in the target cell line compared to the non-target cell line.
-
Synergistic Combinations
Combining DABA with other agents can allow for a reduction in the dose of DABA, thereby lowering its toxicity while maintaining or even enhancing its therapeutic effect.
Since hyperammonemia is the primary driver of DABA's neurotoxicity, co-administration with ammonia-scavenging agents can be a direct and effective mitigation strategy.
Examples of Ammonia Scavengers:
-
L-ornithine L-aspartate (LOLA): Stimulates the urea cycle and glutamine synthesis.
-
Sodium Phenylbutyrate/Sodium Benzoate: Provide an alternative pathway for ammonia excretion.
Experimental Protocol: In Vivo Evaluation of DABA with an Ammonia Scavenger
-
Animal Model: Use a relevant rodent model (e.g., a tumor xenograft model for oncology studies).
-
Dosing Regimen:
-
Group 1: Vehicle control
-
Group 2: DABA alone (at a dose known to cause toxicity)
-
Group 3: Ammonia scavenger alone
-
Group 4: DABA in combination with the ammonia scavenger
-
-
Toxicity Assessment:
-
Monitor for clinical signs of neurotoxicity (e.g., tremors, ataxia).
-
Collect blood samples to measure ammonia levels.
-
Perform liver function tests (ALT, AST).
-
At the end of the study, perform histopathological analysis of the liver and brain.
-
-
Efficacy Assessment:
-
Monitor tumor growth or other relevant therapeutic endpoints.
-
Troubleshooting Guide: Specific Experimental Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background toxicity in control (non-target) cell lines. | DABA concentration is too high. | Perform a dose-response curve to determine the IC20 (concentration that inhibits 20% of cell growth) and use this as the maximum concentration for initial screening. |
| Cell line is particularly sensitive to ammonia. | Supplement the culture medium with L-arginine to support the urea cycle. | |
| Inconsistent results in neurotoxicity assays. | Neuronal cell cultures are delicate and prone to variability. | Ensure consistent cell seeding density and differentiation protocols. Use a positive control for neurotoxicity (e.g., glutamate) to validate each experiment. |
| Poor encapsulation efficiency of DABA in liposomes. | DABA is highly water-soluble. | Optimize the lipid composition and hydration buffer pH to improve encapsulation. Consider using a remote loading method. |
| Prodrug is not activated in the target cells. | The chosen enzyme is not sufficiently active or is not expressed at high enough levels. | Confirm enzyme expression in your cell line using qPCR or Western blot. Screen a wider range of prodrug linkers. |
| The prodrug is not efficiently taken up by the cells. | Modify the prodrug to enhance its affinity for cellular transporters. |
References
- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706.
- Christensen, H. N., & Ronquist, G. (1992). Membrane transport properties of L-2,4-diaminobutyrate revisited. The Journal of membrane biology, 127(1), 1–7.
- Main, M. D., et al. (2018). The cyanotoxin 2,4-DAB reduces viability and causes behavioral and molecular dysfunctions associated with neurodegeneration in larval zebrafish. Toxicological Sciences, 165(2), 475-486.
- Ghandforoush-Sattari, M., et al. (2010). Pharmacokinetics of L-ornithine L-aspartate in healthy subjects. British journal of clinical pharmacology, 70(5), 704-711.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced drug delivery reviews, 65(1), 36-48.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Ronquist, G., et al. (1990). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer research, 10(5A), 1201-1205.
Sources
Technical Support Center: Refining Purification Methods for Synthetic L-2,4-Diaminobutyric Acid
Welcome to the technical support center for the purification of synthetic L-2,4-diaminobutyric acid (DABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important non-proteinogenic amino acid. As a basic amino acid, L-DABA presents unique purification challenges that require a well-understood and optimized approach to achieve the high purity required for downstream applications, such as peptide synthesis and pharmaceutical development.[1][]
This document will provide you with not only step-by-step protocols but also the underlying scientific principles and troubleshooting insights to empower you to overcome common hurdles in your purification workflow.
Diagram: Overall Purification Workflow
Caption: A typical workflow for the purification of synthetic L-DABA, starting from the crude product and proceeding through chromatographic and crystallization steps to yield a high-purity final product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of L-DABA, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield After Ion-Exchange Chromatography | 1. Incomplete Binding to Resin: The pH of the loading solution may be too high, neutralizing the positive charge on the DABA amine groups. 2. Premature Elution: The ionic strength of the loading or wash buffer may be too high, causing premature elution of DABA. 3. Co-elution with Contaminants: The elution gradient may not be shallow enough to resolve DABA from other basic impurities. | 1. Adjust Loading pH: Ensure the pH of the crude DABA solution is at least 1-2 pH units below the pKa of the α-amino group (~pH 8.2) to ensure a net positive charge. A starting pH of 4-5 is often effective. 2. Optimize Buffer Ionic Strength: Use a low ionic strength buffer for loading and washing (e.g., 10-20 mM sodium citrate). 3. Optimize Elution Gradient: Employ a shallow, linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl over 20 column volumes) to improve resolution. | L-DABA is a basic amino acid with two amine groups, giving it a net positive charge at acidic to neutral pH.[1][3] Cation-exchange chromatography relies on the electrostatic interaction between the positively charged DABA and the negatively charged resin.[4] By controlling the pH and ionic strength, the binding and elution can be precisely controlled. |
| Presence of Ninhydrin-Positive Impurities in Final Product | 1. Co-elution of Other Amino Acids: Synthesis byproducts such as unreacted starting materials (e.g., glutamic acid) or related amino acids may co-elute with DABA. 2. Incomplete Removal of Protecting Groups: If using protecting groups like Boc or Cbz during synthesis, their incomplete removal can result in derivatives that may be ninhydrin-positive.[5] | 1. High-Resolution Ion-Exchange: Use a high-resolution cation-exchange resin and an optimized shallow elution gradient. Consider a two-step ion-exchange process if impurities are persistent. 2. Verify Deprotection: Before purification, ensure the deprotection step is complete using analytical techniques like TLC or HPLC-MS. If necessary, repeat the deprotection step. | Different amino acids will have slightly different pI values and affinities for the ion-exchange resin, which can be exploited for separation with a well-optimized gradient.[6][7] Protecting groups alter the chemical properties of the amino acid and must be fully removed to obtain the desired product.[8][9] |
| Poor Crystallization Yield or Purity | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation or be incorporated into the crystal lattice. 2. Incorrect Solvent System: The chosen solvent/anti-solvent system may not be optimal for DABA crystallization. 3. Suboptimal Supersaturation: The solution may be too dilute, or cooling may be too rapid, leading to poor crystal growth. | 1. Improve Upstream Purification: Ensure the material from the ion-exchange step is of high purity (>98%) before attempting crystallization. 2. Solvent Screening: Screen various solvent systems. A common approach for amino acids is dissolving in water and adding a miscible organic anti-solvent like ethanol or isopropanol.[10] 3. Controlled Cooling: Allow the supersaturated solution to cool slowly to promote the growth of larger, purer crystals. Seeding with a small amount of pure DABA crystals can also be beneficial. | Crystallization is a highly specific purification technique that relies on the ordered arrangement of molecules into a crystal lattice. Impurities disrupt this process. The choice of solvent is critical as it dictates the solubility of the target compound and impurities at different temperatures. |
| Low Chiral Purity (Presence of D-DABA) | 1. Racemization During Synthesis: Harsh basic or acidic conditions during synthesis or deprotection can cause racemization at the α-carbon. 2. Racemization During Purification: While less common, prolonged exposure to extreme pH during purification could contribute to racemization. | 1. Optimize Synthesis Conditions: Use milder reagents and conditions for synthesis and deprotection steps. 2. Chiral Resolution: If racemization has occurred, a chiral resolution step may be necessary. This can involve diastereomeric salt formation with a chiral resolving agent or chiral chromatography. 3. Analytical Verification: Use a validated chiral analytical method, such as derivatization with Marfey's reagent (L-FDLA) followed by HPLC, to accurately quantify the enantiomeric excess.[11] | Maintaining the stereochemical integrity of L-DABA is crucial for its biological activity. Analytical methods that can distinguish between enantiomers are essential for quality control. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of ion-exchange resin for L-DABA purification?
A1: A strong cation-exchange resin is generally recommended for the purification of basic amino acids like L-DABA.[12] These resins, typically featuring sulfonate functional groups, maintain a negative charge over a wide pH range, ensuring robust binding of the positively charged DABA. Resins with a smaller bead size and high cross-linking will offer higher resolution.
Q2: How can I effectively remove salts after ion-exchange chromatography?
A2: After elution from the ion-exchange column, the DABA-containing fractions will have a high salt concentration. Several methods can be used for desalting:
-
Size-Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size. The larger salt ions will be retained by the resin, while the smaller DABA molecules elute earlier.
-
Reverse-Phase Chromatography (RPC): If DABA has sufficient hydrophobicity, it can be retained on a C18 column while the salts pass through. Elution is then achieved with an organic solvent gradient.
-
Diafiltration/Tangential Flow Filtration (TFF): For larger scales, TFF is an efficient method for buffer exchange and desalting.
Q3: What analytical methods are recommended for assessing the purity of L-DABA?
A3: A combination of analytical techniques should be used to assess the purity of the final product:
-
HPLC with UV detection (after derivatization): Derivatization with reagents like ninhydrin, o-phthalaldehyde (OPA), or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for sensitive detection and quantification of DABA and other amino acid impurities.[6]
-
LC-MS: This provides information on the molecular weight of the main component and any impurities, aiding in their identification.
-
Chiral HPLC: To determine the enantiomeric purity, the sample can be derivatized with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) followed by reverse-phase HPLC analysis.[11][13]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the purified DABA.
Q4: My L-DABA is in the dihydrochloride salt form. How does this affect purification?
A4: The dihydrochloride salt of L-DABA is often the commercially available form and is highly soluble in water.[] When preparing your sample for cation-exchange chromatography, dissolving the salt in water or a low ionic strength buffer is perfectly acceptable. The chloride counter-ions will not interfere with the binding of the positively charged DABA to the cation-exchange resin.
Experimental Protocols
Protocol 1: Purification of L-DABA using Strong Cation-Exchange Chromatography
This protocol outlines a general procedure for the purification of L-DABA from a crude synthetic mixture.
1. Resin Preparation and Column Packing: a. Select a strong cation-exchange resin (e.g., Dowex 50WX8 or equivalent). b. Swell the resin in deionized water according to the manufacturer's instructions. c. Prepare a slurry and pack it into a suitable chromatography column. d. Wash the packed column with 3-5 column volumes (CV) of deionized water.
2. Equilibration: a. Equilibrate the column with 5-10 CV of the starting buffer (e.g., 20 mM Sodium Citrate, pH 4.0). b. Monitor the pH and conductivity of the column effluent to ensure it matches the starting buffer.
3. Sample Loading: a. Dissolve the crude L-DABA in the starting buffer. b. Adjust the pH of the sample to match the starting buffer (pH 4.0). c. Apply the sample to the top of the column at a controlled flow rate.
4. Washing: a. Wash the column with 3-5 CV of the starting buffer to remove any unbound, neutral, or acidic impurities.
5. Elution: a. Elute the bound L-DABA using a linear gradient of increasing ionic strength. For example, a gradient from the starting buffer (Eluent A: 20 mM Sodium Citrate, pH 4.0) to a high salt buffer (Eluent B: 20 mM Sodium Citrate, 1 M NaCl, pH 4.0) over 20 CV. b. Collect fractions throughout the elution process.
6. Fraction Analysis: a. Analyze the collected fractions for the presence of DABA using a suitable method (e.g., ninhydrin test or HPLC). b. Pool the fractions containing pure L-DABA.
7. Desalting and Final Product Preparation: a. Desalt the pooled fractions using one of the methods described in the FAQs (e.g., size-exclusion chromatography). b. Lyophilize the desalted solution to obtain the purified L-DABA as a solid.
Diagram: Ion-Exchange Chromatography Principle
Caption: Principle of cation-exchange chromatography for L-DABA purification. In low salt conditions, positively charged DABA binds to the negatively charged resin. In high salt conditions, salt cations compete for binding, displacing and eluting the DABA.
References
- Komura, S., & Kurahashi, K. (1979). Partial Purification and Properties of L-2,4-Diaminobutyric Acid Activating Enzyme from a Polymyxin E Producing Organism. Journal of Biochemistry, 86(4), 1013-1021.
-
Komura, S., & Kurahashi, K. (1979). Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism. PubMed. Available at: [Link]
- Wilkinson, S. (1951). ay-Diaminobutyric Acid. Journal of the Chemical Society, 104-112.
- Gaudry, R., & Berlinguet, L. (1959). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry, 37(7), 1288-1290.
- CN102206166B - Method for preparing L-2, 4-diaminobutyric acid. Google Patents.
-
Gehrke, C. W., Kuo, K. C., & Zumwalt, R. W. (1989). Dual-column cation-exchange chromatographic method for beta-aminoisobutyric acid and beta-alanine in biological samples. PubMed. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. Available at: [Link]
-
Li, C. W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
- CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents.
-
Ion Exchange Resin for Amino Acid Purification. Mitsubishi Chemical Corporation. Available at: [Link]
- Hirose, T., et al. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 13(30), 3416-3423.
-
Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ScienceDirect. Available at: [Link]
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Semantic Scholar. Available at: [Link]
-
Ikai, H., et al. (1993). Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus. PubMed. Available at: [Link]
-
L-2,4-diaminobutyrate. PubChem. Available at: [Link]
-
Yamamoto, S., et al. (1989). Purification and some properties of a novel L-2,4-diaminobutyric acid decarboxylase from Vibrio alginolyticus. PubMed. Available at: [Link]
- Paik, W. K., & Kim, S. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92.
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available at: [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
2,4-Diaminobutyric acid. PubChem. Available at: [Link]
-
L-2,4-Diaminobutyric acid. PubChem. Available at: [Link]
-
2,4-Diaminobutyric acid. Wikipedia. Available at: [Link]
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- 1. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]
- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biosynth.com [biosynth.com]
- 10. 23. αγ-Diaminobutyric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 12. diaion.com [diaion.com]
- 13. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: L-2,4-Diaminobutyric Acid (DABA) Experimental Use
Welcome to the technical support center for the experimental use of L-2,4-diaminobutyric acid (DABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Section 1: General Handling, Storage, and Preparation
This section addresses the foundational aspects of working with DABA, from proper storage to solution preparation. Mishandling at this stage can lead to variability in your results.
FAQs on Handling and Storage
Q1: How should I properly store L-2,4-diaminobutyric acid powder and its solutions?
A1: L-2,4-diaminobutyric acid, particularly in its dihydrochloride salt form, is hygroscopic and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, often under an inert gas.[1] For long-term storage, it is recommended to keep it at 0-8°C.[2]
Stock solutions should be freshly prepared. If storage is necessary, they should be kept at -20°C for short periods. Avoid repeated freeze-thaw cycles. Before use in cell culture, it is crucial to sterilize the solution using a 0.22 µm filter.[3]
Q2: What is the best solvent for L-2,4-diaminobutyric acid?
A2: L-2,4-diaminobutyric acid dihydrochloride is soluble in water. For most biological experiments, sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) is recommended. Ensure the final pH of your working solution is adjusted to physiological levels (typically pH 7.2-7.4) for cell-based and in vivo experiments, as the dihydrochloride salt will make the initial solution acidic.
Troubleshooting Guide: Solution Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms in my stock solution upon storage. | The solution may be supersaturated, or the temperature is too low for the concentration. | 1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. Prepare a less concentrated stock solution. 3. Store at 4°C for short-term use if refrigeration is sufficient to maintain solubility. |
| The pH of my cell culture medium changes significantly after adding DABA. | The DABA salt form (e.g., dihydrochloride) is acidic. | 1. Adjust the pH of your DABA stock solution before adding it to the medium. 2. Use a buffered solution to prepare your stock. 3. Verify the final pH of your culture medium after adding DABA and adjust if necessary. |
Section 2: In Vitro Experimental Design & Pitfalls
In vitro studies with DABA, while common, are fraught with potential complications ranging from cytotoxicity to off-target effects.
FAQs on In Vitro Studies
Q1: I am observing significant cell death in my cultures after DABA treatment, even at low concentrations. What is the likely cause?
A1: L-DABA can induce a cytolytic effect, which is thought to be due to an osmotic lysis caused by its non-saturated intracellular accumulation.[4][5][6] This effect is dose- and time-dependent.[7] For example, in one study, 10 mM of L-DABA caused irreversible damage to mouse fibrosarcoma cells after 24 hours.[4][6] It's also important to note that DABA may not be selectively toxic to your target cells; for instance, it has been shown to be cytotoxic to both human glioma cells and normal human fibroblasts.[8]
Q2: What are the known off-target effects of L-DABA that could interfere with my experimental interpretation?
A2: While L-DABA is primarily known as a GABA uptake inhibitor and a weak GABA transaminase inhibitor, it has other significant biological activities.[9][10][11] A major off-target effect is the competitive inhibition of ornithine carbamoyltransferase in the liver, which can impair the urea cycle and lead to ammonia toxicity.[12][13] This is a crucial consideration for interpreting neurotoxicity, as it may be a secondary effect of liver damage.[12][13]
Experimental Protocol: Assessing DABA-Induced Cytotoxicity
This protocol outlines a basic workflow for determining the cytotoxic concentration of DABA in your specific cell line using a standard MTT assay.
Workflow for DABA Cytotoxicity Assessment
Caption: Workflow for determining DABA's IC50 using an MTT assay.
Section 3: In Vivo Experimental Design & Neurotoxicity
Working with DABA in vivo requires careful consideration of its neurotoxic and potential hepatotoxic effects.
FAQs on In Vivo Studies
Q1: I am observing neurotoxic effects like tremors and convulsions in my animal models. How can I mitigate this while still studying DABA's other properties?
A1: The neurotoxicity of L-DABA is well-documented. Intraperitoneal administration of toxic doses in rats has been shown to cause hyperirritability, tremors, and convulsions within 12-20 hours.[12][13] This is thought to be due, at least in part, to chronic ammonia toxicity resulting from the inhibition of urea synthesis in the liver.[12][13][14]
To mitigate these effects:
-
Dose-response studies: Perform a thorough dose-response study to find a sub-toxic dose that still allows you to observe the desired biological effect.
-
Route of administration: The route of administration can significantly impact toxicity.[15] Intracerebroventricular (i.c.v.) administration, for example, can have different effects than intraperitoneal (i.p.) injection.[9]
-
Monitor liver function: It is advisable to monitor liver enzymes and ammonia levels in the blood to assess for hepatotoxicity.
Q2: Is there a difference in the activity of L-DABA versus D-DABA?
A2: Yes, there is a significant stereospecificity. S(+)-2,4-diaminobutyric acid (L-DABA) is at least 20 times more potent than the R(-) stereoisomer (D-DABA) as an inhibitor of sodium-dependent GABA uptake in rat brain slices.[16] However, both isomers are equipotent as inhibitors of sodium-independent GABA binding to brain membranes, which may be relevant to the neurotoxicity observed with both isomers.[16]
Visualizing the Mechanism of DABA-Induced Neurotoxicity
Caption: Proposed mechanism of L-DABA-induced neurotoxicity.
Section 4: Analytical Considerations
Accurate detection and quantification of DABA are crucial for pharmacokinetic and pharmacodynamic studies.
FAQs on Analytical Methods
Q1: What is the best method to quantify DABA in biological samples?
A1: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for the determination of DABA in various matrices, including cyanobacteria and plant seeds.[17] These methods can also be used to separate DABA from its isomers, such as β-N-methylamino-L-alanine (BMAA).[17] Derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) can be employed for enhanced sensitivity in LC-MS analysis.[18]
Troubleshooting Guide: Analytical Detection
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of DABA from its isomers. | Inadequate chromatographic conditions. | 1. Optimize the mobile phase composition and gradient. 2. Use a column with a different stationary phase. 3. Employ a chiral column if separating enantiomers.[18] |
| Low signal intensity in MS detection. | Poor ionization efficiency or matrix effects. | 1. Optimize MS parameters (e.g., spray voltage, gas flows). 2. Improve sample cleanup to remove interfering substances. 3. Use an internal standard to correct for matrix effects. |
Section 5: Safety Precautions
Working with DABA requires adherence to standard laboratory safety protocols.
General Safety Guidelines
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling DABA powder or solutions.[1][19][20]
-
Handling: Avoid contact with skin and eyes.[1][20] Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area or under a chemical fume hood.[19]
-
First Aid:
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][19][20][21]
References
-
O'Neal, R. M., et al. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 689–696. [Link]
-
Pycock, C. J., & Taberner, P. V. (1980). The anticonvulsant action of L-2,4-diaminobutyric acid. Neuroscience Letters, 18(2), 191-195. [Link]
-
O'Neal, R. M., et al. (1968). The `neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 689-696. [Link]
-
Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Retrieved from [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Johnston, G. A., et al. (1976). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 26(5), 1029-1032. [Link]
-
ResearchGate. (n.d.). Non-proteinogenic amino acids potential use as allelochemicals. Retrieved from [Link]
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Validation & Comparative
comparing potency of (S)-2,4-diaminobutanoic acid with other neurotoxins
An In-Depth Comparative Guide to the Neurotoxic Potency of (S)-2,4-diaminobutanoic Acid and Related Excitotoxins
Introduction
(S)-2,4-diaminobutanoic acid (DABA), a non-proteinogenic amino acid, is increasingly identified in environmental samples, particularly from cyanobacterial blooms where it is often co-produced with the well-established neurotoxin β-N-methylamino-L-alanine (BMAA).[1] While the toxicity of BMAA is extensively documented, the neurotoxic potential of DABA has been a subject of ongoing investigation and debate.[1] This guide provides a comprehensive comparison of the neurotoxic potency and mechanisms of (S)-2,4-diaminobutanoic acid against other well-characterized neurotoxins, namely β-N-oxalyl-amino-L-alanine (β-ODAP), kainic acid, and domoic acid.
Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It synthesizes current knowledge to explain the causality behind neurotoxic pathways, provides detailed experimental protocols for validation, and presents quantitative data to facilitate objective comparison. Our goal is to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the risks and pharmacological properties of these potent compounds.
Section 1: Comparative Mechanisms of Neurotoxicity
Understanding the molecular pathways a toxin exploits is fundamental to assessing its potency and developing potential therapeutics. While the comparator toxins in this guide largely converge on a central mechanism of excitotoxicity, DABA presents a more complex and multifaceted profile.
(S)-2,4-Diaminobutanoic Acid (DABA): A Multifaceted Profile
The neurotoxicity of DABA is not attributed to a single mode of action but appears to involve several distinct mechanisms:
-
GABAergic System Modulation: DABA is known to be an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[2] It also acts as a GABA reuptake inhibitor.[2] Both actions lead to an elevation of synaptic GABA levels, which, while potentially neuroprotective or anticonvulsant initially, could paradoxically lead to convulsions and neurotoxicity over the long term through receptor desensitization or other downstream effects.[2]
-
Indirect Neurotoxicity via Hepatic Damage: Early studies proposed an indirect mechanism for DABA's neurotoxicity. Research indicated that DABA is concentrated in the liver and inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle.[3][4] This inhibition impairs the liver's ability to detoxify ammonia, leading to a state of chronic hyperammonemia, which is itself profoundly neurotoxic.[3][4]
-
Direct Excitotoxicity and Neurodegeneration: More recent in vivo studies using larval zebrafish have demonstrated that DABA is the most potent among BMAA and its isomers, causing significant larval mortality and motor dysfunction.[5] Proteomic analysis from these studies revealed that DABA exposure disrupts metabolic pathways and downregulates genes associated with amyotrophic lateral sclerosis (ALS), such as SOD1, indicating a direct impact on molecular processes linked to neurodegeneration.[5] This suggests a direct toxic effect on the central nervous system, potentially through the activation of N-methyl-D-aspartate (NMDA) receptors.[5]
Comparator Neurotoxins: The Classic Excitotoxicity Pathway
In contrast to DABA, β-ODAP, kainic acid, and domoic acid are classic excitotoxins that act as potent agonists of ionotropic glutamate receptors.[6]
-
β-N-oxalyl-amino-L-alanine (β-ODAP): The causative agent of neurolathyrism, β-ODAP primarily targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9] Its activation of these receptors, particularly Ca2+-permeable AMPA receptors on motor neurons, leads to excessive calcium influx, oxidative stress, and ultimately, neuronal cell death.[9]
-
Kainic Acid and Domoic Acid: These potent glutamate analogs are known for causing amnesic shellfish poisoning.[10][11] They exert their neurotoxic effects by strongly activating AMPA and kainate receptors.[12][13] This overstimulation triggers a massive influx of Ca2+, leading to a cascade of neurotoxic events including mitochondrial dysfunction, generation of reactive oxygen species, and neuronal necrosis, particularly in vulnerable brain regions like the hippocampus.[12][13] Domoic acid is considered significantly more potent than kainic acid, which is itself about 30 times more potent than glutamate.[10][12][13][14]
Section 2: Comparative Potency Analysis
Quantifying and comparing the potency of neurotoxins is critical for risk assessment. Potency is typically expressed as the LD50 (median lethal dose) in in vivo studies or as the IC50/EC50/LC50 (median inhibitory/effective/lethal concentration) in in vitro assays.[15][16] It is crucial to recognize that these values are highly dependent on the model system (e.g., species, cell type), route of administration, and duration of exposure, making direct comparisons across different studies challenging.[17][18]
The table below summarizes available quantitative data to provide a relative sense of potency.
| Neurotoxin | Metric | Value | Model System | Comments | Reference |
| (S)-2,4-DABA | LC50 | ~500 µM | Larval Zebrafish (in vivo) | Decreased viability by ~50% at 6 days post-fertilization. Found to be more potent than BMAA or AEG in this model. | [5] |
| No Overt Toxicity | < 300 µM | Embryonic/Adult Zebrafish (in vivo) | No observed neurotoxicity or hepatotoxicity at these concentrations, though cardiotoxicity was noted at 700 µM. | [1] | |
| Kainic Acid | IC50 | ~100 µM | Cultured Cerebellar Neurons (in vitro) | Concentration causing ~50% neurotoxicity after 24 hours. 100% toxicity was observed at 500 µM. | [19] |
| Relative Potency | ~30x Glutamate | N/A | Generally accepted relative neurotoxic potency. | [10][12][13] | |
| Domoic Acid | Relative Potency | ~3x Kainic Acid | N/A | Generally accepted relative neurotoxic potency. | [14] |
| Relative Potency | up to 100x Glutamate | N/A | Generally accepted relative neurotoxic potency. | [14] | |
| β-ODAP | N/A | Data Not Available | N/A | Specific LD50 or IC50 values were not found in the reviewed literature, though its role in neurolathyrism is well-established. | [7][8] |
Interpretation of Potency Data:
The available data indicates that DABA is a potent toxin in certain biological systems. The LC50 of ~500 µM in larval zebrafish demonstrates a definitive lethal effect.[5] While this concentration appears higher than the IC50 for kainic acid in cultured neurons (~100 µM)[19], a direct comparison is inappropriate due to the vast differences between an in vitro cell culture and a whole in vivo organism. The conflicting zebrafish data, with one study showing no toxicity below 300 µM[1] and another showing an LC50 of 500 µM[5], may be attributable to differences in experimental protocols, exposure duration, or specific endpoints measured. What is clear is that DABA's potency is significant and warrants careful consideration, even if its mechanisms differ from the classic, high-potency excitotoxins like domoic acid.
Section 3: Experimental Protocols for Neurotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized, self-validating protocols are essential. This section details robust methodologies for assessing neurotoxicity both in vitro and in vitro, explaining the rationale behind key experimental choices.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT and LDH Assays
Objective: To quantitatively determine the concentration-dependent cytotoxicity of a test compound on a neuronal cell line.
Causality and Rationale: This protocol utilizes two distinct assays to create a self-validating system. The MTT assay measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[20] The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells, an indicator of compromised plasma membrane integrity and cell death.[21][22] Assessing both metabolic function and membrane integrity provides a more comprehensive and reliable measure of cytotoxicity than either assay alone, mitigating the risk of compound-specific artifacts.[21]
Detailed Methodology:
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of the neurotoxin in culture medium. A typical range for screening would be from 1 µM to 1000 µM. Include a vehicle control (medium only) and a positive control (e.g., 1% Triton X-100 for LDH, staurosporine for MTT).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X neurotoxin dilutions to the appropriate wells. Incubate for a defined period (e.g., 24 or 48 hours).
-
LDH Assay:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
MTT Assay:
-
To the original plate containing the remaining cells and medium, add 20 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
For the LDH assay, calculate % cytotoxicity relative to the positive control (maximum LDH release).
-
For the MTT assay, calculate % viability relative to the vehicle control.
-
Plot the results as a dose-response curve and use non-linear regression to calculate the IC50 value for each toxin.
-
Protocol 2: Receptor Binding Affinity via Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor (e.g., AMPA or NMDA receptors).
Causality and Rationale: This protocol is the gold standard for quantifying the direct interaction between a ligand and its receptor.[23] It relies on the principle of competition between an unlabeled test compound (the neurotoxin) and a radiolabeled ligand with known high affinity for the target receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), one can calculate the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity.[24][25] This provides direct, mechanistic evidence of a toxin's ability to interact with a specific neurotoxic pathway.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed amount of membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]MK-801 for NMDA channel sites) at a concentration near its Kd.
-
A range of concentrations of the unlabeled neurotoxin (the competitor).
-
Assay buffer to reach a final volume.
-
-
Defining Non-Specific Binding: Include control wells containing an excess of a known, potent, unlabeled ligand for the target receptor (e.g., 10 µM unlabeled AMPA) to determine the amount of non-specific binding.
-
Incubation: Incubate the reaction mixtures at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (DPM from control wells) from the total binding (DPM in the absence of competitor).
-
Plot the percentage of specific binding as a function of the log concentration of the competitor neurotoxin.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
(S)-2,4-diaminobutanoic acid is a neurotoxin of significant interest, demonstrating a complex toxicological profile that distinguishes it from classic excitotoxins. While compounds like kainic acid and domoic acid exert their potent effects primarily through the over-activation of AMPA/kainate receptors, DABA's neurotoxicity appears to be multifaceted, involving modulation of the GABAergic system, potential indirect effects via hepatotoxicity, and direct action on neurodegenerative pathways.
Direct potency comparisons based on available literature are challenging due to the heterogeneity of experimental models. However, in vivo data from zebrafish models confirm that DABA possesses significant toxicity, comparable in magnitude to other known neurotoxins under specific conditions. For researchers in neuropharmacology and toxicology, it is imperative not to assume a singular mechanism of action for DABA but to employ a multi-assay approach, such as the detailed protocols provided herein, to fully characterize its effects. Future research utilizing standardized in vivo and in vitro models will be crucial for establishing a more precise comparative potency scale and for fully elucidating the public health risks associated with this emerging environmental toxin.
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A Comparative Guide to the Validation of Analytical Methods for L-2,4-Diaminobutyric Acid in Food Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of L-2,4-diaminobutyric acid (DABA) in various food matrices. As a non-proteinogenic amino acid, the presence and concentration of DABA in food can be of interest for nutritional, toxicological, and food authentication purposes. The selection of an appropriate analytical method is paramount for generating reliable and accurate data. This document delves into the critical aspects of method validation, compares various analytical techniques, and provides a detailed protocol for a validated state-of-the-art method.
The Imperative of Rigorous Method Validation
Method validation is the cornerstone of reliable analytical data, ensuring that a chosen method is fit for its intended purpose. For the analysis of trace compounds like DABA in complex food matrices, a thoroughly validated method guarantees that the reported concentrations are accurate and precise. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and organizations like AOAC INTERNATIONAL provide guidelines that outline the essential performance characteristics to be evaluated during method validation.[1] These typically include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Recovery: The efficiency of the extraction process, determined by spiking the matrix with a known concentration of the analyte.
Comparative Analysis of Methodologies for DABA Determination
While there is no single official standardized method for all amino acids in food, several analytical techniques can be adapted and validated for DABA analysis.[2] The choice of method often depends on the required sensitivity, the complexity of the food matrix, available instrumentation, and the desired sample throughput.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as the gold standard for the analysis of trace compounds in complex matrices due to its high sensitivity, selectivity, and speed.
-
Principle: This technique separates DABA from other matrix components using a UPLC system with a reversed-phase column. The analyte is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific detection and quantification based on the mass-to-charge ratio of precursor and product ions.
-
Advantages:
-
High Specificity: MRM provides excellent selectivity, minimizing interferences from the food matrix.
-
High Sensitivity: Achieves low limits of detection and quantification, often in the sub-µg/g range.[3]
-
No Derivatization Required (in some cases): Direct analysis of DABA is possible, simplifying sample preparation and reducing potential sources of error.[3]
-
High Throughput: The speed of UPLC allows for rapid analysis of a large number of samples.
-
-
Disadvantages:
-
High Initial Cost: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement can affect accuracy and precision, often requiring the use of stable isotope-labeled internal standards for correction.
-
A validated single-laboratory study for the determination of DABA in natural health product supplements demonstrated the power of this technique, achieving an LOD of 0.187 ng/mL and an LLOQ of 0.746 ng/mL.[4]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with pre-column derivatization and fluorescence detection is a widely used and robust method for amino acid analysis.
-
Principle: DABA, which lacks a native chromophore or fluorophore, is derivatized with a fluorescent reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC-Cl). The resulting fluorescent derivative is then separated by HPLC and detected by a fluorescence detector.
-
Advantages:
-
Good Sensitivity: Fluorescence detection provides high sensitivity, often in the picomole range.
-
Wide Availability: HPLC-FLD systems are common in analytical laboratories.
-
Established Methodology: Numerous derivatization protocols for amino acids are well-documented.[5]
-
-
Disadvantages:
-
Derivatization Required: The derivatization step adds complexity, time, and potential for variability to the analytical workflow. The stability of the derivatives can also be a concern.
-
Potential for Interferences: Co-eluting fluorescent compounds from the matrix can interfere with the analysis, requiring careful optimization of the chromatographic separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For amino acids like DABA, derivatization is essential.
-
Principle: DABA is first converted into a volatile and thermally stable derivative, typically through silylation or acylation. The derivative is then separated by gas chromatography and detected by a mass spectrometer.
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity and Selectivity: Mass spectrometric detection offers high sensitivity and structural information for peak identification.
-
-
Disadvantages:
-
Extensive Sample Preparation: Derivatization is mandatory and can be complex and moisture-sensitive.
-
Potential for Analyte Degradation: Thermal degradation of derivatives in the GC inlet can be an issue.
-
Matrix Complexity: Complex food matrices can lead to a large number of co-eluting peaks, potentially interfering with the analysis.
-
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a classical and robust method for the separation of amino acids.[6][7]
-
Principle: DABA is separated based on its charge characteristics on an ion-exchange column. Post-column derivatization with ninhydrin is traditionally used for detection and quantification.
-
Advantages:
-
Robust and Reliable: IEC is a well-established and reproducible technique.
-
Good for Complex Samples: It can handle complex matrices with minimal sample cleanup.[7]
-
-
Disadvantages:
-
Long Analysis Times: Separations can be slow, limiting sample throughput.
-
Lower Sensitivity: Compared to MS and fluorescence detection, ninhydrin detection is less sensitive.
-
Buffer Preparation: Requires the preparation of multiple, precisely controlled buffers.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation alternative to liquid chromatography.
-
Principle: DABA, as a charged molecule, is separated in a capillary filled with an electrolyte solution under the influence of an electric field. Detection is typically by UV-Vis spectrophotometry or, for higher sensitivity and specificity, by mass spectrometry.
-
Advantages:
-
High Separation Efficiency: CE can provide very sharp peaks and resolve complex mixtures.
-
Minimal Sample and Reagent Consumption: The technique uses very small volumes of sample and reagents.
-
Fast Analysis Times: Separations are often very rapid.[8]
-
-
Disadvantages:
-
Lower Sensitivity with UV Detection: UV detection often lacks the sensitivity required for trace analysis in food.
-
Reproducibility Challenges: Migration times can be less reproducible than retention times in HPLC, often requiring the use of an internal standard.
-
Matrix Effects: The sample matrix can significantly impact separation efficiency and reproducibility.
-
Performance Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of DABA in food samples. The values are indicative and can vary depending on the specific instrumentation, method optimization, and food matrix.
| Feature | UPLC-MS/MS | HPLC-FLD | GC-MS | Ion-Exchange Chromatography (IEC) | Capillary Electrophoresis (CE) |
| Specificity | Excellent | Good to Excellent | Excellent | Good | Good to Excellent |
| Sensitivity (Typical LOQ) | Very Low (ng/g) | Low (µg/g) | Low (µg/g) | Moderate (mg/g) | Moderate to Low (µg/g) |
| Derivatization | Optional | Required | Required | Post-column required | Optional |
| Analysis Speed | Fast | Moderate | Moderate to Slow | Slow | Very Fast |
| Throughput | High | Moderate | Moderate | Low | High |
| Matrix Effect | High | Moderate | Moderate | Low | High |
| Instrumentation Cost | Very High | Moderate | High | Moderate | Moderate |
| Ease of Use | Moderate | Moderate | Moderate | Relatively Easy | Moderate |
Detailed Experimental Protocol: UPLC-MS/MS Method
This protocol is based on a validated method for the determination of DABA in complex matrices and serves as a template for adaptation to various food samples.[4][6]
Reagents and Materials
-
L-2,4-Diaminobutyric acid dihydrochloride (analytical standard)
-
Stable isotope-labeled DABA (internal standard, e.g., D2-DABA)
-
Hydrochloric acid (HCl), analytical grade
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation and Extraction
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Weighing: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Spiking: Add the internal standard solution to the sample.
-
Hydrolysis (if total DABA is required): Add 5 mL of 6 M HCl, vortex, and heat at 110°C for 24 hours to hydrolyze protein-bound DABA. For free DABA, proceed to extraction without hydrolysis.
-
Extraction (for free DABA): Add 5 mL of 0.1 M HCl, vortex for 15 minutes, and centrifuge at 5000 x g for 10 minutes. Collect the supernatant.
-
Cleanup (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute DABA with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: A high-pressure binary pump system with an autosampler.
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., HILIC or an embedded polar group column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DABA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for DABA and one for the internal standard.
Method Validation Parameters
The method should be validated according to FDA or AOAC guidelines, assessing all the performance characteristics outlined in Section 1.[1] AOAC Standard Method Performance Requirements (SMPRs) for amino acids can provide specific acceptance criteria for recovery and precision at different concentration levels.[9]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow for the analysis of DABA in food samples.
Caption: Key parameters for analytical method validation.
Conclusion
The selection of an analytical method for L-2,4-diaminobutyric acid in food samples requires a careful consideration of the analytical objectives and the available resources. For high-throughput, sensitive, and highly specific analysis, a validated UPLC-MS/MS method is the preferred choice. However, HPLC-FLD and GC-MS offer viable alternatives, particularly when the highest sensitivity is not required, and instrumentation is readily available. Ion-exchange chromatography remains a robust, albeit slower, option. Regardless of the chosen technique, a comprehensive validation that adheres to internationally recognized guidelines is essential to ensure the scientific integrity and trustworthiness of the analytical results.
References
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- AOAC INTERNATIONAL. (2014). AOAC SMPR® 2014.
- Otter, D. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition, 108(S2), S230-S237.
- Glover, J., Raftery, D., & Gloer, J. B. (2011). A validated method for the determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in natural health products.
- Krüger, T., et al. (2009). LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid)
- Csapó, J., et al. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-29.
- Castro-Puyana, M., et al. (2013). CE methods for the determination of non-protein amino acids in foods. Electrophoresis, 34(13), 1835-1855.
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- AOAC INTERNATIONAL. (2018). AOAC Official Method 2018.06: Total Amino Acids in Infant Formulas and Adult Nutritionals.
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- FooDB. (2010). Showing Compound L-2,4-Diaminobutanoic acid (FDB012588).
- Human Metabolome Database. (2007). Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284).
- Das, P., & Mandal, S. (2011). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization.
- Wang, Y., et al. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with o-Phthalaldehyde. Journal of Analytical Methods in Chemistry, 2022, 8859948.
- O'Donnell, C., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 678841.
- O'Neal, F. B., & Chen, C. H. (1972). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 127(4), 817–825.
- Rao, S. L., & Sarma, P. S. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338.
- Zushi, Y., et al. (2012). Rapid determination of 4-aminobutyric acid and L-glutamic acid in biological decarboxylation process by capillary electrophoresis-mass spectrometry.
- Zaupa, A., et al. (2023). Capillary Electrophoresis in Assessing the Quality and Safety of Foods. Analytics, 10(3), 25.
- Li, Y., et al. (2021). A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. Foods, 10(7), 1642.
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- Liu, Y., et al. (2024).
- Zandkarimi, M., et al. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. International Food Research Journal, 19(4), 1667-1671.
- Suzuki, T., et al. (2023). Determination of d- and l-Amino Acids in Garlic Foodstuffs by Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(2), 258.
- Csapó, J., & Csapó-Kiss, Z. (1991). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. Amino Acids, 1(3), 331-337.
- Zand, M., et al. (1993). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic and Evolutionary Microbiology, 43(4), 705-711.
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A Comparative Guide to the Biological Activity of (S)- and (R)-2,4-Diaminobutyric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chirality in Action
In the realm of pharmacology and neuroscience, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different activities, potencies, and toxicities. This guide provides an in-depth comparison of the biological activities of the (S) and (R) enantiomers of 2,4-Diaminobutyric Acid (DAB), a non-proteinogenic amino acid that has garnered significant interest for its interaction with the GABAergic system. Understanding the stereoselective actions of these molecules is paramount for researchers designing targeted therapeutics for neurological disorders such as epilepsy.
(S)-2,4-Diaminobutyric acid, also known as L-2,4-DAB, and its counterpart, (R)-2,4-Diaminobutyric acid (D-2,4-DAB), serve as a classic example of stereoselectivity. While structurally similar, their interactions with biological targets, particularly the transporters responsible for clearing the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synapse, are markedly distinct. This guide will dissect these differences, presenting supporting experimental data, outlining relevant protocols, and exploring the mechanistic underpinnings of their divergent biological profiles.
Core Mechanism of Action: Modulation of the GABAergic Synapse
The primary mechanism through which the DAB enantiomers exert their biological effects is the modulation of GABAergic neurotransmission. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated. A key mechanism for terminating GABAergic signaling is its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). By inhibiting these transporters, compounds can elevate extracellular GABA levels, thereby enhancing inhibitory signaling.[1] This enhancement of GABAergic tone is a well-established strategy for achieving anticonvulsant effects.[2]
(S)-DAB has been identified as an inhibitor of both GABA reuptake and the GABA-metabolizing enzyme GABA transaminase.[1] This dual inhibitory action leads to a sustained increase in synaptic GABA concentrations, which is believed to be the basis for its observed anticonvulsant properties.
Visualizing the GABAergic Synapse
The following diagram illustrates the key components of a GABAergic synapse and highlights the targets of 2,4-Diaminobutyric Acid.
Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA. (S)-DAB primarily inhibits GABA transporters (GATs) and GABA transaminase (GABA-T).
Comparative Pharmacodynamics: A Tale of Two Enantiomers
The most striking difference between (S)-DAB and (R)-DAB lies in their ability to inhibit the sodium-dependent uptake of GABA. Experimental evidence from studies using rat brain slices demonstrates a clear stereospecificity.
| Parameter | (S)-2,4-Diaminobutyric Acid | (R)-2,4-Diaminobutyric Acid | Reference |
| Na+-Dependent GABA Uptake Inhibition | Significantly more potent inhibitor. | At least 20-fold less potent than the (S)-enantiomer. | [3],[4] |
| IC50 for GABA Uptake (Rat Cortex) | ~30-100 µM | Data not available in comparable studies. | [2] |
| Na+-Independent GABA Binding | Equipotent with (R)-enantiomer. | Equipotent with (S)-enantiomer. | [3],[4] |
| GABA Transaminase Inhibition | Non-competitive inhibitor. | Not reported as a primary mechanism. | [1] |
| Primary Biological Effect | Anticonvulsant activity. | Lacks significant anticonvulsant activity. | [2] |
Expertise & Experience: The causality behind this dramatic difference in potency lies in the three-dimensional arrangement of the functional groups of the enantiomers. The active binding site of the GABA transporter is exquisitely sensitive to the spatial orientation of its ligands. The (S)-enantiomer presents its amino and carboxyl groups in a conformation that allows for a high-affinity interaction with the transporter protein, effectively blocking it. The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit, resulting in a much weaker interaction and consequently, lower inhibitory potency.
Interestingly, this stereoselectivity does not extend to the sodium-independent binding of GABA to brain cell membranes, where both isomers are equipotent.[3][4] This suggests that the binding site responsible for this interaction has different structural requirements than the GABA transporter. This non-selective binding may be relevant to the neurotoxicity that has been reported for both enantiomers.[3][4]
Neurotoxicity Profile
While (S)-DAB shows promise as an anticonvulsant, both enantiomers are associated with neurotoxic effects. The neurotoxicity of (S)-DAB, in particular, has been linked to mechanisms beyond its direct action on the GABAergic system. Studies have suggested that it can cause liver damage, which in turn leads to a state of chronic ammonia toxicity.[5] (S)-DAB acts as a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification.[5] This inhibition impairs the liver's ability to synthesize urea, leading to a slight but prolonged increase in body ammonia concentration, which is neurotoxic.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, standardized and validated protocols are essential. Below are representative step-by-step methodologies for assessing the key biological activities of DAB enantiomers.
Protocol 1: [³H]-GABA Uptake Assay in Rat Brain Slices
This protocol is designed to measure the inhibition of sodium-dependent GABA uptake, a primary mechanism of action for (S)-DAB.
Causality Behind Experimental Choices: Using brain slices provides a more physiologically relevant system than isolated synaptosomes or cultured cells, as it preserves the local cellular architecture and interactions between neurons and glia. The use of radiolabeled GABA ([³H]-GABA) allows for highly sensitive quantification of uptake.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an adult rat according to approved institutional guidelines.
-
Rapidly dissect the cerebral cortex on a chilled surface.
-
Prepare 0.3 mm thick slices using a McIlwain tissue chopper or a vibratome.
-
Transfer slices immediately to ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer buffer.
-
-
Pre-incubation:
-
Allow slices to equilibrate in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes. This step allows the tissue to recover from the slicing procedure.
-
-
Uptake Assay:
-
Transfer individual slices to tubes containing fresh, oxygenated Krebs-Ringer buffer.
-
Add the test compounds ((S)-DAB, (R)-DAB, or vehicle control) at various concentrations and incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-GABA (final concentration ~50 nM).
-
Incubate for exactly 5 minutes at 37°C with gentle shaking. The short incubation time ensures measurement of the initial uptake rate.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly removing the slices and washing them three times with ice-cold buffer to remove extracellular [³H]-GABA.
-
Lyse the tissue in each slice using a suitable solubilizing agent (e.g., 0.1 M NaOH or a tissue solubilizer).
-
-
Quantification and Analysis:
-
Measure the radioactivity in the lysate using liquid scintillation counting.
-
Determine the protein content of each slice using a standard protein assay (e.g., BCA or Bradford).
-
Calculate the specific uptake of [³H]-GABA (in pmol/mg protein/min).
-
Plot the percentage inhibition of GABA uptake against the concentration of the DAB enantiomer.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce GABA uptake by 50%) using non-linear regression analysis.
-
Workflow for GABA Uptake Assay
Caption: Experimental workflow for the [³H]-GABA uptake assay in brain slices.
Protocol 2: Sodium-Independent GABA Binding Assay
This protocol is used to assess the binding of DAB enantiomers to GABA receptor sites, distinct from the GABA transporters.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water (osmotic shock) and centrifuge again. Repeat this wash step.
-
The final pellet, containing crude synaptic membranes, is resuspended in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation (~0.1-0.2 mg protein), [³H]-GABA or a specific GABAA receptor ligand like [³H]-Muscimol, and varying concentrations of the test compounds ((S)-DAB or (R)-DAB).
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the tubes at 4°C for an appropriate time (e.g., 20-30 minutes) to reach equilibrium. The absence of sodium in the buffer is critical for this assay.
-
-
Termination and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using competition binding analysis to determine the Ki (inhibitory constant) for each enantiomer.
-
Conclusion and Future Directions
The biological activities of the (S)- and (R)-enantiomers of 2,4-diaminobutyric acid are starkly different, providing a compelling case study in stereopharmacology. The (S)-enantiomer is a potent inhibitor of GABA uptake and a non-competitive inhibitor of GABA transaminase, actions that culminate in enhanced GABAergic neurotransmission and confer anticonvulsant properties. In contrast, the (R)-enantiomer is significantly less active at the GABA transporter. Both enantiomers, however, display equal potency in inhibiting sodium-independent GABA binding, a phenomenon that may be linked to their shared neurotoxicity. The toxicity of (S)-DAB is further compounded by its inhibition of the urea cycle in the liver.
For researchers in drug development, these findings underscore the critical importance of chiral synthesis and separation. The development of analogues based on the (S)-DAB scaffold could lead to more potent and selective GABA uptake inhibitors. However, careful consideration must be given to mitigating the associated neurotoxic and hepatotoxic effects, possibly by modifying the molecule to reduce its interaction with off-target sites like ornithine carbamoyltransferase or the non-selective GABA binding site. Future research should focus on obtaining precise quantitative data (IC₅₀/Ki) for both enantiomers across all four GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) to build a more complete and nuanced understanding of their pharmacological profiles.
References
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Harris, M., Hopkin, J. M., & Neal, M. J. (1973). Effect of centrally acting drugs on the uptake of γ-aminobutyric acid (GABA) by slices of rat cerebral cortex. British Journal of Pharmacology, 47(2), 229–239. [Link]
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Beart, P. M., Johnston, G. A. R., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218-219. [Link]
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Beart, P. M., Johnston, G. A. R., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218-219. [Link]
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Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. [Link]
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Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198. [Link]
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Wikipedia. (n.d.). Anticonvulsant. Retrieved January 7, 2026, from [Link]
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KEGG Pathway. (n.d.). GABAergic synapse - Homo sapiens (human). Retrieved January 7, 2026, from [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]
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comparative analysis of peptide antibiotics containing L-DAB and L-ornithine
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the escalating battle against antimicrobial resistance, the scientific community is re-evaluating and re-engineering established classes of antibiotics. Among these, peptide antibiotics, particularly those incorporating non-proteinogenic amino acids, offer unique mechanisms of action and scaffolds for novel drug design. This guide provides a detailed comparative analysis of two significant families of such peptides: those containing L-2,4-diaminobutyric acid (L-DAB) and those featuring L-ornithine.
This analysis moves beyond a simple cataloging of compounds, delving into the structural nuances, mechanistic differences, and the resulting impact on antimicrobial spectrum and toxicity. We will explore the rationale behind experimental designs for their comparison and provide actionable protocols for researchers in the field.
The Significance of Cationic Non-Proteinogenic Amino Acids in Peptide Antibiotics
The antimicrobial efficacy of many peptide antibiotics is intrinsically linked to their cationic nature, which facilitates interaction with the negatively charged components of bacterial membranes.[1][2] L-DAB and L-ornithine, both basic amino acids with shorter side chains than lysine, play a pivotal role in conferring this positive charge. Their incorporation, often through non-ribosomal peptide synthesis, results in structures that are less susceptible to proteolytic degradation compared to standard peptides.[3][4][5]
The fundamental difference between L-DAB and L-ornithine lies in the length of their side chains: L-ornithine has one more methylene group than L-DAB. This seemingly minor structural variation has profound implications for the peptide's overall conformation, charge distribution, and ultimately, its biological activity.
The L-DAB-Containing Polymyxins: Last-Resort Weapons
The most prominent examples of L-DAB-containing peptide antibiotics are the polymyxins, such as polymyxin B and colistin (polymyxin E).[6][7] These are cyclic lipopeptides, characterized by a polycationic peptide ring and a fatty acid tail.
Structure and Mechanism of Action:
Polymyxins possess a high net positive charge due to the multiple L-DAB residues, enabling a strong electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[8] This initial binding displaces Ca²⁺ and Mg²⁺ ions that stabilize the LPS layer, leading to membrane destabilization. The hydrophobic fatty acid tail then inserts into the membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[2][9]
Caption: Mechanism of action of L-DAB-containing polymyxins against Gram-negative bacteria.
Antimicrobial Spectrum and Clinical Use:
Polymyxins exhibit potent activity primarily against multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[10][11][12] Their use is generally reserved as a last-line treatment option due to significant nephrotoxicity and neurotoxicity.[6][7][11] It is noteworthy that colistin is administered as an inactive prodrug, colistimethate sodium, which is converted to its active form in vivo.[6][7] This contrasts with polymyxin B, which is administered in its active form.[6][7]
The L-Ornithine-Containing Cyclic Peptides: Tyrocidines and Gramicidin S
Tyrocidine and Gramicidin S are cyclic decapeptides that prominently feature L-ornithine residues, contributing to their cationic and amphipathic nature.[13][14][15]
Structure and Mechanism of Action:
These peptides adopt a rigid β-sheet conformation.[15] This structure positions the cationic L-ornithine side chains on one face of the molecule and the hydrophobic side chains on the other. This amphipathicity is crucial for their interaction with and disruption of bacterial membranes.[1] While also membrane-active, their mechanism is considered to be more complex than that of the polymyxins. They are thought to form pores or channels in the bacterial membrane, leading to depolarization and cell death.[13][14] Recent studies suggest multifaceted mechanisms, including interference with membrane proteins and DNA.[13]
Caption: Mechanism of action of L-ornithine-containing cyclic peptides.
Antimicrobial Spectrum and Clinical Use:
Gramicidin S and tyrocidines have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] However, their significant hemolytic activity has largely restricted their clinical use to topical applications, such as in throat lozenges and wound creams.[14][15]
Comparative Analysis: L-DAB vs. L-Ornithine Peptides
| Feature | L-DAB Containing Peptides (e.g., Polymyxins) | L-Ornithine Containing Peptides (e.g., Gramicidin S, Tyrocidine) |
| Primary Structure | Cyclic lipopeptides with a fatty acid tail | Cyclic decapeptides |
| Key Cationic Residue | L-2,4-diaminobutyric acid (L-DAB) | L-ornithine |
| Mechanism of Action | Primarily targets and disrupts the outer membrane of Gram-negative bacteria via LPS interaction. | Forms pores/channels in the bacterial membrane, leading to depolarization. Also shows other intracellular effects.[13] |
| Spectrum of Activity | Predominantly potent against multidrug-resistant Gram-negative bacteria.[11][12] | Broad spectrum against both Gram-positive and Gram-negative bacteria.[1] |
| Primary Clinical Use | Systemic (intravenous) as a last-line therapy for severe infections.[6][7] | Primarily topical due to high hemolytic activity.[14][15] |
| Key Toxicity | Nephrotoxicity and neurotoxicity.[6][11] | High hemolytic activity.[15] |
Experimental Protocols for Comparative Evaluation
To objectively compare novel or modified peptide antibiotics containing L-DAB and L-ornithine, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an evaluation.
Caption: A workflow for the comparative evaluation of peptide antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16] A broth microdilution method is standard.
Methodology:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight and dilute in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.[17][18]
-
Peptide Dilution Series: Prepare serial twofold dilutions of the test peptides in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18][19]
-
Determination of MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[16][19]
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), a key indicator of its potential toxicity.[20][21]
Methodology:
-
Preparation of Erythrocytes: Obtain fresh red blood cells (e.g., human or horse) and wash them several times in phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the washed erythrocytes to a final concentration of 1-2% (v/v) in PBS.[22]
-
Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptides with the erythrocyte suspension.[22]
-
Controls: Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% lysis, such as 0.1-1% Triton X-100).[22][23]
-
Measurement: Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405-570 nm.[24]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[25][26]
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or A549) in a 96-well plate and allow them to adhere overnight.[17]
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test peptides.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.[27]
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
Conclusion and Future Perspectives
Both L-DAB and L-ornithine-containing peptide antibiotics represent valuable frameworks in the fight against infectious diseases. The polymyxins, with their L-DAB scaffold, remain a critical, albeit toxic, last line of defense against multidrug-resistant Gram-negative pathogens. In contrast, the L-ornithine-containing cyclic peptides, while potent, are limited by their hemolytic activity.
The future of these peptide antibiotics lies in medicinal chemistry and bioengineering efforts to modulate their structures for improved therapeutic indices. This includes strategies such as altering the fatty acid chain in polymyxins, substituting specific amino acids to reduce toxicity while retaining activity, and developing novel delivery systems. The systematic comparative evaluation using the protocols outlined in this guide is fundamental to validating these next-generation peptide antibiotics. As our understanding of their structure-activity relationships deepens, so too will our ability to rationally design safer and more effective peptide-based therapies.
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A Senior Application Scientist's Guide to the Cross-Validation of Techniques for Measuring (S)-2,4-Diaminobutanoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of (S)-2,4-Diaminobutanoic Acid
(S)-2,4-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid of significant interest in various scientific fields. It is a known neurotoxin produced by certain cyanobacteria and has been implicated in environmental and health monitoring[1][2][3]. Furthermore, DABA serves as a crucial component in the structure of certain peptide antibiotics, such as colistin, making its accurate quantification vital in pharmaceutical development and quality control.
However, the physicochemical properties of DABA present a considerable analytical challenge. As a small, highly polar, zwitterionic molecule, it exhibits poor retention on traditional reversed-phase chromatography columns and lacks a strong native chromophore for straightforward UV-Vis detection[4][5]. Consequently, direct analysis is often impractical, necessitating derivatization to enhance its chromatographic behavior and detectability[4][6][].
This guide provides an in-depth comparison of the predominant analytical techniques for the quantification of (S)-2,4-diaminobutanoic acid. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a critical evaluation of their performance based on experimental data. This document is intended to equip researchers and drug development professionals with the necessary knowledge to select the most appropriate analytical strategy for their specific application. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability[8][9][10].
The Imperative of Derivatization in DABA Analysis
The core challenge in amino acid analysis lies in their amphoteric nature and high polarity[6]. Derivatization is a key strategy to overcome these hurdles by chemically modifying the amino acid to impart more favorable analytical characteristics[11]. This process can be performed either before (pre-column) or after (post-column) chromatographic separation[6][].
-
Pre-column derivatization involves reacting the sample with a derivatizing reagent prior to injection into the chromatograph. This approach is often favored for its high sensitivity and the flexibility to use a wider range of reagents[6][].
-
Post-column derivatization occurs after the amino acids have been separated on the column. This method is known for its high degree of automation and reproducibility[6][].
The choice of derivatization reagent is critical and depends on the intended analytical platform, whether it be High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[].
Comparative Analysis of Key Techniques
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely adopted technique for amino acid analysis due to its sensitivity and robustness. The method relies on pre-column derivatization with a fluorescent tag.
Principle of Operation: DABA is reacted with a fluorogenic reagent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC-Cl), to produce a highly fluorescent derivative[][12]. This derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector.
Experimental Protocol: Pre-column Derivatization with Marfey's Reagent (L-FDLA)
A notable derivatization agent for the chiral separation and quantification of amino acids is 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), also known as Marfey's reagent. This method is particularly useful for enantiomeric resolution.
-
Sample Preparation: Terminate enzymatic reactions or prepare the sample extract. Neutralize the sample with 0.5 M NaOH.
-
Derivatization: To 50 µL of the sample, add 100 µL of 1% (w/v) L-FDLA in acetone and 20 µL of 1 M NaHCO₃.
-
Incubation: Incubate the mixture at 37°C for 24 hours in the dark to ensure complete conversion to the di-FDLA-labeled product.
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., SunShell C18, 2.6 μm, 2.1 × 50 mm).
-
Mobile Phase: A gradient of 0.03% trifluoroacetic acid and 0.07% formic acid in water (A) and acetonitrile (B).
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the FDLA derivative.
-
Performance Characteristics:
-
Advantages: High sensitivity, relatively low cost of instrumentation, and established methodology for a wide range of amino acids[12].
-
Limitations: The derivatization reaction can be influenced by the sample matrix, potentially affecting reproducibility. The stability of the derivatives can also be a concern[6].
Workflow for HPLC-FLD Analysis of DABA:
Caption: Workflow for DABA analysis by HPLC-FLD with pre-column derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone in analytical chemistry, offering unparalleled sensitivity and selectivity. It is particularly powerful for analyzing complex biological matrices[13].
Principle of Operation: DABA, often after derivatization to improve its chromatographic properties, is separated by LC and then ionized. The resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer, fragmented, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.
Experimental Protocol: LC-MS/MS without Derivatization
While derivatization is common, direct analysis of DABA is possible with the right chromatographic conditions, eliminating potential issues with derivatization efficiency[14].
-
Sample Preparation: Extraction of DABA from the matrix (e.g., cyanobacteria, seeds) often involves acid hydrolysis to release protein-bound forms, followed by solid-phase extraction (SPE) for cleanup[14][15].
-
LC-MS/MS Analysis:
-
Column: A column suitable for polar compounds, such as a zwitterionic hydrophilic interaction liquid chromatography (Z-HILIC) column[16].
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., formic acid or ammonium acetate)[15][17].
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode[16][17].
-
Performance Characteristics:
-
Advantages: High sensitivity and specificity, making it ideal for complex matrices and trace-level quantification. It can also be used for the unambiguous identification of DABA[13][14].
-
Limitations: Higher instrumentation cost and potential for matrix effects (ion suppression or enhancement) that can affect accuracy if not properly addressed[11][13].
Workflow for LC-MS/MS Analysis of DABA:
Caption: Workflow for DABA analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is essential to increase their volatility[4][18].
Principle of Operation: DABA is derivatized to create a volatile and thermally stable compound. This derivative is then introduced into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated compounds are then detected by a mass spectrometer[18].
Experimental Protocol: Silylation Derivatization for GC-MS
Silylation is a common derivatization method for GC analysis of amino acids, replacing active hydrogens with a trimethylsilyl (TMS) group[4].
-
Sample Preparation: The sample containing DABA is dried completely.
-
Derivatization: Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a solvent like acetonitrile. Heat the mixture to facilitate the reaction[4].
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)[4].
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Performance Characteristics:
-
Advantages: High chromatographic resolution, providing excellent separation of isomers. Established and robust technique with extensive spectral libraries for compound identification[18].
-
Limitations: The derivatization process can be complex and sensitive to moisture. Not all amino acids derivatize with the same efficiency, and the derivatives may have limited stability[4].
Workflow for GC-MS Analysis of DABA:
Caption: Workflow for DABA analysis by GC-MS with silylation.
Quantitative Performance Comparison
| Parameter | HPLC-FLD | LC-MS/MS | GC-MS |
| Principle | Pre-column derivatization with a fluorescent tag, separation by HPLC, and fluorescence detection. | Separation by LC, ionization, and detection by tandem mass spectrometry. | Derivatization to increase volatility, separation by GC, and detection by mass spectrometry. |
| Sensitivity | High | Very High | High |
| Selectivity | Moderate to High | Very High | High |
| LOD/LOQ | ng/mL to pg/mL range | pg/mL to fg/mL range[16] | pg/mL to ng/mL range |
| Linearity (R²) | Typically >0.99 | Typically >0.99[16] | Typically >0.99 |
| Precision (%RSD) | <15% | <15%[16] | <15% |
| Accuracy/Recovery | 80-120% | 75-118%[16] | 80-120% |
| Matrix Effects | Can be significant | Can be significant (ion suppression/enhancement) | Generally lower than LC-MS |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | High | Moderate to High |
Expert Recommendations and Conclusion
The choice of the optimal analytical technique for the measurement of (S)-2,4-diaminobutanoic acid is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
For high-throughput screening and routine quality control in less complex matrices, HPLC-FLD offers a cost-effective and sensitive solution. The methodology is well-established, though careful optimization of the derivatization step is crucial for reproducibility.
-
For the analysis of DABA in complex biological or environmental samples where high sensitivity and unambiguous identification are paramount, LC-MS/MS is the gold standard. Its ability to detect and quantify trace levels of the analyte with high specificity makes it indispensable for toxicological studies and pharmaceutical research. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and improve quantitative accuracy[16].
-
GC-MS remains a valuable tool, particularly when high-resolution separation of isomers is required. However, the multi-step derivatization process can be a drawback for high-throughput applications.
Ultimately, the development and validation of any analytical method for DABA must adhere to rigorous scientific principles to ensure the generation of reliable and defensible data. A thorough understanding of the strengths and limitations of each technique, as detailed in this guide, will empower researchers to make informed decisions and achieve their analytical objectives with confidence.
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Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
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Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. PubMed, 2015. [Link]
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Validation of Amino Acid Analysis Methods. ResearchGate, 2025. [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI, 2021. [Link]
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Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. PMC, NIH, 2023. [Link]
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Showing Compound L-2,4-Diaminobutanoic acid (FDB012588). FooDB, 2010. [Link]
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Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers, 2021. [Link]
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2,4-Diaminobutanoic acid | C4H10N2O2 | CID 470. PubChem, NIH. [Link]
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LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. PubMed. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate, 2024. [Link]
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Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 2023. [Link]
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Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. ResearchGate, 2022. [Link]
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Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. PubMed, 2022. [Link]
-
Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. MDPI, 2023. [Link]
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Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. PubMed. [Link]
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A Senior Application Scientist's Guide to the Unambiguous Structural Verification of Synthesized (S)-1,2-Diaminopropane Dihydrobromide Using 2D NMR Spectroscopy
Introduction: The Critical Role of Chiral Amines in Drug Discovery
In the landscape of pharmaceutical synthesis, chiral amines are indispensable building blocks. Among these, (S)-1,2-diaminopropane, often handled as its more stable dihydrobromide or dihydrochloride salt, is a cornerstone for creating a variety of active pharmaceutical ingredients (APIs).[1] Its specific stereochemistry is crucial for the efficacy and safety of the final drug product.[1] Therefore, the absolute confirmation of its structure and stereoisomeric purity after synthesis is not just a matter of academic rigor, but a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive analytical technique for the complete elucidation of molecular structures.[2][3] This guide provides a comprehensive, field-proven protocol for the definitive structural confirmation of (S)-1,2-diaminopropane dihydrobromide ((S)-DAB hydrobromide) utilizing a powerful suite of 2D NMR experiments.
The Challenge: Beyond One Dimension to Differentiate Isomers
While 1D ¹H and ¹³C NMR spectra provide initial fingerprints of a molecule, they can be insufficient for unambiguous structural assignment, especially when potential isomers are present.[4] For instance, a synthetic route aiming for 1,2-diaminopropane could potentially yield the constitutional isomer, 1,3-diaminopropane. Distinguishing between these two possibilities requires a deeper look into the molecular connectivity. 2D NMR techniques provide this insight by revealing correlations between nuclei, allowing us to piece together the molecular puzzle with certainty.[5] It's important to note that in a standard, non-chiral NMR solvent, the spectra for (R)- and (S)-enantiomers are identical.[6] Differentiating enantiomers requires specialized techniques such as the use of chiral solvating agents.[7][8] This guide focuses on confirming the constitutional structure of the synthesized molecule as 1,2-diaminopropane.
Experimental Design: A Multi-technique Approach to Structural Verification
To achieve unambiguous structural confirmation, a series of 2D NMR experiments are employed, each providing a unique piece of structural information. The logical flow of these experiments ensures a systematic and self-validating analysis.
Instrumentation and Sample Preparation:
A standard protocol for preparing the (S)-DAB hydrobromide sample for NMR analysis is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of (S)-DAB hydrobromide in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is a suitable solvent due to the salt nature of the compound and its ability to exchange with the acidic amine protons, simplifying the resulting spectrum.[6]
-
Internal Standard: Tetramethylsilane (TMS) or a water-soluble standard like DSS can be used for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[6]
The 2D NMR Toolkit:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton coupling networks, typically through two or three bonds (H-C-H or H-C-C-H).[9] It allows us to trace the proton connectivity within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct, one-bond correlations between protons and the carbons to which they are attached.[9] This is the most reliable method for assigning a proton to its specific carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for elucidating the carbon skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons.[9] These correlations are crucial for connecting different spin systems and confirming the overall molecular structure.
Workflow for Structural Verification:
Caption: Workflow for 2D NMR-based structural verification.
Step-by-Step Spectral Interpretation and Data Analysis
Let's denote the structure of 1,2-diaminopropane as: H₂N-C¹H₂-C²H(C³H₃)-NH₂
Step 1: 1D ¹H and ¹³C NMR Analysis - The Starting Point
The 1D spectra provide the initial chemical shift and multiplicity information. Based on typical chemical shifts for similar structures, we can make preliminary assignments.[6][10]
Step 2: ¹H-¹H COSY Analysis - Mapping the Proton Network
The COSY spectrum reveals the connectivity between protons. We expect to see correlations between:
-
The methine proton (H2) and the methylene protons (H1).
-
The methine proton (H2) and the methyl protons (H3).
This establishes the CH-CH₂ and CH-CH₃ fragments.
Caption: Key ¹H-¹³C HMBC correlations confirming the 1,2-diaminopropane skeleton.
Comparative Data Summary: Validating the (S)-DAB Hydrobromide Structure
The following table summarizes the expected NMR data for (S)-1,2-diaminopropane dihydrobromide.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| C1H₂ | ~3.4 | Multiplet | ~47 | H2 | C2 |
| C2H | ~3.8 | Multiplet | ~49 | H1, H3 | C1, C3 |
| C3H₃ | ~1.4 | Doublet | ~19 | H2 | C2 |
Note: Chemical shifts are approximate and can vary based on concentration and pH. Data is based on typical values for similar structures. [6] Comparison with Potential Isomer: 1,3-Diaminopropane Dihydrobromide
To highlight the power of this 2D NMR approach, let's consider the expected data for the 1,3-isomer (H₂N-CH₂-CH₂-CH₂-NH₂).
| Assignment (1,3-isomer) | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Difference |
| Terminal CH₂ | ~3.1 | Triplet | ~38 | Protons on one terminal CH₂ would show an HMBC correlation to the central CH₂, but not to the other terminal CH₂. |
| Central CH₂ | ~2.0 | Quintet | ~25 | Protons on the central CH₂ would show HMBC correlations to the terminal carbons. |
The distinct correlation patterns observed in the COSY and especially the HMBC spectra provide a clear and unambiguous distinction between the 1,2- and 1,3-diaminopropane isomers. [11][12][13]
Conclusion: A Robust Protocol for Quality Control in Synthesis
The synergistic application of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectroscopy provides an irrefutable method for the structural confirmation of synthesized (S)-1,2-diaminopropane dihydrobromide. This multi-dimensional approach moves beyond simple spectral fingerprinting to map the actual bonding network within the molecule, allowing for the confident exclusion of potential isomers. For researchers and professionals in drug development, implementing this robust NMR protocol is an essential step in ensuring the identity, purity, and quality of critical chiral building blocks, thereby safeguarding the integrity of the entire synthetic pathway.
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A Researcher's Guide to Reproducibility and Reliability in L-DAB Neurotoxicity Assays
A Comparative Analysis of In Vitro Methodologies
For researchers, scientists, and drug development professionals investigating the neurotoxic potential of L-2,4-diaminobutyric acid (L-DAB), the selection of an appropriate in vitro assay is a critical decision that profoundly impacts the reproducibility and reliability of experimental outcomes. This guide provides an in-depth comparison of commonly employed in vitro neurotoxicity assays, offering field-proven insights and supporting data to navigate the complexities of L-DAB toxicity assessment.
The Enigma of L-DAB Neurotoxicity: A Mechanistic Overview
L-2,4-diaminobutyric acid (L-DAB) is a non-proteinogenic amino acid and a known neurotoxin. Its neurotoxic effects are primarily attributed to its action as an excitotoxin, largely through the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1] This overstimulation leads to excessive calcium (Ca2+) influx into neurons, triggering a cascade of detrimental downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[2][3] Some evidence also suggests an indirect neurotoxic mechanism involving liver toxicity, leading to elevated ammonia levels in the brain.[4][5] Given these multifaceted toxicological pathways, the choice of in vitro assay must be carefully considered to ensure it captures the relevant cellular and molecular events.
Comparative Analysis of Key In Vitro Neurotoxicity Assays for L-DAB
The assessment of L-DAB's neurotoxicity in vitro can be approached through a variety of assays, each with its own set of principles, advantages, and limitations. Here, we compare three widely used categories of assays: cell viability assays, cytotoxicity assays, and mechanism-based assays.
Cell Viability Assays: Gauging the Overall Health of Neuronal Cultures
Cell viability assays provide a global assessment of the number of healthy cells in a culture following exposure to a test compound. These assays are often used as a primary screening tool to determine the concentration range at which a substance exhibits toxic effects.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[6]
Experimental Protocol (MTT Assay):
-
Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere and differentiate.
-
Expose the cells to a range of L-DAB concentrations for a predetermined duration (e.g., 48 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Causality and Insights: The MTT assay is a workhorse in toxicology due to its simplicity and high-throughput potential. However, it's crucial to recognize that it measures metabolic activity, not cell number directly. Compounds that interfere with mitochondrial function can lead to misleading results. For L-DAB, an excitotoxin known to induce mitochondrial dysfunction, this is a particularly important consideration.[8]
Principle: Similar to tetrazolium assays, this fluorometric assay utilizes the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.
Advantages over Tetrazolium Assays: The resazurin assay is generally considered more sensitive and less prone to interference from colored compounds. It is also non-toxic to cells, allowing for multiplexing with other assays.
Cytotoxicity Assays: Measuring Cell Death and Membrane Integrity
Cytotoxicity assays directly measure cellular damage or cell death. They are often used to complement viability assays and provide a more direct measure of a compound's toxic effects.
Principle: This colorimetric assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.
Experimental Protocol:
-
Following exposure of neuronal cells to L-DAB, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
Reproducibility and Reliability: The LDH assay is a widely accepted method for assessing cytotoxicity. However, its reliability can be influenced by the timing of the measurement, as LDH can degrade in the culture medium over time. For excitotoxins that can induce both necrosis and apoptosis, the LDH assay may primarily reflect the necrotic component of cell death. Studies comparing LDH and MTT assays for neuronal apoptosis have shown that while both can detect cell death, the MTT assay may not accurately quantify the effects of neuroprotective agents.[8]
Principle: This two-color fluorescent assay simultaneously identifies live and dead cells. Calcein AM is a cell-permeant dye that is cleaved by esterases in live cells to produce a green fluorescent signal. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised plasma membranes, where it binds to nucleic acids and emits a red fluorescent signal.
Advantages: This method provides a direct and simultaneous visualization of both live and dead cell populations within the same culture, offering a more nuanced view of cytotoxicity than assays that measure a single endpoint.
Mechanism-Based Assays: Unraveling the "How" of L-DAB Neurotoxicity
For a deeper understanding of L-DAB's neurotoxic mechanisms, assays that probe specific cellular events are indispensable.
Principle: Apoptosis, or programmed cell death, is a key mechanism in excitotoxicity. Caspases are a family of proteases that play a central role in the execution of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -9) using substrates that release a detectable signal upon cleavage.
Insights for L-DAB: Studies have shown that combined treatment of cells with L-DAB and its isomer BMAA results in increased caspase activity, suggesting an apoptotic component to its toxicity.[7]
Principle: A key event in excitotoxicity-induced cell death is the loss of mitochondrial membrane potential. Fluorescent dyes, such as Rhodamine 123 or JC-1, accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity or a shift in fluorescence emission indicates mitochondrial depolarization.[8]
Relevance to L-DAB: Given that L-DAB's excitotoxic action leads to mitochondrial dysfunction, monitoring ΔΨm can provide early and sensitive insights into its neurotoxic effects.[2]
Quantitative Data Comparison
Direct comparative studies of EC50 values for L-DAB across multiple in vitro assays are limited. However, available data and findings from related excitotoxins can provide a basis for comparison.
| Assay Type | Endpoint | L-DAB EC50/Concentration | Cell Type | Reference |
| Cell Viability | Decreased Viability | ~500 µM (after 48h) | SH-SY5Y neuroblastoma | [7] |
| In Vivo Viability | Death | 500 µM | Larval Zebrafish | [1] |
| Caspase Activity | Increased Apoptosis | Observed with BMAA co-treatment | SH-SY5Y neuroblastoma | [7] |
Note: The EC50 value for L-DAB in larval zebrafish is an in vivo measurement and should be interpreted with caution in the context of in vitro assays. The SH-SY5Y data indicates a concentration at which a decrease in viability was observed, but does not represent a formal EC50 calculation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing Viability and Cytotoxicity Assays
Caption: Workflow for the comparative analysis of cell viability and cytotoxicity assays for L-DAB neurotoxicity.
L-DAB-Induced Excitotoxicity Signaling Pathway
Caption: Simplified signaling cascade of L-DAB-induced excitotoxicity via NMDA receptor activation.
Conclusion: A Multi-Assay Approach for Robust and Reliable Data
The selection of an in vitro neurotoxicity assay for L-DAB should be guided by the specific research question. For high-throughput screening and initial dose-response characterization, cell viability assays like the MTT or resazurin assay are suitable starting points. However, to gain a more comprehensive and reliable understanding of L-DAB's neurotoxic profile, a multi-assay approach is strongly recommended.
Combining a cell viability assay with a cytotoxicity assay, such as the LDH release assay or live/dead staining, provides a more complete picture of cellular health and death. Furthermore, incorporating mechanism-based assays, like those for caspase activity or mitochondrial membrane potential, is crucial for elucidating the underlying pathways of L-DAB-induced neurotoxicity.
By carefully selecting and combining these assays, researchers can generate more robust, reproducible, and mechanistically informative data, ultimately advancing our understanding of L-DAB neurotoxicity and facilitating the development of potential therapeutic interventions.
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A Comparative Guide to the Synthetic Routes of (S)-2,4-Diaminobutanoic Acid for Pharmaceutical Research
(S)-2,4-Diaminobutanoic acid (S-DABA), a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its unique structure, featuring two amino groups, imparts valuable properties to parent compounds, influencing their biological activity, conformational rigidity, and pharmacokinetic profiles. The growing demand for enantiomerically pure S-DABA has spurred the development of various synthetic strategies. This guide provides an in-depth technical comparison of prominent synthetic routes to S-DABA, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The asymmetric synthesis of (S)-2,4-diaminobutanoic acid presents a significant challenge due to the need to control the stereochemistry at the α-carbon. Several distinct approaches have been developed, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of three major strategies:
-
Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials, such as L-aspartic acid.
-
Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct the stereoselective formation of the desired enantiomer.
-
Biocatalytic Synthesis: Leveraging the high stereoselectivity of enzymes, such as ω-transaminases, for the asymmetric amination of a prochiral precursor.
This comparison will delve into the mechanistic underpinnings of each route, providing a rationale for the experimental choices and presenting key performance indicators such as overall yield, enantiomeric excess (e.e.), scalability, and operational complexity.
Chiral Pool Synthesis: The Aspartic Acid Approach
A logical and cost-effective strategy for synthesizing S-DABA is to start from a naturally occurring, enantiopure building block that already possesses the desired stereocenter. L-aspartic acid is an ideal candidate, as it contains the (S)-configured α-amino acid moiety. The synthetic challenge then lies in the selective transformation of the β-carboxyl group into an amino group.
Synthetic Pathway Overview
The conversion of L-aspartic acid to S-DABA typically involves the selective reduction of the β-carboxyl group to a hydroxyl group, followed by its conversion to a leaving group and subsequent displacement with an azide or another nitrogen nucleophile. The final step involves the reduction of the azide to the primary amine.
Caption: Synthetic pathway from L-aspartic acid to (S)-2,4-diaminobutanoic acid.
Experimental Protocol: Synthesis from L-Aspartic Acid Derivative
This protocol is a representative example based on established methodologies for the selective modification of aspartic acid.[1][2]
Step 1: Protection and Anhydride Formation. L-aspartic acid is first N-protected, commonly with a Boc or Cbz group, to prevent side reactions. The protected aspartic acid is then converted to its corresponding anhydride to activate the carboxyl groups for selective reduction.
Step 2: Selective Reduction. The anhydride is subjected to a selective reduction of the β-carboxyl group. This can be achieved using reducing agents like sodium borohydride, often in a mixed solvent system at low temperatures to enhance selectivity.
Step 3: Conversion to Azide. The resulting alcohol is then converted to a good leaving group, typically a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent treatment with sodium azide in a polar aprotic solvent, such as DMF, leads to the formation of the azido derivative via an SN2 reaction.
Step 4: Reduction and Deprotection. The azide is reduced to the primary amine, commonly through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by using a reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis. Finally, the N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield (S)-2,4-diaminobutanoic acid.
Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy introduces a chiral auxiliary to a prochiral starting material, which directs a subsequent stereoselective transformation. The Evans oxazolidinone auxiliaries are a prime example, widely used for the asymmetric alkylation of enolates.[3][4]
Synthetic Pathway Overview
The synthesis commences with the acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which undergoes a diastereoselective reaction with an electrophile containing the latent γ-amino group. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocol: Asymmetric Synthesis using an Evans Auxiliary
This protocol is a conceptualized application of the Evans asymmetric alkylation methodology to the synthesis of an S-DABA precursor.[5]
Step 1: Acylation of the Chiral Auxiliary. An Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable acyl chloride, such as 3-bromopropionyl chloride, to form the corresponding N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation. The N-acyl oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding sodium enolate. This chiral enolate is then reacted with an electrophile that will introduce the α-amino group in a protected form, for example, an electrophilic aminating agent like di-tert-butyl azodicarboxylate.
Step 3: Auxiliary Cleavage. The chiral auxiliary is cleaved under mild conditions, for instance, by treatment with lithium hydroperoxide, to yield the corresponding carboxylic acid without racemization of the newly formed stereocenter. The valuable chiral auxiliary can be recovered and reused.
Step 4: Functional Group Interconversion. The bromine atom is then converted to the γ-amino group, for example, through displacement with sodium azide followed by reduction. The protecting groups are subsequently removed to afford the final product, S-DABA.
Biocatalytic Synthesis: The ω-Transaminase Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions.[6][7] For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly attractive as they can catalyze the asymmetric amination of prochiral ketones or aldehydes.[8]
Synthetic Pathway Overview
The biocatalytic synthesis of S-DABA would involve the use of an (S)-selective ω-transaminase to convert a suitable prochiral keto-acid precursor into the desired product. The enzyme facilitates the transfer of an amino group from an amine donor, such as isopropylamine, to the keto-acid substrate.
Caption: Biocatalytic synthesis of (S)-2,4-diaminobutanoic acid using an ω-transaminase.
Experimental Protocol: ω-Transaminase-Mediated Synthesis
This protocol is a representative procedure for the biocatalytic synthesis of a chiral amino acid using an ω-transaminase.[9]
Step 1: Enzyme and Substrate Preparation. A suitable (S)-selective ω-transaminase is required. This may be a commercially available enzyme or one produced via recombinant expression. The prochiral substrate, 2-oxo-4-aminobutanoic acid, needs to be synthesized. An amine donor, typically isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP) are also prepared in a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.5).
Step 2: Biocatalytic Reaction. The prochiral keto-acid, amine donor, and PLP are mixed in the buffer. The reaction is initiated by the addition of the ω-transaminase. The reaction mixture is incubated at an optimal temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC.
Step 3: Product Isolation. Once the reaction has reached completion, the enzyme is removed, typically by centrifugation or filtration. The product, S-DABA, is then isolated from the reaction mixture. This may involve techniques such as ion-exchange chromatography to separate the amino acid from the remaining starting materials and byproducts.
Benchmarking the Synthetic Routes
To provide a clear comparison of these synthetic strategies, the following table summarizes key performance indicators. The data presented are representative values based on literature reports for the synthesis of S-DABA or closely related compounds and may vary depending on the specific reaction conditions and scale.
| Parameter | Chiral Pool (Aspartic Acid) | Chiral Auxiliary (Evans) | Biocatalytic (ω-Transaminase) |
| Starting Material Cost | Low (L-aspartic acid is inexpensive) | High (Chiral auxiliaries can be expensive) | Moderate (Prochiral keto-acid synthesis required) |
| Overall Yield | 10-20% (multi-step synthesis)[2] | 30-50% (often fewer steps than chiral pool) | >90% (often a single step)[9] |
| Enantiomeric Excess (e.e.) | >99% (chirality from starting material) | >98% (high diastereoselectivity) | >99% (excellent enzyme selectivity)[6] |
| Scalability | Moderate (can be challenging to scale up) | Moderate to High (well-established chemistry) | High (amenable to large-scale fermentation and biocatalysis) |
| Operational Complexity | High (multiple protection/deprotection steps) | High (requires cryogenic conditions and careful handling of reagents) | Low to Moderate (requires expertise in biocatalysis) |
| Environmental Impact | Moderate (use of protecting groups and reagents) | High (use of stoichiometric chiral auxiliary and solvents) | Low (aqueous media, mild conditions, biodegradable catalyst) |
Conclusion and Future Outlook
The choice of a synthetic route for (S)-2,4-diaminobutanoic acid is a critical decision that depends on the specific requirements of the research or development project.
-
Chiral Pool Synthesis from L-aspartic acid is an attractive option when cost is a primary concern and the multi-step nature of the synthesis is manageable. The inherent chirality of the starting material guarantees high enantiopurity.
-
Chiral Auxiliary-Mediated Synthesis offers a robust and well-established method for achieving high diastereoselectivity and, consequently, high enantiomeric excess. While the initial cost of the auxiliary may be high, its recyclability can mitigate this factor on a larger scale.
-
Biocatalytic Synthesis using ω-transaminases represents a modern, green, and highly efficient approach. The exceptional selectivity of enzymes can lead to near-perfect enantiopurity in a single step, under mild and environmentally friendly conditions. The primary challenges lie in the availability of a suitable enzyme and the synthesis of the prochiral substrate.
For drug development professionals, the biocatalytic route is increasingly becoming the method of choice due to its high efficiency, scalability, and sustainability. The continued discovery and engineering of novel transaminases with broader substrate scopes and improved stability will further enhance the utility of this approach. However, for smaller-scale research applications where flexibility and rapid access to the molecule are paramount, the chiral pool and chiral auxiliary methods remain valuable and reliable options. Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the optimal synthetic strategy for their specific objectives.
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A Comparative Guide to the Neurotoxic Effects of L-2,4-diaminobutyric Acid (L-DAB) on Diverse Neuronal Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced neurotoxic effects of novel compounds is paramount. This guide provides an in-depth comparative analysis of the effects of L-2,4-diaminobutyric acid (L-DAB), a neurotoxic amino acid, on various neuronal cell types. By synthesizing existing literature on the differential vulnerabilities of these cells to known neurotoxic mechanisms, this document offers a predictive framework for the impact of L-DAB, supported by detailed experimental protocols for validation.
Introduction to L-DAB: A Subtle Neurotoxin with Potent Effects
L-2,4-diaminobutyric acid (L-DAB) is a naturally occurring amino acid analogue that has been identified as a neurotoxin. Its neurotoxicity is multifaceted, primarily attributed to two key mechanisms: chronic ammonia toxicity and excitotoxicity.[1][2] L-DAB competitively inhibits ornithine carbamoyltransferase, a crucial enzyme in the urea cycle, leading to a gradual accumulation of ammonia in the blood and brain.[1][2] This chronic hyperammonemia can induce a range of neurological symptoms, including hyperirritability, tremors, and convulsions.[1][2] Furthermore, emerging evidence suggests that L-DAB, similar to the well-characterized cyanotoxin β-methylamino-L-alanine (BMAA), acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a key player in excitotoxic neuronal death.
This guide will explore the projected differential effects of L-DAB on three critical cell types of the central nervous system: motor neurons, cortical neurons, and glial cells (astrocytes and microglia). The comparative analysis is based on the distinct physiological and pathological responses of these cells to ammonia toxicity and excitotoxicity.
Mechanistic Overview: The Dual Threat of L-DAB
The neurotoxic profile of L-DAB stems from its interference with fundamental cellular processes in the nervous system. Understanding these mechanisms is crucial for predicting its cell-specific effects.
Chronic Ammonia Toxicity
L-DAB's inhibition of the urea cycle leads to a slow but persistent elevation of ammonia levels. In the brain, astrocytes are the primary cells responsible for ammonia detoxification, converting it to glutamine via glutamine synthetase.[3] However, this process can be overwhelmed, leading to a cascade of detrimental effects, including astrocyte swelling, impaired potassium buffering, and disruption of neurotransmitter cycling.[4][5] The subsequent increase in extracellular potassium can lead to neuronal hyperexcitability and seizures.[4]
Excitotoxicity via NMDA Receptor Activation
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. L-DAB is believed to contribute to excitotoxicity by activating NMDA receptors, a subtype of ionotropic glutamate receptors.[6][7] This activation leads to an influx of Ca2+ into the neuron, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways.
Comparative Analysis of L-DAB's Effects on Neuronal and Glial Cells
The differential impact of L-DAB on various neural cell types can be predicted based on their inherent vulnerabilities to ammonia toxicity and excitotoxicity.
Motor Neurons: A High-Risk Population
Motor neurons are anticipated to be particularly vulnerable to L-DAB-induced toxicity. This heightened susceptibility is due to their intrinsic properties that make them more prone to excitotoxic damage. Specifically, spinal motor neurons have been shown to be more vulnerable to AMPA/kainate receptor-mediated excitotoxicity compared to cortical neurons.[8] They also exhibit a higher density of Ca2+-permeable AMPA receptors, which can exacerbate excitotoxic insults.[9]
Cortical Neurons: A Different Profile of Vulnerability
Cortical neurons, while also susceptible to excitotoxicity, display a different vulnerability profile. They are more susceptible to NMDA receptor-mediated excitotoxicity than spinal neurons.[8] Therefore, the NMDA receptor agonist activity of L-DAB is expected to be a significant driver of toxicity in this cell type.
Glial Cells: The Collateral Damage and Active Participants
Astrocytes: As the primary site of ammonia detoxification in the brain, astrocytes are at the forefront of L-DAB's effects. The increased metabolic burden of converting excess ammonia to glutamine can lead to astrocytic dysfunction, including impaired glutamate uptake and potassium buffering.[3][4] This not only harms the astrocytes themselves but also has profound consequences for neuronal function and survival.
Microglia: As the resident immune cells of the CNS, microglia will likely be activated in response to L-DAB-induced neuronal stress and death. This activation can be a double-edged sword, contributing to both neuroprotective and neuroinflammatory responses.
Experimental Framework for a Comparative Study
To empirically validate the predicted differential effects of L-DAB, a series of in vitro experiments can be conducted. The following section outlines detailed protocols for the culture of primary neuronal and glial cells and subsequent assessment of L-DAB's impact.
Primary Cell Culture Protocols
4.1.1. Primary Motor Neuron Culture
This protocol is adapted from established methods for isolating and culturing embryonic mouse spinal motor neurons.[10][11]
-
Materials: E12-E14 pregnant mice, dissection medium (Hibernate-E), digestion solution (trypsin/DNase), motor neuron culture medium (Neurobasal medium supplemented with B-27, L-glutamine, penicillin/streptomycin, and growth factors like BDNF, GDNF, and CNTF), density gradient medium (e.g., OptiPrep™).
-
Procedure:
-
Dissect the spinal cords from E12-E14 mouse embryos in ice-cold dissection medium.
-
Remove the dorsal root ganglia and meninges.
-
Digest the tissue with a trypsin/DNase solution.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Isolate motor neurons using a density gradient centrifugation method.
-
Plate the purified motor neurons on poly-D-lysine/laminin-coated plates in motor neuron culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
4.1.2. Primary Cortical Neuron Culture
This protocol is based on standard procedures for culturing embryonic rat or mouse cortical neurons.[1][12][13]
-
Materials: E17-E18 pregnant rats or mice, dissection medium (ice-cold PBS or Hibernate-E), digestion solution (trypsin or papain), cortical neuron culture medium (Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin).
-
Procedure:
-
Dissect the cerebral cortices from E17-E18 embryos in ice-cold dissection medium.
-
Remove the meninges.
-
Digest the tissue with a suitable enzyme (e.g., trypsin or papain).
-
Triturate the tissue to create a single-cell suspension.
-
Plate the cells on poly-D-lysine coated plates in cortical neuron culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
4.1.3. Primary Mixed Glial Culture (Astrocytes and Microglia)
This protocol outlines the preparation of mixed glial cultures from which astrocytes and microglia can be subsequently isolated.[14][15][16]
-
Materials: P1-P2 neonatal mice or rats, dissection medium, digestion solution, glial culture medium (DMEM with 10% FBS and penicillin/streptomycin).
-
Procedure:
-
Dissect the cortices from P1-P2 neonatal pups.
-
Remove the meninges and digest the tissue.
-
Triturate to a single-cell suspension and plate in glial culture medium in T75 flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Microglia can be isolated by shaking the flasks. The remaining adherent cells will be a highly enriched astrocyte culture.
-
Neurotoxicity Assessment Protocols
4.2.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20]
-
Procedure:
-
Plate cells in a 96-well plate and treat with varying concentrations of L-DAB for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4.2.2. Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21][22][23][24]
-
Procedure:
-
Treat cells with L-DAB as described for the viability assay.
-
Lyse the cells to release intracellular contents.
-
Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
4.2.3. Astrocyte Function Assay (Glutamate Uptake)
This assay assesses the ability of astrocytes to take up glutamate from the extracellular space, a critical function for preventing excitotoxicity.[25][26][27][28][29]
-
Procedure:
-
Culture astrocytes to confluency in 24-well plates and treat with L-DAB.
-
Incubate the cells with a solution containing radiolabeled L-[3H]glutamate for a short period.
-
Wash the cells extensively with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the uptake to the total protein content in each well.
-
Predicted Comparative Outcomes and Data Presentation
Based on the known mechanisms of L-DAB and the differential vulnerabilities of the target cell types, the following outcomes are predicted:
Table 1: Predicted IC50 Values (µM) of L-DAB on Different Cell Types
| Cell Type | Predicted IC50 (MTT Assay) | Rationale |
| Motor Neurons | Low | High vulnerability to excitotoxicity, particularly AMPA/kainate receptor-mediated. |
| Cortical Neurons | Moderate | Vulnerable to NMDA receptor-mediated excitotoxicity. |
| Astrocytes | High | Primary role in detoxification may confer some initial resistance, but will eventually succumb to metabolic stress. |
| Microglia | High | Activation in response to neuronal damage may initially be protective. |
Table 2: Predicted Fold-Change in Caspase-3 Activity in Response to L-DAB
| Cell Type | Predicted Fold-Change | Rationale |
| Motor Neurons | High | Significant induction of apoptosis via excitotoxic pathways. |
| Cortical Neurons | Moderate-High | Apoptosis induced via NMDA receptor-mediated excitotoxicity. |
| Astrocytes | Low-Moderate | Apoptosis likely to occur at higher concentrations due to metabolic failure. |
| Microglia | Low | May exhibit activation rather than apoptosis at lower concentrations. |
Table 3: Predicted Effect of L-DAB on Astrocyte Glutamate Uptake
| L-DAB Concentration | Predicted % Inhibition of Glutamate Uptake | Rationale |
| Low | 10-20% | Initial metabolic stress may slightly impair transporter function. |
| Moderate | 30-50% | Increased ammonia detoxification burden significantly compromises astrocyte function. |
| High | >60% | Severe metabolic failure and cell death lead to a dramatic loss of glutamate uptake capacity. |
Visualizing the Pathways and Workflows
Signaling Pathway of L-DAB-Induced Neurotoxicity
Caption: Proposed signaling pathways of L-DAB neurotoxicity.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of L-DAB.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparative analysis of the effects of L-DAB on motor neurons, cortical neurons, and glial cells. The provided experimental framework offers a robust starting point for researchers to empirically validate these hypotheses. Future studies should aim to conduct these direct comparative experiments to elucidate the precise molecular mechanisms underlying the differential vulnerability of these cell types to L-DAB. A deeper understanding of these processes will be invaluable for the development of therapeutic strategies against neurotoxic insults.
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- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. atcc.org [atcc.org]
- 21. caspase3 assay [assay-protocol.com]
- 22. mpbio.com [mpbio.com]
- 23. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 27. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Astroglial Glutamate Signaling and Uptake in the Hippocampus [frontiersin.org]
A Researcher's Guide to Validating the Specificity of Antibodies Against L-2,4-diaminobutyric Acid
For researchers and drug development professionals, the specificity of an antibody is the bedrock of reliable and reproducible results. This is particularly critical when targeting small molecules like L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid implicated in various biological processes.[1] This guide provides a comprehensive framework for validating the specificity of a polyclonal or monoclonal antibody raised against DABA, ensuring it precisely recognizes its target with minimal off-target binding. We will delve into the rationale behind experimental choices and provide detailed, self-validating protocols to instill confidence in your findings.
The Critical Importance of Specificity for Anti-DABA Antibodies
A Multi-Pillar Approach to Validation
To ensure the highest level of confidence in your anti-DABA antibody, we advocate for a multi-pronged validation strategy. This approach, inspired by the "five pillars of antibody validation," provides orthogonal evidence of specificity, leaving no stone unturned.
Caption: A multi-pillar strategy for robust anti-DABA antibody validation.
Pillar 1: Quantitative Specificity Assessment via Competitive Inhibition ELISA
The cornerstone of validating an antibody against a small molecule is the competitive inhibition enzyme-linked immunosorbent assay (ELISA). This technique directly assesses the antibody's ability to bind to free DABA in solution by measuring the degree to which it inhibits the antibody from binding to an immobilized DABA conjugate.
Causality Behind the Choice:
A direct or sandwich ELISA format is unsuitable for small molecules like DABA, as they often have only a single epitope and cannot be bound by two antibodies simultaneously. The competitive format elegantly circumvents this by measuring the displacement of a labeled antigen, providing a quantitative measure of the antibody's affinity and specificity for the target molecule in its native state.
Experimental Workflow:
Caption: Workflow for the competitive inhibition ELISA.
Detailed Protocol:
Materials:
-
High-binding 96-well microplate
-
DABA-carrier protein conjugate (e.g., DABA-BSA)
-
Anti-DABA antibody
-
Free L-2,4-diaminobutyric acid standard
-
Potential cross-reactants (see Table 1)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Dilute the DABA-carrier conjugate to 1-10 µg/mL in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate, prepare serial dilutions of the free L-DABA standard and the potential cross-reactants. Add a fixed, pre-determined concentration of the anti-DABA antibody to each well containing the standards and cross-reactants. Incubate for 1 hour at 37°C.
-
Incubation: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked plate. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping and Reading: Add 50 µL of stop solution to each well and read the absorbance at 450 nm.
Data Presentation and Interpretation:
The results of the competitive ELISA should be presented as a standard curve, plotting the absorbance against the concentration of free DABA. The concentration of DABA that causes 50% inhibition of the maximal signal (IC50) is a key parameter. Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of L-DABA / IC50 of Test Compound) x 100
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| L-2,4-Diaminobutyric Acid | Target | 10 | 100% |
| D-2,4-Diaminobutyric Acid | Enantiomer | >10,000 | <0.1% |
| L-Ornithine | Chain length difference | 1,500 | 0.67% |
| L-Lysine | Chain length difference | 2,500 | 0.4% |
| L-2,3-Diaminopropionic Acid | Chain length difference | 5,000 | 0.2% |
| L-Arginine | Guanidinium group | >10,000 | <0.1% |
| Glycine | Simplest amino acid | >10,000 | <0.1% |
Table 1: Hypothetical Cross-Reactivity Data for an Anti-L-DABA Antibody. A highly specific antibody will show a very low IC50 for L-DABA and significantly higher IC50 values (and thus low % cross-reactivity) for structurally related molecules.
Pillar 2: Target Confirmation by Western Blotting
While DABA itself is not resolved on a standard protein gel, an anti-DABA antibody can be validated by its ability to detect a DABA-containing protein conjugate in a Western blot. This provides evidence that the antibody recognizes the DABA moiety when it is part of a larger molecule, a common scenario in biological samples where DABA might be incorporated into peptides or other structures.
Causality Behind the Choice:
Western blotting serves as an orthogonal method to ELISA. It demonstrates the antibody's ability to recognize the denatured DABA-protein conjugate, confirming that the binding is specific to the DABA hapten and not to the carrier protein or a conformational epitope that might be present in the ELISA format.
Experimental Workflow:
Caption: Workflow for Western blotting to confirm target recognition.
Detailed Protocol:
Materials:
-
DABA-BSA conjugate
-
Bovine Serum Albumin (BSA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-DABA antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare samples of DABA-BSA and BSA (as a negative control) in loading buffer.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-DABA antibody (at a pre-optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Data Presentation and Interpretation:
| Lane | Sample | Expected Band | Observed Band | Interpretation |
| 1 | DABA-BSA | ~66 kDa | Present | Antibody recognizes the DABA-conjugate |
| 2 | BSA | None | Absent | Antibody does not recognize the carrier protein |
Table 2: Hypothetical Western Blot Results. A specific anti-DABA antibody should produce a strong band corresponding to the molecular weight of the DABA-BSA conjugate and no band in the lane with BSA alone.
Pillar 3: Functional Utility Assessment by Immunoprecipitation
Immunoprecipitation (IP) demonstrates the antibody's ability to capture its target from a complex mixture, a critical function for many research applications. By immunoprecipitating a DABA-containing conjugate, you can validate the antibody's performance in a pull-down assay.
Causality Behind the Choice:
Successful IP confirms that the antibody can bind its target in a solution phase, which is more representative of the native environment in a cell lysate than the solid-phase binding in ELISA or the denatured conditions of Western blotting. This validates the antibody's utility for applications such as isolating DABA-modified proteins or peptides for further analysis.
Experimental Workflow:
Caption: Workflow for immunoprecipitation followed by Western blot analysis.
Detailed Protocol:
Materials:
-
Cell lysate spiked with DABA-BSA conjugate
-
Anti-DABA antibody
-
Isotype control antibody
-
Protein A/G magnetic beads
-
IP lysis/wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation: Prepare a cell lysate and spike in the DABA-BSA conjugate.
-
Pre-clearing: Pre-clear the lysate by incubating with control beads for 30 minutes at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with either the anti-DABA antibody or an isotype control antibody for 2-4 hours at 4°C.
-
Capture: Add Protein A/G beads and incubate for an additional 1 hour at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by Western blotting, probing for the DABA-BSA conjugate.
Data Presentation and Interpretation:
| IP Antibody | Input | Eluate | Interpretation |
| Anti-DABA | Present | Present | Antibody specifically immunoprecipitates the DABA-conjugate |
| Isotype Control | Present | Absent | No non-specific binding to the beads or control antibody |
Table 3: Hypothetical Immunoprecipitation Results. A successful IP will show a clear band for the DABA-BSA conjugate in the eluate from the anti-DABA antibody IP, but not in the eluate from the isotype control IP.
Conclusion
Validating the specificity of an antibody raised against L-2,4-diaminobutyric acid is a meticulous but essential process. By employing a multi-pillar approach that includes competitive inhibition ELISA, Western blotting, and immunoprecipitation, researchers can build a robust body of evidence demonstrating the antibody's specificity and fitness for its intended applications. This rigorous validation ensures the generation of high-quality, reproducible data, which is paramount for advancing scientific knowledge and developing novel therapeutics.
References
-
Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]
-
Baker, M. (2015). Antibody anarchy: A call to order. Nature, 527(7579), 545–551. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 134490, L-2,4-Diaminobutyric acid. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2,4-Diaminobutanoic Acid Hydrobromide
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2,4-Diaminobutanoic acid hydrobromide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: Why This Matters
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified as an irritant.
-
Health Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Regulatory Standing: While not always explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its irritant properties necessitate careful handling and disposal in accordance with institutional and local regulations.[2][3] The ultimate classification as hazardous or non-hazardous waste must be determined by the waste generator in consultation with their institution's Environmental Health and Safety (EHS) department.[1]
This initial risk assessment dictates the level of personal protective equipment (PPE) required and the subsequent handling procedures. The causality is clear: understanding the risk prevents accidental exposure and ensures that the chosen disposal method is appropriate for the hazard level.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin irritation upon contact. |
| Protective Clothing | A standard laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust. | To prevent respiratory tract irritation.[1] |
Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's standard operating procedures for any additional PPE requirements.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process. The following workflow ensures that each step is conducted safely and in compliance with regulations.
Step 1: Waste Classification
The first critical step is to determine if the waste is considered hazardous. While this compound is an irritant, it may not be formally listed as a hazardous waste in all jurisdictions. However, it is prudent practice to handle it as such.
-
Action: Consult your institution's EHS department. They will provide guidance on whether to classify the waste as hazardous based on local and state regulations. Provide them with the SDS for this compound.
Step 2: Waste Collection and Segregation
Proper collection and segregation are crucial to prevent accidental chemical reactions.
-
For Solid Waste:
-
Collect waste this compound in a dedicated, properly labeled, and sealable container.
-
Ensure the container is compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
-
For Contaminated Labware (e.g., gloves, weigh boats, pipette tips):
-
Place all contaminated disposable items in a designated hazardous waste bag or container.
-
Ensure this container is clearly labeled as containing waste contaminated with this compound.
-
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Action: Label the waste container with the following information:
-
The words "Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound".
-
The specific hazard(s): "Irritant".
-
The date the waste was first added to the container (accumulation start date).
-
Your name, principal investigator's name, and laboratory location.
-
Step 4: Storage
Temporary storage of the waste in the laboratory must be done safely.
-
Action:
-
Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, store it away from strong oxidizing agents and strong bases.
-
The SAA should have secondary containment to prevent the spread of material in case of a leak.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Arranging for Final Disposal
The final step is to have the waste removed from your laboratory by trained professionals.
-
Action:
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup.
-
Follow their specific procedures for waste pickup requests. This may involve an online form or a phone call.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Small Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and waste disposal are integral to scientific excellence.
References
- Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Diaminobutanoic acid.
- U.S. Environmental Protection Agency. (2024, February 8). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste.
- U.S. Occupational Safety and Health Administration. (n.d.). OSHA Rules for Hazardous Chemicals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Fisher Scientific. (n.d.). Safety Data Sheet: L-2,4-Diaminobutyric acid dihydrochloride.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, March 11). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
- MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Utah State University. (n.d.). Table of Incompatible Chemicals. Retrieved from USU Environmental Health and Safety.
- University of Cambridge. (n.d.). Incompatible chemicals. Retrieved from Department of Engineering Health & Safety.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- LibreTexts Chemistry. (2022, April 26). Amino Acids Degradation.
- ResearchGate. (2019, January 7). (PDF) Disposal of amino acid nitrogen.
- Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
- Pharmacy 180. (n.d.). Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen.
Sources
A Senior Application Scientist's Guide to Handling (S)-2,4-Diaminobutanoic Acid Hydrobromide
Welcome to your comprehensive guide on the safe handling of (S)-2,4-Diaminobutanoic acid hydrobromide (L-DAB HBr). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the rationale behind them to ensure your safety and the integrity of your work.
Understanding the Compound: A Prerequisite for Safety
This compound is a chiral compound frequently utilized in biochemical and pharmacological research.[1] Its biological activity, particularly as a modulator of neurotransmitter systems, makes it a valuable tool in neuroscience.[1] However, its chemical properties necessitate careful handling to mitigate potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
Core Principles of Safe Handling
The foundation of laboratory safety rests on a hierarchy of controls. When handling this compound, this involves a combination of engineering controls, administrative controls, and, crucially, the correct use of Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood. This is your primary defense against inhaling dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any airborne contaminants.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
-
Restricted Access: Limit access to areas where the compound is being used or stored to authorized personnel only.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is essential to protect you from any residual risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Always check the manufacturer's chemical resistance data. Double gloving is recommended for extended handling.[4] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield if there is a splash hazard. | Protects against dust particles and accidental splashes that can cause serious eye irritation.[2][5] |
| Body | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory | NIOSH-approved respirator | Recommended if working outside of a fume hood or if dust generation is significant.[5] |
Step-by-Step Operational Plan: From Receipt to Disposal
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] The container should be tightly closed to prevent absorption of moisture.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: To minimize dust generation, weigh the compound carefully. A "weighing in place" method within the fume hood is ideal.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[2][6] Decontaminate all surfaces and equipment used.
Spill Management
In the event of a spill, it is crucial to have a clear and practiced response plan. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Collection: All waste materials, including contaminated PPE, bench paper, and excess chemical, should be collected in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this chemical down the drain.[6][8]
Emergency Procedures: Be Prepared
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Conclusion: A Culture of Safety
The responsible use of this compound is paramount for both scientific advancement and personal safety. By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, you contribute to a laboratory environment where groundbreaking research can be conducted without compromise.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735201, this compound. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, March 11). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
